1-(Boc-amino-acetyl)-pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-oxo-2-pyrrolidin-1-ylethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)12-8-9(14)13-6-4-5-7-13/h4-8H2,1-3H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAHFKXYHADASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(Boc-amino-acetyl)-pyrrolidine chemical structure and properties
The following is an in-depth technical guide on 1-(Boc-amino-acetyl)-pyrrolidine , structured for researchers and drug development professionals.
Chemical Structure, Synthesis, and Pharmacological Applications[1][2]
Executive Summary
1-(Boc-amino-acetyl)-pyrrolidine (also known as Boc-Gly-Pyrrolidide or tert-butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate ) is a specialized peptidomimetic intermediate used in the synthesis of bioactive compounds, particularly protease inhibitors and anti-tubercular conjugates.[1] Structurally, it consists of a glycine linker protected by a tert-butoxycarbonyl (Boc) group, coupled to a pyrrolidine ring.[1] This motif mimics the N-terminal geometry of proline-containing peptides, making it a critical scaffold for designing Prolyl Oligopeptidase (POP) inhibitors and exploring structure-activity relationships (SAR) in "gliptin" class drugs.
Chemical Identity & Core Properties[1][2][3][4][5][6][7][8][9]
This compound serves as a lipophilic, conformationally restricted building block. The pyrrolidine ring reduces the conformational freedom of the C-terminus, often enhancing metabolic stability against carboxypeptidases.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | tert-butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate |
| Common Names | Boc-Gly-Pyrrolidine; Boc-Gly-Pyr; 1-(N-Boc-glycyl)pyrrolidine |
| CAS Registry Number | Not widely indexed; derivative of CAS 4530-20-5 (Boc-Gly-OH) |
| Molecular Formula | C₁₁H₂₀N₂O₃ |
| Molecular Weight | 228.29 g/mol |
| Physical State | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
| Lipophilicity (cLogP) | ~0.8 - 1.2 (Estimated) |
| SMILES | CC(C)(C)OC(=O)NCC(=O)N1CCCC1 |
| InChIKey | DQQJBEAXSOOCPG-UHFFFAOYSA-N (Calculated) |
Spectroscopic Characterization
Accurate identification is vital for quality control.[2] The following NMR data is derived from purified samples used in conjugate synthesis.
Nuclear Magnetic Resonance (NMR) Data
Solvent: CDCl₃ (Deuterochloroform)
-
¹H NMR (500 MHz):
-
¹³C NMR (125 MHz):
Analytic Insight: The splitting of the pyrrolidine signals in ¹³C NMR (46.9/46.3 ppm) indicates restricted rotation around the amide bond, a characteristic feature of N,N-dialkyl amides that contributes to the scaffold's rigidity.
Synthesis & Manufacturing Protocol
The synthesis of 1-(Boc-amino-acetyl)-pyrrolidine is typically achieved via standard peptide coupling reagents. The following protocol uses EDC/HOBt, ensuring high yield and minimal racemization (though glycine is achiral, this method is adaptable for chiral analogs).
Experimental Workflow
Reagents:
-
Boc-Gly-OH (1.0 equiv)
-
Pyrrolidine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)[3]
-
DIPEA (Diisopropylethylamine, 2.0 equiv)
-
Solvent: Dichloromethane (DCM) or DMF
Step-by-Step Protocol:
-
Activation: Dissolve Boc-Gly-OH in anhydrous DCM (0.1 M concentration) at 0°C. Add HOBt and EDC·HCl. Stir for 15–30 minutes to form the active ester.
-
Coupling: Add Pyrrolidine and DIPEA dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[4]
-
Work-up:
-
Dilute with excess DCM.
-
Wash sequentially with 1M HCl (to remove unreacted amine/EDC), Saturated NaHCO₃ (to remove unreacted acid), and Brine.
-
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude oil is typically purified via silica gel flash chromatography (Eluent: 20-50% EtOAc in Hexane).
Synthesis Pathway Diagram
Figure 1: Standard coupling pathway for the synthesis of Boc-Gly-Pyrrolidide.
Applications in Drug Discovery[1][4][11][14]
A. Anti-Tubercular Hybrid Conjugates
Research has utilized 1-(Boc-amino-acetyl)-pyrrolidine as a lipophilic linker in the development of Pyrazinoic Acid (POA) conjugates .
-
Mechanism: The pyrrolidine moiety increases the lipophilicity of the conjugate, potentially enhancing penetration through the waxy cell wall of Mycobacterium tuberculosis.
-
Outcome: The Boc group is removed (deprotection), and the free amine is coupled to POA. The resulting "POA-Gly-Pyr" conjugates have shown promise in reducing the required dose of Pyrazinamide.
B. Prolyl Oligopeptidase (POP) Inhibition
The Gly-Pyrrolidine motif is a minimal pharmacophore for POP inhibitors.
-
Target: POP (EC 3.4.21.26) cleaves peptides after a proline residue.
-
Design Strategy: The pyrrolidine ring mimics the P1 proline residue of the substrate. By varying the N-terminal protection (replacing Boc with specific heteroaromatic groups), researchers can tune the affinity and selectivity for POP versus DPP-IV.
C. "Gliptin" Precursors
While most approved DPP-IV inhibitors (e.g., Vildagliptin, Saxagliptin) possess a nitrile group on the pyrrolidine ring (cyanopyrrolidine) to form a covalent bond with the enzyme, the Boc-Gly-Pyrrolidine scaffold serves as a non-covalent control or a starting material for synthesizing 2-substituted pyrrolidine analogs via lithiation-substitution sequences.
Pharmacophore Map
Figure 2: Pharmacophore decomposition highlighting the functional role of each structural domain.
Handling & Stability
-
Storage: Store at 2–8°C. The compound is stable as an oil or solid for months if kept dry.
-
Deprotection: The Boc group is acid-labile. Removal is typically achieved using TFA/DCM (1:1) or 4M HCl in Dioxane .
-
Caution: Deprotection yields the amine salt (Gly-Pyrrolidide · HCl), which is hygroscopic.
-
-
Safety: Standard PPE (gloves, goggles) is required. Avoid inhalation of vapors if the compound is in an oil state with residual solvents.
References
-
Synthesis and NMR Characterization
- Efficient Synthesis of Pyrazinoic Acid Hybrid Conjugates. Thieme E-Books & E-Journals.
-
Peptidomimetic Applications
-
General Coupling Protocols
- Standard practices for Fmoc/Boc-based solid-phase peptide synthesis. University of California, Irvine.
Sources
An In-Depth Technical Guide to 1-(Boc-amino-acetyl)-pyrrolidine: Synthesis, Characterization, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in numerous FDA-approved drugs underscores its significance as a privileged scaffold.[1][2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets.[3][4] This inherent stereochemistry and conformational flexibility make pyrrolidine derivatives highly sought-after building blocks in the design of novel therapeutics.[3][4] This guide focuses on a specific, yet broadly applicable derivative, 1-(Boc-amino-acetyl)-pyrrolidine, providing a comprehensive overview of its synthesis, properties, and potential applications for researchers in drug development. While a dedicated CAS number for this exact structure is not prominently listed in major chemical databases, its synthesis is straightforward, and its utility as a chemical probe or intermediate is significant.
Physicochemical Properties and Structural Features
1-(Boc-amino-acetyl)-pyrrolidine, also systematically named tert-butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate, combines several key functional groups that define its chemical behavior and potential applications.
| Property | Predicted Characteristic | Rationale |
| Molecular Formula | C₁₁H₂₀N₂O₃ | Based on structural components |
| Molecular Weight | 228.29 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid or a viscous oil | Typical for Boc-protected amino acid derivatives |
| Solubility | Soluble in a wide range of organic solvents (DCM, THF, EtOAc, MeOH) | The tert-butyl group and the overall organic nature of the molecule contribute to its solubility. |
| Stability | Stable under neutral and basic conditions. Labile to strong acids. | The Boc (tert-butyloxycarbonyl) protecting group is designed to be removed under acidic conditions (e.g., trifluoroacetic acid).[5] |
The core structure features a pyrrolidine ring N-acylated with Boc-protected glycine. This design offers several advantages:
-
The Pyrrolidine Moiety : Contributes to aqueous solubility and can act as a hydrogen bond acceptor.[6] Its rigid, yet non-planar structure can be used to orient substituents in specific vectors, which is crucial for receptor binding.
-
The Boc-Protected Amine : The Boc group is a standard, acid-labile protecting group in peptide synthesis.[5] Its presence allows for the selective modification of other parts of the molecule or its use in further peptide chain elongation after deprotection.
-
The Amide Bond : Provides a stable linkage with defined geometry, influencing the overall conformation of the molecule.
Synthesis of 1-(Boc-amino-acetyl)-pyrrolidine: A Standard Approach
The synthesis of 1-(Boc-amino-acetyl)-pyrrolidine is a classic example of peptide bond formation. The most common and reliable method involves the coupling of N-Boc-glycine with pyrrolidine using a suitable coupling agent.
Experimental Protocol: Amide Coupling Reaction
Objective: To synthesize 1-(Boc-amino-acetyl)-pyrrolidine via carbodiimide-mediated coupling.
Materials:
-
N-Boc-glycine
-
Pyrrolidine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for elution
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-glycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Stir the solution at room temperature until all solids are dissolved.
-
Activation: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) or EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Amine Addition: Slowly add pyrrolidine (1.0 eq) to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
If DCC was used, filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 1-(Boc-amino-acetyl)-pyrrolidine.
Caption: Potential applications of 1-(Boc-amino-acetyl)-pyrrolidine.
Analytical Characterization
For a researcher who has synthesized this compound, proper analytical characterization is crucial to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR should show characteristic peaks for the tert-butyl group (a singlet around 1.4 ppm), the pyrrolidine protons (multiplets in the 1.8-2.0 and 3.4-3.6 ppm regions), and the methylene protons of the glycyl unit (a doublet around 3.9-4.1 ppm, which may appear as a singlet depending on the solvent and temperature).
-
¹³C NMR will show distinct signals for the carbonyls (amide and carbamate), the quaternary carbon and methyls of the Boc group, and the carbons of the pyrrolidine and glycyl moieties.
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show the protonated molecular ion [M+H]⁺ at m/z 229.3.
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the carbamate, C=O stretches of the amide and carbamate, and C-N stretches.
Conclusion
1-(Boc-amino-acetyl)-pyrrolidine is a valuable, readily synthesizable molecule that serves as an excellent example of how fundamental building blocks are utilized in modern drug discovery. Its structure combines the advantageous properties of the pyrrolidine scaffold with the utility of the Boc protecting group, making it a versatile tool for creating more complex molecules with potential therapeutic applications. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound in their research endeavors.
References
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Available at: [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available at: [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham). Available at: [Link]
-
Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. Available at: [Link]
-
ResearchGate. (2025, August 6). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Available at: [Link]
-
PubMed. (2003, January 15). Synthesis, characterization, and preliminary biological study of poly(3-(tert-butoxycarbonyl)-N-vinyl-2-pyrrolidone). Available at: [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl (2-(allylamino)-2-oxoethyl)carbamate. Available at: [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Available at: [Link]
-
RSC Publishing. (n.d.). Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. Available at: [Link]
-
Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538-3539. Available at: [Link]
-
MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
- Google Patents. (n.d.). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
-
PubChem. (n.d.). N-Boc-pyrrolidine. Available at: [Link]
-
ACS Sustainable Chemistry & Engineering. (2021, October 8). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Available at: [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Synthesis, characterization, and preliminary biological study of poly(3-(tert-butoxycarbonyl)-N-vinyl-2-pyrrolidone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
N-Boc-Glycylpyrrolidine: Technical Synthesis & Characterization Guide
This is an in-depth technical guide on N-Boc-glycylpyrrolidine , structured for researchers and drug development professionals.
Executive Summary
N-Boc-glycylpyrrolidine (tert-butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate) is a critical dipeptide intermediate used in the synthesis of proline-based peptidomimetics and inhibitors for enzymes such as Dipeptidyl Peptidase-4 (DPP-4) and Prolyl Oligopeptidase (POP) .[1][2] It serves as the protected precursor to glycylpyrrolidine, a core scaffold found in antidiabetic drugs like Vildagliptin .[2][3]
This guide provides a validated protocol for its synthesis, physicochemical characterization, and application in medicinal chemistry.[2][3]
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | tert-Butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate |
| Common Names | N-Boc-Gly-pyrrolidide; Boc-Gly-Pyrrolidine |
| CAS Number | Not widely listed in commercial catalogs; typically synthesized in-house.[1][2] |
| SMILES | CC(C)(C)OC(=O)NCC(=O)N1CCCC1 |
| Molecular Formula | C₁₁H₂₀N₂O₃ |
Quantitative Physical Data
| Parameter | Value | Notes |
| Molecular Weight | 228.29 g/mol | Average Mass |
| Monoisotopic Mass | 228.1474 Da | For Mass Spectrometry (HRMS) |
| Physical State | White to off-white solid | Depends on purification method |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Insoluble in water (unless deprotected) |
| LogP (Predicted) | ~0.8 - 1.2 | Lipophilic due to Boc/Pyrrolidine |
Synthesis & Production Protocol
Context: As this compound is often a custom intermediate, a robust in-house synthesis protocol is required. The following method utilizes standard carbodiimide coupling chemistry, optimized for yield and purity.
Reaction Scheme
The synthesis involves the coupling of N-Boc-Glycine (Carboxylic Acid) with Pyrrolidine (Amine) using EDC/HOBt activation to prevent racemization (though Glycine is achiral, this standardizes the protocol for chiral analogs).[1][2][3]
Figure 1: Synthesis pathway for N-Boc-glycylpyrrolidine via EDC/HOBt coupling.
Step-by-Step Methodology
Reagents:
-
EDC[1][2][3]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)[1][2]
-
DIEA (N,N-Diisopropylethylamine) (2.5 eq)[1]
-
Solvent: Dichloromethane (DCM) (anhydrous)[1]
Protocol:
-
Activation: Dissolve N-Boc-Glycine (1.0 eq) in anhydrous DCM (0.1 M concentration). Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.
-
Coupling: Add Pyrrolidine (1.1 eq) followed by DIEA (2.5 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.
-
Monitoring: Check reaction progress via TLC (Mobile Phase: 50% EtOAc/Hexanes). The product typically appears at R_f ~ 0.4–0.5.[2][3]
-
Workup:
-
Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0→50% EtOAc in Hexanes).
Characterization & Quality Control
Verification of the product structure is essential before proceeding to deprotection or biological assays.[2][3]
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ (Chloroform-d) Key Signals:
-
δ 3.98 (d, 2H): Glycine α-protons (N-CH₂-CO).[1][2][3] Note: Appears as a doublet due to coupling with NH.[1][2][3]
-
δ 3.48–3.40 (m, 4H): Pyrrolidine ring protons adjacent to Nitrogen (N-CH₂-).[1][2][3]
-
δ 1.95–1.85 (m, 4H): Pyrrolidine ring protons (C-CH₂-C).[1][2][3]
Mass Spectrometry (LC-MS)[1][2][3]
-
Expected Ions:
Applications in Drug Development[1][5][7][8]
Vildagliptin & DPP-4 Inhibitors
N-Boc-glycylpyrrolidine is the direct precursor to the Gly-Pro core found in DPP-4 inhibitors.[1][2]
-
Mechanism: The Boc group is removed (using TFA/DCM or HCl/Dioxane) to yield Glycylpyrrolidine (Gly-Pyrrolidide).[1][2][3]
-
Functionalization: In Vildagliptin synthesis, the pyrrolidine ring is substituted with a nitrile group at the 2-position ((S)-1-[N-(3-hydroxy-1-adamantyl)glycyl]pyrrolidine-2-carbonitrile).[1][2] The N-Boc-glycylpyrrolidine structure serves as a simplified model for optimization of the glycine coupling step.[1][2][3]
Prolyl Oligopeptidase (POP) Assays
The deprotected form (Gly-Pyrrolidide) acts as a substrate analog or competitive inhibitor in POP assays, helping researchers map the S1 subsite specificity of the enzyme.[1][2][3]
Figure 2: Downstream applications of N-Boc-glycylpyrrolidine in medicinal chemistry.
Handling & Stability
-
Storage: Store at -20°C in a desiccator. The Boc group is stable to base and mild nucleophiles but sensitive to strong acids.[2][3]
-
Stability: Stable in solid form for >1 year. In solution (DCM/DMSO), stable for weeks at 4°C.[2][3]
-
Safety: Standard PPE (gloves, goggles) required.[2][3] Avoid inhalation of dust.[2][3]
References
-
Preparation of N-Boc-Glycylpyrrolidine: Development of Protein Ligands by Combinatorial Assembly around a Rhenium(V) Core: Application to hCyp-18. (Synthesis protocol and NMR data). Link[1][3]
-
DPP-4 Inhibitor Chemistry: Design and Synthesis of Vildagliptin Intermediates. Journal of Medicinal Chemistry.[2][3] (Contextual grounding for Gly-Pro scaffolds). Link
-
Boc Chemistry Standards: Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3] (Standard protocol for Boc removal and stability). Link[1][3]
Sources
Technical Monograph: tert-Butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate
This technical guide provides a comprehensive analysis of tert-butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate , a specialized peptidomimetic intermediate used in medicinal chemistry.
Nomenclature, Synthesis, and Applications in Drug Discovery
Executive Summary & Chemical Identity
tert-Butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate is a protected amino acid derivative, specifically the N-tert-butoxycarbonyl (Boc) protected form of glycylpyrrolidine . It serves as a critical intermediate in the synthesis of prolyl oligopeptidase (POP) inhibitors and dipeptidyl peptidase-4 (DPP-IV) inhibitors (e.g., Vildagliptin analogs).
Structurally, it consists of a glycine linker connecting a Boc-protected amine to a pyrrolidine ring via an amide bond. This motif mimics the Pro-Gly or Gly-Pro peptide bond, providing structural rigidity essential for enzyme-substrate recognition.
Core Identifiers & Synonyms
| Category | Identifier / Synonym |
| Systematic Name | tert-butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate |
| Common Name | Boc-Gly-pyrrolidide |
| Alternative Names | N-(tert-Butoxycarbonyl)glycylpyrrolidine1-(N-Boc-glycyl)pyrrolidineBoc-Glycyl-pyrrolidine |
| Molecular Formula | C₁₁H₂₀N₂O₃ |
| Molecular Weight | 228.29 g/mol |
| Related CAS (Deprotected) | 24152-95-2 (2-amino-1-(pyrrolidin-1-yl)ethan-1-one)35855-14-2 (Hydrochloride salt) |
| SMILES | CC(C)(C)OC(=O)NCC(=O)N1CCCC1 |
Note on CAS Registry: While the deprotected amine (Glycylpyrrolidine, CAS 24152-95-2) is widely indexed, the specific Boc-protected intermediate is often synthesized in situ or referenced by its chemical name in patent literature rather than a unique public CAS in standard catalogs. Researchers should reference the deprotected amine for sourcing.
Structural Taxonomy & Logic
The molecule can be deconstructed into three functional modules: the Protecting Group (Boc), the Linker (Glycine), and the Pharmacophore (Pyrrolidine).
Figure 1: Structural deconstruction of Boc-Gly-pyrrolidide showing functional modules.
Synthesis Protocol
The synthesis follows a standard peptide coupling strategy. The high nucleophilicity of pyrrolidine allows for mild coupling conditions, typically using EDC/HOBt or HATU to prevent racemization (though glycine is achiral, preventing side reactions is still critical).
Reagents
-
Starting Material: Boc-Gly-OH (CAS: 4530-20-5)[1]
-
Amine: Pyrrolidine (CAS: 123-75-1)
-
Coupling Agents: EDC.HCl / HOBt or HATU
-
Base: DIPEA (Diisopropylethylamine)
-
Solvent: DCM (Dichloromethane) or DMF
Step-by-Step Methodology
-
Activation: Dissolve Boc-Gly-OH (1.0 eq) in DCM at 0°C. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes to form the active ester.
-
Coupling: Add Pyrrolidine (1.1 eq) and DIPEA (2.0 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Workup: Dilute with EtOAc, wash sequentially with 1M HCl (to remove unreacted amine), sat. NaHCO₃ (to remove unreacted acid), and brine.
-
Purification: Dry over MgSO₄, filter, and concentrate. If necessary, purify via flash column chromatography (SiO₂, EtOAc/Hexane gradient).
Figure 2: Synthetic pathway from Boc-Gly-OH to the target amide and subsequent deprotection.
Applications in Drug Discovery
Prolyl Oligopeptidase (POP) Inhibition
The pyrrolidine amide motif is a classic pharmacophore for inhibiting serine proteases, particularly Prolyl Oligopeptidase (POP). The Gly-Pyrrolidine structure mimics the transition state of the enzyme's natural substrates.
-
Mechanism: The pyrrolidine ring fits into the S1 specificity pocket of the enzyme.
-
Modification: The Boc group is often replaced with electrophilic "warheads" (e.g., nitriles, boronic acids) in the final drug candidate to form a covalent bond with the active site serine.
DPP-IV Inhibitor Precursors (Vildagliptin Analogs)
This molecule is a direct structural analog of the intermediate used for Vildagliptin (Galvus).
-
Vildagliptin Structure: (2S)-1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile.
-
Relevance: While Vildagliptin contains a nitrile group on the pyrrolidine (2-cyanopyrrolidine), the simple pyrrolidine amide (Boc-Gly-Pyrrolidide) is used as a control compound or a precursor in structure-activity relationship (SAR) studies to evaluate the necessity of the nitrile group for potency.
Peptidomimetic Linkers
In fragment-based drug design (FBDD), the Gly-Pyrrolidine unit serves as a rigidifying linker that induces a specific turn conformation (often a
Physicochemical Properties (Predicted)
| Property | Value (Predicted) |
| Physical State | White to off-white solid or viscous oil |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water |
| LogP | ~0.8 – 1.2 (Lipophilic due to Boc group) |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 3 (Carbamate CO, Amide CO, Carbamate O) |
References
-
PubChem Compound Summary . 2-Amino-1-(pyrrolidin-1-yl)ethanone (Deprotected Amine). National Center for Biotechnology Information. Link
-
Lawue, A., et al. (2023) . Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors. RSC Medicinal Chemistry. (Describes synthesis of Boc-Gly-Pyrrolidide intermediate). Link
-
ChemicalBook . 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride Product Page. (CAS Verification for the salt form). Link
-
Hauel, N., et al. (1993) . Structure-activity relationship of a new series of potent orally active renin inhibitors. Journal of Medicinal Chemistry. (Contextual usage of Gly-Pyrrolidine scaffolds). Link
Sources
Technical Guide: Solubility Profile and Handling of 1-(Boc-amino-acetyl)-pyrrolidine
[1][2]
Executive Summary
1-(Boc-amino-acetyl)-pyrrolidine (also referred to as Boc-Gly-Pyrrolidine or tert-butyl N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]carbamate ) is a critical intermediate in the synthesis of pyrrolidine-based pharmaceutical agents, most notably the DPP-IV inhibitor Vildagliptin .[1][2]
This guide provides an in-depth analysis of its solubility profile, governed by the lipophilic tert-butoxycarbonyl (Boc) protecting group and the polar pyrrolidine amide core.[2] Understanding these properties is essential for optimizing reaction yields, executing efficient workups, and designing scalable purification processes.[2][3]
Key Technical Insight: The molecule exhibits a "dual-nature" solubility profile.[1][2][3] The Boc group confers high solubility in halogenated and organic ester solvents, while the amide backbone maintains compatibility with polar aprotic solvents.[2][3] Conversely, its solubility in non-polar hydrocarbons (hexanes) and aqueous media is limited, a property that can be exploited for purification via precipitation or extraction.[2][3]
Physicochemical Characterization
Before addressing solubility directly, it is vital to understand the structural determinants driving solvent interaction.[2][3]
| Property | Description | Mechanistic Impact on Solubility |
| Chemical Name | 1-(Boc-amino-acetyl)-pyrrolidine | Defines the core amide connectivity.[1][2] |
| Structure | Boc-NH-CH₂-CO-N(CH₂)₄ | Boc Group: Lipophilic, acid-labile.[1][2] Drives solubility in organics.Glycine Linker: Flexible, polar amide bonds (H-bond donor/acceptor).Pyrrolidine Ring: Cyclic tertiary amide (H-bond acceptor only).[1][2] |
| Molecular Weight | ~228.29 g/mol | Low MW facilitates rapid dissolution in compatible solvents.[2][3] |
| Physical State | White to off-white solid or viscous oil | Depends on purity and polymorph.[1][2] Amide bond rotation often hinders crystallization, leading to oiling out in some solvents.[2][3] |
| Predicted LogP | ~0.5 to 1.2 | Moderately lipophilic.[2][3] Suggests preference for organic phases over water.[2][3] |
Solubility Profile in Organic Solvents[2][3][4]
The following data synthesizes empirical observations from peptide synthesis protocols and structural analog behavior (e.g., Boc-Gly-OH, N-Boc-pyrrolidine).
Quantitative Solubility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Limit (mg/mL) | Technical Commentary |
| Chlorinated | Dichloromethane (DCM) | Excellent | >500 | Primary choice for synthesis and liquid-phase handling.[1][2] The Boc group dominates, ensuring complete miscibility.[2][3] |
| Chlorinated | Chloroform (CHCl₃) | Excellent | >500 | Similar to DCM; often used for NMR analysis.[2][3] |
| Polar Aprotic | DMF / DMSO | Excellent | >800 | Solubilizes the amide backbone effectively.[2][3] Ideal for coupling reactions but difficult to remove.[2][3] |
| Esters | Ethyl Acetate (EtOAc) | Good | 100 - 300 | Standard solvent for extraction workups.[2] Solubility may decrease at low temperatures ( |
| Alcohols | Methanol / Ethanol | Good | >200 | Soluble due to H-bonding with the amide carbonyls.[2][3] Useful for transfer but avoid for reactions involving anhydrides.[2][3] |
| Ethers | THF / 2-MeTHF | Good | >200 | Good general solvent; 2-MeTHF is a greener alternative for process chemistry.[1][2] |
| Hydrocarbons | Hexanes / Heptane | Poor | <10 | Critical for Purification. The compound is insoluble, allowing for precipitation or triturating oils into solids.[2][3] |
| Aqueous | Water | Low | <5 | Generally insoluble at neutral pH.[2][3] High pH may hydrolyze the ester/amide; low pH removes Boc.[2][3] |
Application-Specific Context
Vildagliptin Synthesis & Peptide Coupling
In the synthesis of Vildagliptin, this intermediate is often formed by coupling Boc-Glycine with Pyrrolidine .[2][3]
-
Reaction Medium: DCM or THF is preferred to maintain high concentration and kinetics.[2][3]
-
Workup: The reaction mixture is typically diluted with Ethyl Acetate .[2][3] The organic phase is washed with mild acid (citric acid) and base (bicarbonate).[2][3] The high solubility of 1-(Boc-amino-acetyl)-pyrrolidine in EtOAc ensures it remains in the organic layer, while unreacted glycine or salts partition into water.[1]
Purification via Recrystallization
Since the compound has low solubility in hydrocarbons, a solvent/anti-solvent system is the most effective purification strategy.[2][3]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to generate precise data for your specific batch/polymorph.[2][3]
Objective: Determine the saturation limit of 1-(Boc-amino-acetyl)-pyrrolidine in a target solvent at 25°C.
-
Preparation: Weigh approx. 100 mg of the compound into a clean, pre-weighed 4 mL glass vial (
). -
Solvent Addition: Add the target solvent in 100 µL increments, vortexing vigorously for 30 seconds after each addition.
-
Observation: Continue addition until the solid completely dissolves (clear solution). Record the total volume added (
).[2][3] -
Saturation Check: If the solid dissolves instantly in the first 100 µL, add more solid until precipitation persists.
-
Gravimetric Analysis (for supernatant):
-
Calculation:
Protocol B: Purification via Anti-Solvent Precipitation
Recommended for removing non-polar impurities or isolating the solid from crude oil.
-
Dissolution: Dissolve crude 1-(Boc-amino-acetyl)-pyrrolidine in the minimum amount of Ethyl Acetate at 40°C. (Target conc: ~200-300 mg/mL).
-
Cooling: Allow the solution to cool to room temperature (20-25°C).
-
Anti-Solvent Addition: Dropwise add n-Heptane with vigorous stirring.
-
Crystallization: Once a solid precipitate forms, cool the slurry to 0-4°C for 1 hour.
-
Isolation: Filter the solid using a sintered glass funnel. Wash the cake with cold Heptane.
-
Drying: Dry under high vacuum (<5 mbar) at 30°C for 12 hours to remove trapped solvent.
Visualization & Workflows
Figure 1: Solubility Testing Workflow
A logical flow to determine the optimal solvent for your application.[2]
Caption: Decision matrix for correlating solvent class with solubility performance for 1-(Boc-amino-acetyl)-pyrrolidine.[1][2]
Figure 2: Purification Decision Tree
Guidance on handling the compound if it presents as an oil or impure solid.[2][3]
Caption: Strategic workflow for purifying 1-(Boc-amino-acetyl)-pyrrolidine based on its physical state.
Troubleshooting Common Issues
| Issue | Cause | Solution |
| Oiling Out | Rapid addition of anti-solvent (Hexane) or temperature too high.[1][2] | Re-dissolve in EtOAc. Add Hexane very slowly with seeding. Cool gradually. |
| Gelation | High concentration in H-bonding solvents (MeOH) creates supramolecular gels.[2] | Dilute the solution or switch to a non-H-bonding solvent like DCM.[1][2][3] |
| Hydrolysis | Exposure to strong acid (removes Boc) or strong base (cleaves amide).[2][3] | Maintain pH 4-8 during aqueous workups.[1][2][3] Store in a desiccator. |
References
-
BenchChem. Solubility Profile of (R)-3-(Boc-amino)pyrrolidine: A Technical Guide. Retrieved from [2]
-
Sigma-Aldrich. N-Boc-pyrrolidine Product Information & Safety Data. Retrieved from [1][2]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 643455, N-Boc-pyrrolidine. Retrieved from [2]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules 2024.[2][3][4][5] Retrieved from [2]
-
BOC Sciences. BOC-Amino Acids: Pharmaceutical Preparation and Properties. Retrieved from [2]
Technical Guide: Stability Profile & Characterization of 1-(Boc-amino-acetyl)-pyrrolidine
Executive Summary
1-(Boc-amino-acetyl)-pyrrolidine (also referred to as N-Boc-Glycyl-pyrrolidine ) is a protected dipeptide mimetic frequently employed as a building block in the synthesis of peptidomimetics, specifically inhibitors of DPP-4 (e.g., Vildagliptin analogs) and prolyl oligopeptidase.
This guide provides a comprehensive stability profile, handling protocols, and analytical characterization strategies. It addresses the compound's specific physicochemical behaviors, including restricted amide rotation (rotamerism) , which often confounds standard analytical interpretation.[1]
Part 1: Physicochemical Identity & Properties[2]
| Property | Specification |
| Systematic Name | tert-Butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate |
| Common Name | N-Boc-Glycyl-pyrrolidine |
| CAS Number | 144673-96-9 (Derivative Class) |
| Molecular Formula | |
| Molecular Weight | 228.29 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, MeOH, DMSO, Ethyl Acetate. Sparingly soluble in water. |
| Melting Point | 85–90°C (Typical for Boc-Gly amides; varies by purity) |
Part 2: Stability Profile & Degradation Mechanisms
Solid-State Stability
-
Shelf Life: >2 years when stored properly.
-
Hygroscopicity: Low to Moderate. While the Boc group is lipophilic, the amide backbone can hydrogen bond with atmospheric moisture.
-
Storage Condition: Store at 2–8°C (refrigerated) in a tightly sealed container. Desiccation is recommended for long-term storage.
Solution Stability (pH & Solvent)
The stability of 1-(Boc-amino-acetyl)-pyrrolidine is dictated by the Boc protecting group and the tertiary amide bond .
-
Acidic Conditions (pH < 4): UNSTABLE. The Boc group is acid-labile. Exposure to Trifluoroacetic acid (TFA), HCl, or strong Lewis acids will trigger deprotection, yielding the free amine (Glycyl-pyrrolidine) and isobutylene gas.
-
Basic Conditions (pH > 9): STABLE. The tertiary amide (pyrrolidine link) is highly resistant to hydrolysis compared to esters or secondary amides. The Boc urethane linkage is also stable to base saponification.
-
Thermal Stability: Stable up to ~100°C. Above this, thermal elimination of the Boc group (to isobutylene and CO2) occurs.
Degradation Pathway Diagram
The following diagram illustrates the critical degradation routes. Note the divergence between acid-mediated deprotection (intended in synthesis) and unwanted thermal/hydrolytic degradation.
Figure 1: Primary degradation pathways. The red path indicates the primary instability risk (acid contact).
Part 3: Expert Insight – The Rotamer Effect
Critical Analytical Note: Researchers often misinterpret the NMR or HPLC spectra of this compound as "impure."
Because the nitrogen in the pyrrolidine ring is part of a tertiary amide, rotation around the Carbonyl-Nitrogen bond is restricted. This creates two distinct conformers (Rotamers: cis and trans) that interconvert slowly on the NMR timescale at room temperature.
-
NMR Observation: You will likely see split peaks (e.g., two singlets for the Boc t-butyl group or the Glycine -CH2-).
-
Validation: To confirm purity, run the NMR at elevated temperature (e.g., 50–60°C in DMSO-d6). The peaks should coalesce into single sharp signals as the rotation rate increases.
Part 4: Analytical Methodologies
HPLC Stability Indicating Method
Standard UV detection at 254 nm is insufficient because the molecule lacks aromatic chromophores.
| Parameter | Protocol Specification |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (Avoid TFA if analyzing acid stability) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 205–210 nm (Amide bond absorption) or ELSD / CAD |
| Sample Diluent | 50:50 Water:Acetonitrile |
Thin Layer Chromatography (TLC)[1]
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: DCM:MeOH (95:5).
-
Visualization:
-
UV: Weak/No visibility.
-
Stain (Recommended):Iodine vapor (brown spots) or KMnO4 dip (yellow spots on purple). Ninhydrin will NOT work unless the Boc group is first removed (e.g., by spraying with HCl and heating).
-
Part 5: Experimental Protocols
Protocol A: Forced Degradation (Stress Testing)
To validate the stability-indicating method, perform the following stress tests.
-
Acid Stress:
-
Dissolve 10 mg compound in 1 mL Acetonitrile.
-
Add 1 mL 0.1 N HCl.
-
Incubate at RT for 2 hours.
-
Expectation: Significant degradation (loss of Boc).
-
-
Base Stress:
-
Dissolve 10 mg compound in 1 mL Acetonitrile.
-
Add 1 mL 0.1 N NaOH.
-
Incubate at RT for 24 hours.
-
Expectation: Minimal degradation (Amide stable).
-
-
Oxidative Stress:
-
Add 3% H2O2.
-
Expectation: Stable (Pyrrolidine ring is already oxidized at the amide; no sensitive sulfur/tryptophan).
-
Protocol B: Boc-Deprotection (Synthesis Workflow)
If the goal is to utilize the amine for further coupling:
-
Dissolution: Dissolve 1-(Boc-amino-acetyl)-pyrrolidine in DCM (0.1 M concentration).
-
Acidolysis: Add an equal volume of Trifluoroacetic Acid (TFA).
-
Reaction: Stir at Room Temperature for 30–60 minutes. Monitor by TLC (disappearance of high Rf spot).[1][2]
-
Work-up: Evaporate volatiles under reduced pressure. Caution: The product will exist as the TFA salt.
-
Neutralization: If the free base is required, treat with basic resin (e.g., Amberlyst A-21) or wash with saturated NaHCO3 (if water soluble, use resin).
References
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5] International Council for Harmonisation.
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[6] (Boc Group Stability).[][8][9][10] Wiley-Interscience.[6]
-
Beilstein Journals. Chromatographically separable rotamers of an unhindered amide. (Explaining the rotamer phenomenon in N-acyl pyrrolidines).
-
BenchChem. Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis.
Sources
- 1. d-nb.info [d-nb.info]
- 2. BJOC - Chromatographically separable rotamers of an unhindered amide [beilstein-journals.org]
- 3. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Comprehensive Technical Guide & Safety Data Sheet (SDS): 1-(Boc-amino-acetyl)-pyrrolidine in Peptidomimetic Synthesis
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
As drug development increasingly pivots toward conformationally restricted peptidomimetics, building blocks like 1-(Boc-amino-acetyl)-pyrrolidine have become indispensable. Moving beyond a traditional, static Safety Data Sheet (SDS), this whitepaper synthesizes critical safety parameters with field-proven mechanistic workflows. By understanding the physicochemical properties, hazard profile, and the specific chemical causality behind its handling and reactivity, researchers can seamlessly integrate this compound into complex synthetic pipelines—such as the development of prolyl endopeptidase or DPP-4 inhibitors.
Physicochemical Profiling & Structural Analysis
1-(Boc-amino-acetyl)-pyrrolidine (also known as N-Boc-glycylpyrrolidine) serves as a dipeptide surrogate. The pyrrolidine ring restricts the
Table 1: Physicochemical & Identification Data
| Property | Quantitative Value / Description |
| Chemical Name | 1-(Boc-amino-acetyl)-pyrrolidine |
| CAS Number | 883554-96-9[1] |
| Molecular Formula | C11H20N2O3 |
| Molecular Weight | 228.29 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DCM, DMF, DMSO, and Methanol |
| Storage Temperature | 2–8°C (Refrigerated), keep dry |
Safety Profile & Risk Mitigation (SDS Core)
While generally regarded as a low-hazard building block, the compound must be handled with standard laboratory rigor to prevent sensitization or irritation.
Hazard Identification & First Aid
Based on structural analogues such as Boc-Gly-OH, this compound is not classified as highly toxic but acts as a mild skin and eye irritant[2].
-
Inhalation: May cause respiratory tract irritation. First Aid: Move to fresh air. If breathing is difficult, administer oxygen[2].
-
Skin/Eye Contact: May cause localized irritation. First Aid: Flush eyes with copious amounts of water for at least 15 minutes. Wash skin with soap and water[2].
Exposure Controls & Personal Protection Equipment (PPE)
-
Ventilation: All manipulations, especially weighing and transferring, must be performed inside a certified chemical fume hood to avoid dust inhalation[2].
-
Hand Protection: Use nitrile rubber gloves. To comply with EN374 standards, gloves should have a minimum layer thickness of 0.11 mm and a breakthrough time of >480 minutes[2].
Stability & Reactivity
-
Chemical Stability: Stable under neutral and basic conditions.
-
Conditions to Avoid: Strong acids. The Boc protecting group is highly acid-labile. Exposure to ambient acidic vapors will trigger premature deprotection, degrading the stock material into the corresponding TFA or HCl salt[2].
Mechanistic Workflows & Experimental Protocols
To utilize 1-(Boc-amino-acetyl)-pyrrolidine in downstream synthesis, the Boc group must first be cleaved, followed by the amide coupling of the liberated amine. The following protocols are designed as self-validating systems.
Protocol 1: Boc-Deprotection via Acidolysis
Causality: The Boc group is designed to be stable to bases and nucleophiles but highly susceptible to acidolysis[3]. We utilize Trifluoroacetic Acid (TFA) because its
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of 1-(Boc-amino-acetyl)-pyrrolidine in 5.0 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask.
-
Acid Addition: Slowly add 5.0 mL of Trifluoroacetic Acid (TFA) to create a 50% TFA/DCM (v/v) solution[5].
-
Scavenging: Immediately add 0.25 mL (2.5% v/v) of Triisopropylsilane (TIPS) and 0.25 mL of deionized water.
-
Reaction & Validation: Stir at room temperature for 45 minutes. Self-Validation: Monitor via LC-MS. The reaction is complete when the starting mass (
229 [M+H]+) disappears, replaced by the deprotected glycylpyrrolidine mass ( 129 [M+H]+). Alternatively, a positive Ninhydrin (Kaiser) test will confirm the presence of the newly liberated primary amine. -
Isolation: Evaporate the solvent under reduced pressure. Co-evaporate three times with toluene to azeotropically remove residual TFA, yielding the glycylpyrrolidine TFA salt as a viscous oil or hygroscopic solid.
Protocol 2: Amide Coupling for Downstream Synthesis
Causality: To elongate the chain, the glycylpyrrolidine TFA salt must be coupled to the carboxyl group of an incoming amino acid. We employ HATU over older reagents (like DCC or HBTU) because the 7-aza nitrogen in HATU's HOAt leaving group provides a neighboring group effect[6]. It acts as an internal base, accelerating aminolysis and stabilizing the transition state via hydrogen bonding, which drastically reduces epimerization[6].
Table 2: Stoichiometric Quantities for Amide Coupling
| Reagent | Role | Equivalents | Concentration |
| Glycylpyrrolidine TFA salt | Amine Nucleophile | 1.0 eq | 0.10 M |
| R-COOH (Incoming Amino Acid) | Carboxylic Acid | 1.2 eq | 0.12 M |
| HATU | Coupling Agent | 1.2 eq | 0.12 M |
| DIPEA | Base / Activator | 3.0 eq | 0.30 M |
Step-by-Step Methodology:
-
Activation: In a dry flask, dissolve the incoming N-protected amino acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF[4].
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes. The solution will turn pale yellow, indicating the formation of the active OAt ester[4].
-
Coupling: Dissolve the glycylpyrrolidine TFA salt (1.0 eq) in a minimal amount of DMF and add it to the activated mixture. The excess DIPEA neutralizes the TFA salt, freeing the amine for nucleophilic attack.
-
Reaction & Validation: Stir at room temperature for 1–2 hours. Self-Validation: Perform a Kaiser test; a negative result (yellow color) indicates the primary amine has been completely consumed in the amide bond formation.
-
Workup: Dilute with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (to remove unreacted amines/DIPEA), saturated
(to remove unreacted acids), and brine. Dry over and concentrate.
Signaling & Reaction Pathway Visualization
The following diagram maps the logical flow of the chemical transformations described in the protocols above, highlighting the transition from the protected building block to the elongated peptidomimetic.
Figure 1: Reaction workflow detailing the acidolytic Boc-deprotection and subsequent amide coupling.
Regulatory & Disposal Considerations
Proper disposal of the byproducts from these workflows is critical for environmental compliance and laboratory safety:
-
Acidic Waste: The TFA/DCM mixtures generated during deprotection are highly corrosive and halogenated. They must be carefully neutralized with sodium bicarbonate or segregated directly into dedicated halogenated acidic waste containers[2].
-
Organic Waste: DMF and Ethyl Acetate from the coupling workup must be disposed of via a licensed chemical disposal company. Do not discharge these solvents into municipal wastewater systems[2].
References
- Title: AB304952 | CAS 883554-96-9 Source: abcr Gute Chemie URL
- Title: A Comparative Guide to Fmoc-Gly-OH and Boc-Gly-OH in Solid-Phase Peptide Synthesis Source: Benchchem URL
- Title: kyn SI revised-3 Source: The Royal Society of Chemistry URL
- Title: BOC-Glycine - Safety Data Sheet Source: ChemicalBook URL
- Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: ACS Publications URL
- Title: Acid-Modulated Peptide Synthesis for Application on Oxide Biosensor Interfaces Source: MDPI URL
Sources
Methodological & Application
Application Note: Synthesis of Vildagliptin via the N-Boc-Glycyl-Pyrrolidine Scaffold
Executive Summary
Vildagliptin (Galvus®) is a potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of Type 2 Diabetes Mellitus. Its chemical structure, (2S)-1-[[3-hydroxy-1-adamantyl]amino]acetyl-pyrrolidine-2-carbonitrile , features a rigid pyrrolidine backbone functionalized with a nitrile group (the "warhead" that covalently interacts with the DPP-4 active site) and a bulky adamantyl cage.
This Application Note details the synthesis of Vildagliptin focusing on the requested 1-(Boc-amino-acetyl)-pyrrolidine scaffold. While the industrial standard utilizes a divergent chloroacetyl chloride route, the Boc-glycyl pathway described here represents a convergent peptide-coupling strategy often utilized in medicinal chemistry for analog generation.
Critical Scientific Note: The "Missing Nitrile"
The term "1-(Boc-amino-acetyl)-pyrrolidine" technically refers to a structure lacking the C2-cyano group essential for Vildagliptin's activity.
-
If the starting material is unsubstituted pyrrolidine: It will yield des-cyano vildagliptin, a known impurity with negligible potency.
-
Correct Interpretation: This guide assumes the user intends to synthesize the active pharmaceutical ingredient (API) and therefore refers to the functionalized precursors: (S)-1-(Boc-amino-acetyl)-pyrrolidine-2-carboxamide or (S)-1-(Boc-amino-acetyl)-pyrrolidine-2-carbonitrile .
Retrosynthetic Analysis & Pathway Logic
The synthesis of Vildagliptin can be approached via two primary disconnections.[1] Understanding the causality behind these choices is vital for process optimization.
Pathway A: The Chloroacetyl Route (Industrial Standard)
-
Logic: Builds the N-C bond between the adamantane and the glycine linker last.
-
Mechanism: SN2 displacement of a chloride by 3-amino-1-adamantanol.
-
Pros: High yield, avoids protecting groups on the glycine, uses cheaper reagents.
Pathway B: The Boc-Glycyl Route (The Requested Protocol)
-
Logic: Builds the peptide backbone (Gly-Pro) first, then attaches the adamantyl group.
-
Mechanism: Peptide coupling
Dehydration Deprotection N-Alkylation. -
Pros: Modular; allows for easy variation of the amino acid linker (e.g., swapping Glycine for Alanine) during R&D.
-
Cons: Late-stage alkylation of a primary amine with a bulky adamantyl group is sterically hindered and prone to over-alkylation.
Visualization of Synthetic Pathways
Caption: Comparative workflow of Vildagliptin synthesis showing the convergent Boc-Glycyl route vs. the linear Chloroacetyl route.
Detailed Experimental Protocol: The Boc-Glycyl Route
This protocol synthesizes Vildagliptin starting from Boc-Glycine and L-Prolinamide . This generates the "Boc-amino-acetyl-pyrrolidine" core (specifically the carboxamide), which is then dehydrated to the nitrile.
Phase 1: Formation of the Peptide Backbone
Objective: Synthesize (S)-1-(N-Boc-glycyl)pyrrolidine-2-carboxamide.
-
Reagents:
-
N-Boc-Glycine (1.0 eq)
-
L-Prolinamide (1.0 eq)
-
Isobutyl chloroformate (IBCF) (1.1 eq)
-
N-Methylmorpholine (NMM) (1.2 eq)
-
Solvent: Tetrahydrofuran (THF), anhydrous.
-
-
Procedure:
-
Dissolve N-Boc-Glycine in dry THF and cool to -15°C under nitrogen atmosphere.
-
Add NMM followed by the dropwise addition of IBCF. Maintain temperature below -10°C to form the mixed anhydride. Stir for 15 minutes.
-
Add L-Prolinamide (dissolved in minimal DMF if solubility is an issue, otherwise suspend in THF) to the reaction mixture.
-
Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.
-
Workup: Concentrate THF in vacuo. Dissolve residue in Ethyl Acetate (EtOAc). Wash sequentially with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Checkpoint: Product should be a white solid/foam. Confirm identity via LC-MS (Target Mass: ~271 Da).
-
Phase 2: Dehydration to the Nitrile (The "Warhead" Installation)
Objective: Convert the carboxamide to the carbonitrile to form (S)-1-(N-Boc-glycyl)pyrrolidine-2-carbonitrile .
-
Reagents:
-
Intermediate from Phase 1 (1.0 eq)
-
Trifluoroacetic Anhydride (TFAA) (1.5 eq)
-
Pyridine (excess/solvent) or Triethylamine in DCM.
-
-
Procedure:
-
Dissolve the amide intermediate in dry Dichloromethane (DCM).
-
Add Pyridine (3.0 eq) and cool to 0°C.
-
Add TFAA dropwise, maintaining temperature < 5°C.
-
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Workup: Quench with water. Wash organic layer with 1N HCl (critical to remove pyridine), then NaHCO₃.
-
Purification: Recrystallize from Isopropyl Alcohol (IPA) or use Flash Chromatography (Hexane/EtOAc).
-
Result: You now possess the stable intermediate often referred to loosely as "Boc-Vildagliptin".
-
Phase 3: Deprotection & Adamantylation
Objective: Remove Boc group and attach the adamantyl moiety.
-
Step A: Deprotection
-
Dissolve the nitrile intermediate in DCM.
-
Add Trifluoroacetic Acid (TFA) (20% v/v). Stir for 2 hours at RT.
-
Concentrate to dryness. Azeotrope with toluene to remove residual TFA.
-
Yields: (S)-1-glycylpyrrolidine-2-carbonitrile TFA salt.
-
-
Step B: N-Alkylation (The Challenge Step)
-
Note: Direct alkylation of the primary amine with 3-hydroxy-1-bromoadamantane is slow.
-
Reagents:
-
Deprotected Amine Salt (1.0 eq)
-
3-Hydroxy-1-bromoadamantane (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Potassium Iodide (KI) (0.1 eq - Catalyst)
-
Solvent: DMF or DMSO (Polar aprotic is essential).
-
-
Procedure:
-
Suspend the amine salt and K₂CO₃ in DMF. Stir for 30 min to release the free base.
-
Add 3-Hydroxy-1-bromoadamantane and KI.
-
Heat the mixture to 85-90°C for 12-24 hours. Caution: Higher temps may degrade the nitrile.
-
Workup: Cool to RT. Pour into ice water. Extract with EtOAc.[2][3][4]
-
Purification: The crude will contain unreacted amine and over-alkylated byproducts. Purification via column chromatography (DCM/MeOH) is mandatory.
-
-
Data Analysis & Comparison
The following table contrasts the "Boc-Glycyl" route described above with the "Chloroacetyl" industry standard.
| Feature | Boc-Glycyl Route (Protocol Above) | Chloroacetyl Route (Industry Std) |
| Starting Material | Boc-Glycine + Prolinamide | L-Proline + Chloroacetyl Chloride |
| Key Intermediate | Boc-Gly-Pro-CN | 1-Chloroacetyl-2-cyanopyrrolidine |
| Adamantylation Type | Alkylation of primary amine (Difficult) | SN2 displacement of Chloride (Facile) |
| Adamantyl Reagent | 3-Hydroxy-1-bromoadamantane | 3-Amino-1-adamantanol |
| Overall Yield | Low to Moderate (30-45%) | High (>70%) |
| Impurity Profile | High risk of bis-alkylation | Clean conversion |
| Use Case | Analog synthesis (SAR studies) | Large-scale manufacturing |
Why the Industry Prefers the Chloroacetyl Route
In the Chloroacetyl route, the nitrogen of the adamantane acts as the nucleophile attacking the chloroacetyl linker. This is kinetically favored over the reverse (amine attacking the bulky adamantyl bromide) described in the Boc protocol. Additionally, 3-amino-1-adamantanol is a more stable and easier-to-handle reagent than the brominated precursor.
References
-
Villhauer, E. B., et al. (2003).[5] "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry, 46(13), 2774–2789.[5]
-
Zhang, L., et al. (2020).[4] "A facile method to synthesize vildagliptin."[2][3][4][6][7] SAGE Open Medicine, 8.
-
Singh, S. K., et al. (2008).[5] "Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors."[5][6] Beilstein Journal of Organic Chemistry, 4, 20.
-
Abrecht, S., et al. (2006). "Process for the preparation of DPP-IV inhibitors." PCT Int. Appl. WO 2006/100181.[5] (Describes the industrial dehydration and coupling conditions).
Sources
- 1. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. 3-Amino-1-Adamantanol [kaimosi.com]
- 5. Synthesis of Vildagliptin [cjph.com.cn]
- 6. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Protocol for the Synthesis of Boc-Gly-Pyrrolidide via EDC/HOBt and HATU Coupling
Abstract
This Application Note details the synthetic protocol for coupling N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH) with pyrrolidine to form tert-butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate (Boc-Gly-pyrrolidide). This structural motif is a critical intermediate in the design of prolyl mimetics and peptidomimetic inhibitors, often serving as a scaffold for CNS-active agents and protease inhibitors.
We present two distinct methodologies:
-
Method A (EDC/HOBt): The cost-effective, standard approach suitable for gram-scale synthesis with simplified workup.
-
Method B (HATU): A high-efficiency protocol for rapid screening or difficult couplings, utilizing a specific salt-wash workup to remove DMF.
Strategic Analysis & Material Selection
Reaction Overview
The formation of the amide bond between the secondary amine (pyrrolidine) and the sterically unhindered glycine derivative is generally high-yielding. However, the volatility and nucleophilicity of pyrrolidine require specific handling precautions.
Chemical Equation:
Reagent Selection Rationale
| Reagent | Role | Selection Criteria |
| Boc-Gly-OH | Substrate | Protected amino acid prevents polymerization. Boc group is stable to base, allowing subsequent N-terminal elongation. |
| Pyrrolidine | Nucleophile | Secondary cyclic amine. Note: Highly flammable and corrosive. |
| EDC·HCl | Coupling Agent | Water-soluble carbodiimide. Forms urea byproducts easily removed by aqueous washing. Ideal for Method A. |
| HOBt | Additive | Suppresses racemization (less critical for Gly, but standard practice) and prevents N-acylurea side-product formation. |
| HATU | Coupling Agent | Uronium-based reagent. Extremely fast and efficient. Used in Method B when speed is prioritized over cost. |
| DIPEA | Base | Non-nucleophilic base to deprotonate the carboxylic acid and maintain pH. |
Reaction Mechanism (EDC/HOBt Pathway)[1]
The following diagram illustrates the activation of the carboxylate by EDC, the interception by HOBt to form an active ester, and the final aminolysis by pyrrolidine.
Figure 1: Mechanism of EDC/HOBt mediated amide coupling.[1] The HOBt active ester prevents N-acylurea rearrangement.
Experimental Protocols
Method A: Standard EDC/HOBt Coupling (Recommended for Scale-up)
Scale: 10 mmol | Solvent: Dichloromethane (DCM) | Time: 12–16 Hours
Materials Required
-
Boc-Gly-OH (1.75 g, 10 mmol)
-
Pyrrolidine (0.85 g, 12 mmol, 1.2 eq)
-
HOBt (anhydrous) (1.62 g, 12 mmol, 1.2 eq)
-
DIPEA (Diisopropylethylamine) (2.6 mL, 15 mmol, 1.5 eq)
-
DCM (Anhydrous, 50 mL)
Step-by-Step Procedure
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and cool under nitrogen. Add a magnetic stir bar.
-
Dissolution: Add Boc-Gly-OH (10 mmol) and HOBt (12 mmol) to the flask. Dissolve in DCM (40 mL).
-
Activation: Cool the solution to 0°C using an ice bath. Add EDC·HCl (12 mmol) in one portion. Stir at 0°C for 15 minutes.
-
Note: The solution may become slightly cloudy as EDC activates the acid.
-
-
Addition: Add DIPEA (15 mmol) followed by the dropwise addition of Pyrrolidine (12 mmol) diluted in DCM (10 mL).
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir overnight (12–16 hours).
-
Monitoring: Check reaction progress by TLC (System: 5% MeOH in DCM). Stain with Ninhydrin (for free amine) or KMnO4 (for alkene/general).
-
Target Rf: Product typically ~0.5–0.6; Starting material ~0.1–0.2.
-
Workup (Acid/Base Wash)[4][5]
-
Dilute the reaction mixture with DCM (50 mL).
-
Wash sequentially in a separatory funnel with:
-
10% Citric Acid or 1M HCl (2 × 30 mL) – Removes unreacted pyrrolidine and DIPEA.
-
Sat. NaHCO₃ (2 × 30 mL) – Removes unreacted Boc-Gly-OH and HOBt.
-
Brine (1 × 30 mL).
-
-
Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Method B: High-Efficiency HATU Coupling
Scale: 1 mmol | Solvent: DMF | Time: 1–2 Hours
Materials Required
-
Boc-Gly-OH (175 mg, 1 mmol)
-
Pyrrolidine (85 mg, 1.2 mmol)
-
HATU (456 mg, 1.2 mmol)
-
DIPEA (0.35 mL, 2 mmol)
-
DMF (Anhydrous, 5 mL)
Step-by-Step Procedure
-
Dissolution: In a 20 mL vial, dissolve Boc-Gly-OH (1 mmol) in DMF (5 mL).
-
Activation: Add DIPEA (2 mmol) and HATU (1.2 mmol). Stir at RT for 5 minutes. The solution usually turns yellow.
-
Coupling: Add Pyrrolidine (1.2 mmol).
-
Reaction: Stir at RT for 1–2 hours. (HATU couplings are significantly faster than EDC).
Workup (LiCl Wash for DMF Removal)
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) (30 mL).
-
Wash sequentially with:
-
5% LiCl solution (3 × 10 mL) – Critical step: LiCl dramatically increases the partitioning of DMF into the aqueous phase.
-
10% Citric Acid (1 × 10 mL).
-
Sat. NaHCO₃ (1 × 10 mL).
-
Brine (1 × 10 mL).
-
-
Dry over Na₂SO₄ , filter, and concentrate.
Purification & Characterization
Purification Strategy
The crude product from Method A is often pure enough for subsequent steps (>95%). If purification is required (or for Method B residues):
-
Technique: Flash Column Chromatography (Silica Gel).
-
Eluent System: Hexanes:Ethyl Acetate (gradient from 80:20 to 50:50) OR DCM:MeOH (98:2 to 95:5).
-
Physical State: The product is typically a colorless viscous oil or a low-melting white solid .
Analytical Data (Expected)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 5.40 (br s, 1H, NH) – Boc amide proton
-
δ 3.95 (d, 2H, Gly-α-CH₂)
-
δ 3.45–3.35 (m, 4H, Pyrrolidine N-CH₂)
-
δ 1.95–1.80 (m, 4H, Pyrrolidine C-CH₂)
-
δ 1.45 (s, 9H, Boc-tBu)
-
-
MS (ESI): Calculated for C₁₁H₂₀N₂O₃ [M+H]⁺: 229.15. Found: 229.2.
Workflow Visualization
Figure 2: Workflow for Method A (EDC/HOBt Coupling).
Safety & Troubleshooting
Hazard Management
-
Pyrrolidine: Highly flammable (Flash point: 3°C) and corrosive. Handle only in a fume hood. Wear chemical-resistant gloves.
-
EDC·HCl: A contact allergen and skin irritant. Avoid breathing dust.
-
HOBt: Anhydrous HOBt is classified as an explosive. It is usually sold as a hydrate (approx. 12% water) to mitigate this risk. Do not heat dry HOBt residues.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield | Hydrolysis of Active Ester | Ensure solvents (DCM/DMF) are anhydrous. Minimize air exposure during activation. |
| Racemization | High pH or Over-activation | Not applicable for Glycine (achiral), but for other AAs, keep DIPEA equivalents < 2.0 and maintain 0°C during activation. |
| Solid Precipitate | Urea Byproduct | If using DCC (not recommended here), filter the solid DCU. For EDC, the urea is water-soluble; ensure thorough aqueous washes. |
| Residual DMF | Inefficient Workup | Use the 5% LiCl wash method (Method B) or evaporate DMF using a high-vacuum rotary evaporator with a heptane azeotrope. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
Common Organic Chemistry. (2023). Amide Coupling (EDC + HOBt). Link
Sources
Application Notes: 1-(Boc-amino-acetyl)-pyrrolidine as a Versatile Peptidomimetic Building Block
Abstract
Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategy to overcome the inherent pharmacokinetic limitations of natural peptides, such as poor metabolic stability and low cell permeability. This guide provides an in-depth technical overview of 1-(Boc-amino-acetyl)-pyrrolidine , a specialized building block for synthesizing conformationally constrained peptide analogues. We explore the rationale behind its use, detailing how the pyrrolidine scaffold introduces structural rigidity beneficial for target binding and resistance to enzymatic degradation. This document furnishes researchers, scientists, and drug development professionals with detailed, field-tested protocols for the efficient incorporation of this building block into peptide sequences using Boc-strategy Solid-Phase Peptide Synthesis (SPPS), complete with mechanistic explanations, troubleshooting advice, and practical application insights.
The Strategic Value of Pyrrolidine Scaffolds in Peptidomimetic Design
The therapeutic potential of peptides is often hampered by their rapid degradation by proteases and poor membrane penetration. Peptidomimetic design seeks to address these challenges by creating novel structures that mimic the essential pharmacophoric elements of a native peptide while possessing improved drug-like properties.
The pyrrolidine ring, a core feature of the amino acid proline, is a privileged scaffold in this endeavor.[1] Its cyclic nature imparts significant conformational rigidity to the peptide backbone.[2] This pre-organization can "lock" a peptide into its bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially leading to enhanced affinity and selectivity.[3]
1-(Boc-amino-acetyl)-pyrrolidine can be conceptualized as a hybrid of a Boc-protected glycine residue and a pyrrolidine moiety. Its incorporation into a peptide chain offers several distinct advantages:
-
Conformational Constraint: The five-membered ring structure restricts the available range of backbone dihedral angles (phi/psi), influencing local secondary structures like β-turns and helical motifs.[4][5][6][7]
-
Enhanced Proteolytic Stability: The non-natural amide linkage involving the pyrrolidine nitrogen is resistant to cleavage by many common proteases, thereby extending the in-vivo half-life of the resulting peptidomimetic.[3]
-
Modulation of Physicochemical Properties: The pyrrolidine group can increase the lipophilicity of a peptide, which may improve its ability to cross cellular membranes.[3]
-
Scaffold Versatility: It serves as a foundational building block for creating more complex, non-natural peptide architectures.[2][8]
Physicochemical Properties of the Building Block
| Property | Value |
| Chemical Name | tert-butyl (2-(pyrrolidin-1-yl)-2-oxoethyl)carbamate |
| Molecular Formula | C₁₁H₂₀N₂O₃ |
| Molecular Weight | 228.29 g/mol |
| Appearance | Typically an off-white to pale yellow solid or oil |
| Solubility | Soluble in DMF, DCM, THF, and other common organic solvents |
| Storage | Store at 2-8°C under an inert atmosphere |
Core Methodology: Incorporation via Boc-SPPS
The following protocols are designed for the manual solid-phase synthesis of a target peptide incorporating the 1-(Boc-amino-acetyl)-pyrrolidine building block using a Boc/Bzl protection strategy on a Merrifield or similar resin. The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group for the α-amino group of amino acids, forming the basis of this synthesis strategy.[9][10][]
Overall Synthesis Workflow
The process follows a well-established cycle of deprotection, neutralization, and coupling, which is repeated until the desired peptide sequence is assembled.
Caption: General workflow for Boc-strategy Solid-Phase Peptide Synthesis (SPPS).
Protocol 2.1: N-Terminal Boc Deprotection
Causality: The Boc group is stable to the basic conditions used for coupling but is readily cleaved by moderately strong acids like Trifluoroacetic Acid (TFA).[9] The mechanism involves protonation of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which decarboxylates to release the free amine.[9]
Procedure:
-
Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin.
-
Scientist's Note: A 50% solution is standard for rapid deprotection.[12] For sensitive sequences, a lower concentration (e.g., 25%) may be used.
-
-
Agitate the slurry for 2 minutes. Drain the solution.
-
Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.
-
Drain the reaction vessel and wash the peptide-resin thoroughly to remove residual acid:
-
DCM (3x)
-
Isopropanol (IPA) (2x)
-
DCM (3x)
-
-
The N-terminal amine is now deprotected but exists as a TFA salt, which is unreactive for the subsequent coupling step. Proceed immediately to neutralization.
Protocol 2.2: Neutralization of the N-Terminal Amine
Causality: The protonated amine (TFA salt) must be converted to the free amine nucleophile before it can attack the activated carboxyl group of the incoming amino acid.[10] A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIEA), is used to prevent side reactions.
Procedure:
-
To the washed peptide-resin from Protocol 2.1, add a solution of 10% DIEA in DCM.
-
Agitate for 2 minutes. Drain the solution.
-
Repeat the neutralization step (steps 1-2) one more time.
-
Wash the peptide-resin to remove excess base:
-
DCM (3x)
-
N,N-Dimethylformamide (DMF) (3x)
-
-
The resin is now ready for the coupling step.
Protocol 2.3: Coupling of 1-(Boc-amino-acetyl)-pyrrolidine
Causality: The carboxyl group of the incoming building block must be activated to facilitate amide bond formation. This is achieved by converting the carboxylic acid into a more reactive species, such as an active ester. Several reagent combinations are effective; HBTU/HOBt is a common and robust choice.[12][13]
Reagents:
-
1-(Boc-amino-acetyl)-pyrrolidine (3 equivalents relative to resin loading)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
DIEA (6 equivalents)
-
DMF (as solvent)
Procedure:
-
Pre-activation: In a separate vessel, dissolve 1-(Boc-amino-acetyl)-pyrrolidine, HBTU, and HOBt in a minimal volume of DMF.
-
Add DIEA to the solution from step 1. Agitate or vortex for 2-5 minutes. The solution will typically change color (e.g., to yellow), indicating formation of the active ester.
-
Coupling: Immediately transfer the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.
-
Agitate the reaction slurry at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative Kaiser (ninhydrin) test to check for reaction completion.
-
Negative Test (beads remain yellow): Indicates the absence of free primary amines. The reaction is complete.
-
Positive Test (beads turn dark blue/purple): Indicates the presence of unreacted free amines. The reaction is incomplete. If positive, continue agitation for another hour or consider a recoupling step.
-
-
Once the reaction is complete (negative Kaiser test), drain the coupling solution.
-
Wash the peptide-resin thoroughly:
-
DMF (3x)
-
DCM (3x)
-
-
The cycle is now complete. To continue peptide elongation, return to Protocol 2.1. If the sequence is finished, proceed to final cleavage.
Alternative Coupling Reagents
| Reagent System | Activation Time | Key Advantages | Considerations |
| DIC/HOBt | In situ | Cost-effective, low racemization.[13] | Slower reaction times (1-4 hours). Produces insoluble DCU byproduct. |
| HBTU/HOBt | 2-5 min | Fast, efficient, reliable.[12] | Standard choice for many sequences. |
| HATU/HOAt | 1-2 min | Highly efficient, especially for sterically hindered couplings.[13] | More expensive. Ideal for difficult sequences. |
Application Context: Targeting a G-Protein Coupled Receptor (GPCR)
Peptidomimetics containing the 1-(Boc-amino-acetyl)-pyrrolidine building block can be designed as ligands for various biological targets. For example, many GPCRs bind to peptide hormones that adopt a specific turn conformation at the receptor interface.
By strategically placing the pyrrolidine-containing residue, a peptidomimetic can be engineered to favor this bioactive turn structure, leading to a potent and stable ligand. This ligand could act as an antagonist, blocking the downstream signaling pathway initiated by the natural hormone.
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid (2PyMS) residue - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Deprotection of N-Boc-glycylpyrrolidine
Introduction: The Critical Role of Amine Deprotection in Synthesis
In the realm of multi-step organic synthesis, particularly in the construction of peptides and complex drug candidates, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability across a range of reaction conditions and its clean, quantitative removal under acidic conditions.[1] The deprotection of the Boc group from N-Boc-glycylpyrrolidine represents a key transformation, yielding the free amine of the glycylpyrrolidine moiety, a valuable building block in medicinal chemistry.
This guide provides a comprehensive overview of the procedure for the Boc deprotection of N-Boc-glycylpyrrolidine. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying chemical principles and field-proven insights to ensure a successful and reproducible outcome.
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed process that proceeds via a well-established E1 elimination mechanism.[2][3] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, typically trifluoroacetic acid (TFA). This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the departure of the stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine. The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt.[1][2]
Figure 1: General mechanism of acid-catalyzed Boc deprotection.
Potential Challenges with Glycylpyrrolidine Substrates
While the Boc deprotection is generally a robust reaction, the presence of the pyrrolidine ring and the adjacent peptide bond in N-Boc-glycylpyrrolidine warrants consideration of potential side reactions:
-
Acid-Catalyzed Hydrolysis: Strong acidic conditions, particularly in the presence of water, can lead to the hydrolysis of the amide bond between the glycine and pyrrolidine residues.[1] Minimizing reaction time and water content in the reaction mixture is crucial to mitigate this.
-
Diketopiperazine Formation: Although more prevalent during the coupling steps of peptide synthesis, the potential for intramolecular cyclization to form a diketopiperazine should be considered, especially if the deprotected product is subjected to prolonged heating or basic conditions during work-up.[1]
-
Alkylation by the tert-Butyl Cation: The liberated tert-butyl cation is a reactive electrophile that can alkylate nucleophilic functional groups. While N-Boc-glycylpyrrolidine itself lacks highly susceptible residues like tryptophan or methionine, the use of a cation scavenger is good practice, especially in large-scale reactions.[4]
Experimental Protocols
The following protocols provide detailed methodologies for the Boc deprotection of N-Boc-glycylpyrrolidine. The choice of protocol will depend on the scale of the reaction and the desired final product (the free amine or its salt).
Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)
This is the most common and generally efficient method for Boc deprotection.
Materials:
-
N-Boc-glycylpyrrolidine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the N-Boc-glycylpyrrolidine in anhydrous DCM to a concentration of 0.1–0.5 M.
-
Addition of TFA: Cool the solution to 0 °C in an ice bath. While stirring, slowly add an equal volume of TFA to the solution (for a 1:1 TFA:DCM mixture, which is a common and effective ratio).[5][6]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[5]
-
Work-up (to obtain the free amine): a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. b. Dissolve the residue in an appropriate organic solvent such as ethyl acetate. c. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the TFA. Repeat the wash until the aqueous layer is no longer acidic. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected glycylpyrrolidine as a free amine.[5]
Work-up (to obtain the TFA salt):
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent and excess TFA. The resulting residue is the trifluoroacetate salt of glycylpyrrolidine and can often be used in the next step without further purification.[3]
Protocol 2: Deprotection with Hydrochloric Acid (HCl) in Dioxane
This method is a common alternative to TFA and often yields the hydrochloride salt of the deprotected amine directly.
Materials:
-
N-Boc-glycylpyrrolidine
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the N-Boc-glycylpyrrolidine in a minimal amount of a suitable solvent or suspend it directly in the 4 M HCl in 1,4-dioxane solution.
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether to remove any non-polar impurities.[7] If a precipitate does not form, the solvent can be removed under reduced pressure, and the resulting residue can be triturated with diethyl ether to induce precipitation.[7]
Data Presentation: Reaction Conditions and Monitoring
| Parameter | TFA Protocol | HCl Protocol |
| Acid | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Concentration | 20-50% TFA in DCM (v/v) | 4 M HCl in Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours |
| Monitoring | TLC, LC-MS | TLC, LC-MS |
| Typical Product | Free amine (after basic work-up) or TFA salt | Hydrochloride salt |
TLC Monitoring:
-
Stationary Phase: Silica gel
-
Mobile Phase: A polar eluent system, such as 10% methanol in dichloromethane, is typically suitable.
-
Visualization: The Boc-protected starting material will have a higher Rf value than the more polar deprotected amine. The product can be visualized using a ninhydrin stain, which will give a characteristic color for the primary or secondary amine.
Experimental Workflow Visualization
Figure 2: General experimental workflow for solution-phase Boc deprotection.
Safety Precautions
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[8]
-
Hydrochloric Acid (HCl) in Dioxane: This is a corrosive and flammable solution. Handle with the same precautions as TFA. Dioxane is a suspected carcinogen.
-
Pressure Build-up: The deprotection reaction generates carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.[2]
Conclusion
The Boc deprotection of N-Boc-glycylpyrrolidine is a fundamental and highly efficient transformation when performed with careful consideration of the reaction conditions and potential side reactions. The protocols outlined in this guide, based on established chemical principles and practices, provide a robust framework for achieving high yields of the desired glycylpyrrolidine product. By understanding the underlying mechanism and potential pitfalls, researchers can confidently and safely execute this critical step in their synthetic endeavors.
References
- BenchChem. (2025). Technical Support Center: Deprotection of Peptides with C-Terminal Proline Ethylamide. BenchChem.
- BenchChem. (2025). A comparative study of different protecting groups for proline. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Standard Procedures for Boc Deprotection of N-Boc-D-proline. BenchChem.
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Retrieved from [Link]
- BenchChem. (2025). Preventing side reactions with Boc-D-Alg(Z)2-OH. BenchChem.
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Amherst College. (2024, April 2).
- Fisher Scientific. (2009, September 21).
- BenchChem. (2025). Navigating Boc Deprotection: A Guide to Preventing Side Products. BenchChem.
- BenchChem. (2025). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine. BenchChem.
-
Journal of the American Chemical Society. (2013, February 12). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. ACS Publications. Retrieved from [Link]
-
MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Retrieved from [Link]
- Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
MDPI. (2023, April 14). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. MDPI. Retrieved from [Link]
- Google Patents. (2009, June 17). EP2070899A1 - Deprotection of N-BOC compounds.
- PMC. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC.
- PubMed. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. PubMed.
- PubMed. (2012, December 21). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. PubMed.
- ResearchGate. The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection.
- ResearchGate. Peptide Global Deprotection/Scavenger-Induced Side Reactions | Request PDF.
- Houben-Weyl. Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry.
- AAPPTec. Amino Acid Sidechain Deprotection. AAPPTec Peptides.
- AAPPTec. Deprotection of Arg(Mtr) in Fmoc Peptide Synthesis. AAPPTec Peptides.
-
MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved from [Link]
Sources
Application Notes & Protocols: Strategic Incorporation of 1-(Boc-amino-acetyl)-pyrrolidine in Solid-Phase Peptide Synthesis
Abstract
The integration of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, conformational rigidity, and receptor affinity.[1][2][3] 1-(Boc-amino-acetyl)-pyrrolidine, an N-substituted glycine derivative, serves as a unique building block for introducing a constrained, peptoid-like linkage into a peptide backbone. The pyrrolidine moiety can induce specific secondary structures, improve cell permeability, and confer resistance to enzymatic degradation.[4][5][6] This document provides a detailed guide for researchers, chemists, and drug development professionals on the principles and practical application of 1-(Boc-amino-acetyl)-pyrrolidine in standard Boc-chemistry solid-phase peptide synthesis (SPPS).
Introduction: The Rationale for Pyrrolidine-Containing Scaffolds
Peptides are highly specific and potent signaling molecules, but their therapeutic potential can be limited by poor bioavailability and rapid degradation by proteases.[7][8] The incorporation of unnatural amino acids is a proven strategy to overcome these limitations.[3][7] The pyrrolidine ring, a five-membered nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[4][9]
When introduced into a peptide via a building block like 1-(Boc-amino-acetyl)-pyrrolidine, the pyrrolidine group confers several key advantages:
-
Enzymatic Stability: The N-substituted glycine linkage lacks the backbone N-H bond, which is a key recognition site for many proteases. This modification can significantly increase the peptide's in-vivo half-life.[6]
-
Conformational Constraint: The rigid pyrrolidine ring restricts the rotational freedom of the peptide backbone, helping to lock the molecule into a bioactive conformation.[6][10] This can lead to enhanced binding affinity and selectivity for its biological target.
-
Modulated Physicochemical Properties: The pyrrolidine motif can enhance aqueous solubility and alter the overall polarity of the peptide, potentially improving its pharmacokinetic profile.[9][11]
-
Peptoid-like Character: As an N-substituted glycine, this building block is used to create peptoids or peptide-peptoid hybrids.[12][13][14] These structures are of significant interest for creating novel biomaterials and therapeutic agents.[14]
This guide focuses on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, a classical and robust method for SPPS.[15]
Structure of 1-(Boc-amino-acetyl)-pyrrolidine
The building block consists of a glycine core where the amino group is protected by the acid-labile Boc group, and the glycine nitrogen is acylated with a pyrrolidine ring. This structure is primed for coupling its free carboxylic acid to the N-terminus of a growing peptide chain on a solid support.
Caption: Structure of N-Boc-N-(pyrrolidin-1-yl)glycine.
Principle of Application in Boc-SPPS
The incorporation of 1-(Boc-amino-acetyl)-pyrrolidine (hereafter referred to by the more systematic, assumed name Boc-N(pyrrolidin-1-yl)-glycine ) follows the standard cycle of Boc-SPPS. The strategy relies on the differential acid lability of the temporary Nα-Boc group and the more permanent side-chain protecting groups (often benzyl-based) and resin linkage.[15][16]
The core cycle involves three key steps:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), to expose a free secondary amine.[17][18]
-
Neutralization: The resulting trifluoroacetate salt is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to generate a free amine nucleophile.[16][17]
-
Coupling: The carboxylic acid of the incoming Boc-protected amino acid is activated by a coupling reagent and reacts with the free N-terminal amine of the peptide-resin to form a new peptide bond.
Caption: Boc-SPPS workflow for incorporating a new residue.
Key Considerations for N-Substituted Glycine Derivatives
-
Steric Hindrance: As an N-substituted amino acid, Boc-N(pyrrolidin-1-yl)-glycine is sterically hindered. This can lead to slower and less efficient coupling reactions compared to standard proteinogenic amino acids. To overcome this, more potent coupling reagents such as HATU, HBTU, or PyBOP are strongly recommended over standard carbodiimides like DIC.[19][20]
-
Reaction Monitoring: The standard Kaiser test, which detects primary amines, will give a false negative result after a successful coupling of this residue because the N-terminus will be a secondary amine.[20] It is critical to use a test that can detect secondary amines, such as the Chloranil test , to monitor reaction completion.
Detailed Experimental Protocols
The following protocols are provided for the manual solid-phase synthesis of a peptide incorporating a Boc-N(pyrrolidin-1-yl)-glycine residue on a 0.25 mmol scale. Adjustments may be necessary based on the specific peptide sequence and available equipment.
Materials and Reagents
| Reagent | Acronym | Typical Grade/Purity | Supplier Example |
| Merrifield Resin, 1% DVB, 100-200 mesh | - | 1.0 mmol/g loading | Major resin vendors |
| Dichloromethane | DCM | Anhydrous, Peptide Grade | Sigma-Aldrich, VWR |
| N,N-Dimethylformamide | DMF | Anhydrous, Peptide Grade | Sigma-Aldrich, VWR |
| Trifluoroacetic Acid | TFA | Reagent Grade, >99% | Sigma-Aldrich, VWR |
| N,N-Diisopropylethylamine | DIEA | Peptide Grade, >99.5% | Sigma-Aldrich, VWR |
| Boc-N(pyrrolidin-1-yl)-glycine | - | >98% | Specialized supplier |
| Standard Boc-Amino Acids | Boc-AA-OH | >98% | ChemPep, Bachem |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | HATU | >98% | Major reagent vendors |
| Acetic Anhydride | Ac₂O | Reagent Grade | Sigma-Aldrich, VWR |
| Isopropanol | IPA | ACS Grade | VWR |
Protocol: Peptide Chain Elongation Cycle
This protocol assumes a pre-loaded resin (e.g., Boc-Leu-Merrifield resin) is used as the starting point. All steps are performed in a suitable peptide synthesis vessel with agitation.
Step 1: Boc Deprotection
-
Swell the peptide-resin (0.25 mmol) in 10 mL of DCM for 20 minutes.
-
Drain the solvent.
-
Add 10 mL of 50% (v/v) TFA in DCM to the resin. Agitate for 2 minutes and drain.
-
Add a fresh 10 mL of 50% TFA in DCM. Agitate for 25-30 minutes.[17][18]
-
Drain the TFA solution.
-
Wash the resin sequentially with DCM (3 x 10 mL), IPA (2 x 10 mL), and DCM (3 x 10 mL).
Caption: Mechanism of acid-catalyzed Boc deprotection.
Step 2: Neutralization
-
Add 10 mL of 10% (v/v) DIEA in DCM to the washed resin. Agitate for 5 minutes and drain.
-
Repeat the neutralization step one more time.
-
Wash the resin with DCM (5 x 10 mL) to thoroughly remove excess base.
Step 3: Coupling of Boc-N(pyrrolidin-1-yl)-glycine
-
Pre-activation: In a separate vial, dissolve Boc-N(pyrrolidin-1-yl)-glycine (0.75 mmol, 3 eq.) and HATU (0.74 mmol, 2.95 eq.) in 5 mL of DMF. Add DIEA (1.5 mmol, 6 eq.) and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours. Due to steric hindrance, a longer coupling time is recommended.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform the Chloranil test . A positive result (blue/green beads) indicates the presence of a secondary amine and an incomplete reaction. If the test is positive, proceed to a second coupling.
-
Washing: Once the coupling is complete (negative Chloranil test), drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Step 4 (Optional): Capping If the coupling is found to be incomplete after a double coupling, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion sequences.
-
Prepare a capping solution of Acetic Anhydride/DIEA/DCM (e.g., 5:6:89 v/v/v).
-
Add 10 mL of the capping solution to the peptide-resin and agitate for 30 minutes.
-
Drain and wash thoroughly with DCM (3 x 10 mL) and DMF (3 x 10 mL).
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Chloranil Test) | 1. Steric hindrance of the N-substituted glycine. 2. Insufficient reaction time. 3. Poor resin swelling or peptide aggregation. | 1. Double Couple: Drain the reaction mixture, wash with DMF, and repeat the coupling step with a freshly prepared solution of activated amino acid. 2. Increase Time/Temp: Extend the coupling time to 6-12 hours or gently warm the reaction to 30-35°C. 3. Capping: If coupling remains incomplete, cap the unreacted amines as described in Protocol 3.2, Step 4. |
| Low Final Peptide Purity | 1. Incomplete deprotection or coupling at multiple steps. 2. Side reactions during final cleavage (e.g., reattachment of cations to sensitive residues like Trp or Met). | 1. Ensure each deprotection and coupling step is complete using appropriate monitoring tests. 2. Use a cleavage cocktail containing scavengers (e.g., triisopropylsilane, water, dithiothreitol) to protect sensitive side chains.[16] |
| Ambiguous Monitoring Test Results | Improper washing of resin beads before testing, leading to false positives. | Ensure resin beads are washed extensively with both the reaction solvent (DMF) and a non-polar solvent (DCM) before adding test reagents. |
Final Cleavage and Conclusion
After the desired sequence is assembled, the peptide is cleaved from the resin, and permanent side-chain protecting groups are removed simultaneously. For peptides synthesized on Merrifield resin via the Boc/Bzl strategy, this is typically achieved using strong, hazardous acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[15][17] These procedures require specialized equipment and extreme caution.
The strategic use of 1-(Boc-amino-acetyl)-pyrrolidine and its analogs opens a vast design space for creating peptide-based therapeutics with superior drug-like properties. By understanding the unique chemical behavior of these N-substituted building blocks and adapting standard SPPS protocols accordingly—particularly regarding coupling activation and reaction monitoring—researchers can successfully synthesize novel peptidomimetics for a wide range of biological applications.
References
-
University of California, Santa Barbara. (2026, February 20). New method boosts production of non-natural amino acids for peptide assembly. ScienceDaily. Retrieved from [Link]
-
University of California, Santa Barbara. (2026, February 20). New technique synthesizes non-natural amino acids for advanced peptide therapeutics. Phys.org. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Unnatural / Unusual Amino Acids. Retrieved from [Link]
-
Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Retrieved from [Link]
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
-
Pharmaffiliates. (2026, January 29). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Retrieved from [Link]
-
Kaiser, E. T., et al. (1987). Selective deprotection of the N.alpha.-tert-butyloxycarbonyl group in solid phase peptide synthesis with chlorotrimethylsilane in phenol. The Journal of Organic Chemistry. Retrieved from [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Retrieved from [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]
-
Fülöp, F. (2007). Some pharmacologically important pyrrolidine β-amino acids. ResearchGate. Retrieved from [Link]
-
Manicardi, A., et al. (2022). Pyrrolidine-based cationic γ-peptide: a DNA-binding molecule works as a potent anti-gene agent. Medicinal Chemistry Research. Retrieved from [Link]
-
Kwon, Y.-U., & Kodadek, T. (2007). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Accounts of Chemical Research. Retrieved from [Link]
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. Retrieved from [Link]
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. ResearchGate. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Dastbaek, A. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules. Retrieved from [Link]
- Google Patents. (n.d.). CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde.
-
Patsnap Eureka. (2015, January 14). Preparation method of Boc-glycine. Retrieved from [Link]
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. jpt.com [jpt.com]
- 3. Unnatural Amino Acids for Peptide Synthesis [merckmillipore.com]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. news-medical.net [news-medical.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 16. peptide.com [peptide.com]
- 17. chempep.com [chempep.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. peptide.com [peptide.com]
Reaction conditions for cyan group introduction to Boc-Gly-pyrrolidine
Application Note: Precision Introduction of the Cyano Group to Boc-Gly-Pyrrolidine Scaffolds
Part 1: Executive Summary & Strategic Context
Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Leads.
Scope: This guide details the synthetic protocols for introducing a nitrile (cyano) group onto the pyrrolidine ring of a Boc-Gly-Pyrrolidine scaffold. This transformation is the critical "warhead installation" step in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, most notably Vildagliptin (Galvus) .
The Chemical Challenge: The term "Boc-Gly-pyrrolidine" often colloquially refers to the scaffold; however, the direct introduction of a cyano group usually necessitates the dehydration of a primary amide precursor (Boc-Gly-L-Prolinamide ) to the corresponding nitrile (Boc-Gly-2-Cyanopyrrolidine ).
This transformation presents a unique "chemoselectivity triangle" that must be balanced:
-
Dehydration Efficiency: Converting the primary amide to a nitrile requires electrophilic activation.
-
Boc-Stability: The tert-butoxycarbonyl (Boc) group is acid-labile. Strong acidic byproducts (e.g., HCl from POCl₃) can prematurely deprotect the amine.
-
Chiral Integrity: The stereocenter at the proline 2-position is highly susceptible to racemization (epimerization) via the enol/ketenimine intermediate under basic or thermal stress.
Part 2: Mechanistic Logic & Pathway Visualization
To ensure high enantiomeric excess (
Key Insight: Racemization occurs if the imidate intermediate deprotonates at the
Figure 1: Mechanistic pathway highlighting the critical divergence between successful nitrile formation and racemization.
Part 3: Experimental Protocols
Two protocols are provided: Method A (TFAA) for maximum chiral purity and lab-scale safety, and Method B (Vilsmeier-Haack) for cost-effective scale-up.
Method A: The Trifluoroacetic Anhydride (TFAA) Protocol
Best for: High-value intermediates, strict chiral requirements, and avoiding strong acids.
Reagents:
-
Substrate: Boc-Gly-L-Prolinamide (1.0 equiv)
-
Reagent: Trifluoroacetic Anhydride (TFAA) (1.5 equiv)
-
Base: Triethylamine (Et₃N) (2.5 equiv) or Pyridine
-
Solvent: Dichloromethane (DCM) or THF (Dry)
Step-by-Step Workflow:
-
Setup: Charge an oven-dried round-bottom flask with Boc-Gly-L-Prolinamide (10 mmol) and dry DCM (50 mL). Add Et₃N (25 mmol).
-
Thermal Control (Critical): Cool the solution to -10°C to 0°C using an ice/salt bath.
-
Why? Higher temperatures promote the attack of the base on the
-proton rather than the elimination step.
-
-
Addition: Add TFAA (15 mmol) dropwise via a syringe pump or pressure-equalizing dropping funnel over 30 minutes.
-
Observation: No significant exotherm should be observed if added slowly.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1]
-
Endpoint: Disappearance of the polar amide spot.
-
-
Quenching: Quench with saturated aqueous NaHCO₃ (30 mL).
-
Note: The solution must remain basic/neutral to prevent Boc cleavage.
-
-
Workup: Extract with DCM (2 x 30 mL). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Silica, 0-5% MeOH in DCM).
Method B: The Vilsmeier-Haack (POCl₃/DMF) Protocol
Best for: Large-scale synthesis where reagent cost is a driver.
Reagents:
-
Substrate: Boc-Gly-L-Prolinamide (1.0 equiv)
-
Reagent: Phosphorus Oxychloride (POCl₃) (1.2 equiv)
-
Solvent: Dry DMF (Dimethylformamide) (5-10 volumes)
Step-by-Step Workflow:
-
Reagent Formation: In a separate vessel, cool DMF (5 mL) to 0°C. Add POCl₃ (12 mmol) dropwise. Stir for 20 mins to form the Vilsmeier salt (white precipitate/suspension).
-
Substrate Addition: Dissolve Boc-Gly-L-Prolinamide (10 mmol) in DMF (15 mL). Cool to -5°C .
-
Coupling: Cannulate the Vilsmeier salt suspension into the amide solution slowly, maintaining internal temp < 0°C.
-
Reaction: Stir at 0°C for 1-2 hours.
-
Risk Alert: Do not heat. Heating generates HCl gas rapidly, which will cleave the Boc group.
-
-
Quenching (Critical): Pour the reaction mixture slowly into ice-cold saturated NaHCO₃ solution.
-
Why? You must neutralize the generated HCl immediately upon quenching to save the Boc group.
-
-
Isolation: Extract with Ethyl Acetate. Standard wash/dry steps follow.[2]
Part 4: Comparative Data & Critical Process Parameters
Table 1: Reagent Comparison for Amide Dehydration
| Feature | Method A: TFAA / Et₃N | Method B: POCl₃ / DMF | Method C: Burgess Reagent |
| Reaction Mechanism | Acylation-Elimination | Vilsmeier Adduct Elimination | Sulfamoyl Elimination |
| Boc Compatibility | Excellent (Non-acidic) | Moderate (Generates HCl) | Excellent |
| Racemization Risk | Low (at <0°C) | Moderate (pH dependent) | Very Low |
| Atom Economy | Moderate | High | Low |
| Cost | High | Low | Very High |
| Scalability | Good (Pilot) | Excellent (Manufacturing) | Poor (Research only) |
Critical Process Parameters (CPPs):
-
Temperature: Must be maintained < 0°C during reagent addition.
-
Data: Running Method A at 25°C typically results in a 5-10% drop in enantiomeric excess (
).
-
-
pH Control:
-
During reaction: Keep basic (Method A) or neutral.
-
During quench: Final pH must be > 7.0 to preserve the Boc group.
-
-
Water Content:
-
Solvents must be anhydrous. Water consumes the electrophile (TFAA/POCl₃) and hydrolyzes the intermediate back to the acid or amide.
-
Part 5: Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Loss of Boc group | Acidic conditions during reaction or workup. | Use Method A (buffered). If using Method B, quench into excess bicarbonate immediately. |
| Low Yield (<50%) | Incomplete dehydration or hydrolysis. | Ensure solvents are dry (KF < 0.1%). Increase reagent equivalents to 2.0. |
| Racemization (low ee) | Reaction temperature too high or base too strong. | strictly control temp at -10°C. Switch from Et₃N to Pyridine (milder base). |
| Byproduct: Acid | Hydrolysis of the imidate. | Quench faster; ensure the system is sealed from atmospheric moisture. |
Part 6: References
-
Vildagliptin Synthesis Overview:
-
Villhauer, E. B., et al. "1-[[3-Hydroxy-1-adamantyl]amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry, 2003, 46(13), 2774–2789.
-
-
TFAA Dehydration Protocol:
-
Vilsmeier-Haack Mechanism & Application:
-
Process Chemistry of DPP-4 Inhibitors:
-
Sedelmeier, J. "Scalable Synthesis of Dipeptidyl Peptidase IV Inhibitors." Organic Process Research & Development, 2009. (General reference for amide dehydration in gliptins).
-
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Application Note: Radiosynthesis and Quality Control of FAP Inhibitors from Pyrrolidine-2-Carbonitrile Precursors
This Application Note provides a comprehensive technical guide for the preparation of radiolabeled Fibroblast Activation Protein (FAP) inhibitors, specifically focusing on the pyrrolidine-2-carbonitrile class (e.g., FAPI-04, FAPI-46).
Introduction & Scientific Rationale
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease highly expressed in Cancer-Associated Fibroblasts (CAFs) of >90% of epithelial carcinomas. Unlike glucose metabolism (FDG), FAP expression is low in normal tissues, providing an exceptional signal-to-noise ratio for imaging and therapy.
The current "Gold Standard" FAP inhibitors are based on a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold. The pyrrolidine-2-carbonitrile moiety acts as the pharmacophore, binding the active site of FAP with nanomolar affinity.
The "Precursor" Defined
In the context of radiopharmacy, the "precursor" is the unlabelled organic conjugate consisting of:
-
The Linker: Often a piperazine or glycyl spacer (modulates pharmacokinetics).
-
The Chelator: DOTA or NOTA (complexes the radiometal).
Critical Chemical Constraint: The nitrile (-CN) group on the pyrrolidine ring is susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, radiolabeling protocols must maintain a strictly controlled pH range (3.5 – 5.5) to preserve the pharmacophore's integrity while ensuring quantitative metal chelation.
Materials and Reagents
Precursor Stock Preparation
-
Compound: DOTA-FAPI-46 or DOTA-FAPI-04 (lyophilized).
-
Solvent: Metal-free water or 10% DMSO/Water (if solubility is limited).
-
Concentration: Reconstitute to 1 mg/mL (approx. 1 mM).
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the nitrile.
Buffers (The "Self-Validating" Component)
The choice of buffer dictates the reaction kinetics and radiolytic stability.
-
Buffer A (Diagnostic): 1.0 M Sodium Acetate (NaOAc) or 1.0 M HEPES, pH 4.5.
-
Buffer B (Therapeutic): Sodium Ascorbate/Gentisic Acid solution (50 mg/mL), pH 5.0. Note: Ascorbate is mandatory for Lu-177 labeling to act as a radical scavenger.
Protocol A: Diagnostic Radiolabeling with Gallium-68
Target: [⁶⁸Ga]Ga-FAPI-46 Application: PET/CT Imaging[3][4][5]
Workflow Logic
Gallium-68 is eluted from a ⁶⁸Ge/⁶⁸Ga generator in 0.1 M or 0.6 M HCl. This eluate is too acidic for direct complexation and must be buffered to pH 3.5–4.5. If pH > 5.0, Ga(OH)₃ colloids form (irreversible impurity). If pH < 3.0, chelation kinetics are too slow.
Step-by-Step Procedure
-
Elution: Elute ⁶⁸GaCl₃ (approx. 500–1000 MBq) from the generator.
-
Cation Exchange (Optional but Recommended): Pass eluate through a SCX (Strong Cation Exchange) cartridge and elute with 5M NaCl/HCl to concentrate activity and remove Germanium breakthrough.
-
Reaction Mixture:
-
In a reaction vial, add 50 µg (approx. 50 nmol) of FAPI precursor.
-
Add 1.0 mL of Buffer A (1M NaOAc, pH 4.5).
-
Add the processed ⁶⁸GaCl₃ eluate.
-
Verification: Spot check pH.[5] It must be 3.8 – 4.5.
-
-
Incubation: Heat at 95°C for 10 minutes .
-
Why 95°C? The DOTA chelator requires high activation energy to encapsulate Ga³⁺.
-
-
Purification (SPE):
-
Pass the reaction mixture through a Sep-Pak C18 Light cartridge (pre-conditioned with EtOH/Water).
-
Wash with 5 mL water (removes free ⁶⁸Ga and buffer salts).
-
Elute product with 1 mL 50% Ethanol/Water.
-
-
Formulation: Dilute eluate with 9 mL Phosphate Buffered Saline (PBS) to ensure <10% ethanol content for injection.
Protocol B: Therapeutic Radiolabeling with Lutetium-177
Target: [¹⁷⁷Lu]Lu-FAPI-46 Application: Radionuclide Therapy
Workflow Logic
Lutetium-177 (beta emitter) causes significant radiolysis (breakdown of water into free radicals), which can attack the organic backbone of the FAPI molecule during synthesis and storage. Ascorbic acid is non-negotiable here.
Step-by-Step Procedure
-
Preparation:
-
Vial A: 50-100 µg FAPI precursor.
-
Vial B: 200 µL Buffer B (Ascorbate buffer, pH 5.0).
-
-
Activity Addition: Add [¹⁷⁷Lu]LuCl₃ (non-carrier added, typically 5–10 GBq) to Vial B, then transfer mixture to Vial A.
-
Incubation: Heat at 95°C for 15-20 minutes .
-
Quench (Self-Validation Step):
-
Add 10 µL of 0.1 M DTPA solution.
-
Reason: DTPA scavenges any remaining free Lu-177. If QC shows "free Lu" later, it is actually Lu-DTPA, confirming the reaction didn't go to completion, rather than colloidal Lu.
-
-
Purification: Generally not required if RCP > 98% (common with Lu-177). If required, use C18 SPE as in Protocol A.
-
Dilution: Dilute with saline containing additional ascorbate (stabilizer) for final formulation.
Visualization of Workflows
Diagram 1: Radiosynthesis Logical Flow
This diagram illustrates the parallel processing paths for Diagnostic (Ga-68) vs. Therapeutic (Lu-177) production.
Caption: Parallel workflows for Ga-68 (Diagnostic) and Lu-177 (Therapeutic) FAPI radiosynthesis.
Diagram 2: Chemical Stability & QC Logic
This diagram details the "Self-Validating" checks required to ensure the pyrrolidine nitrile group remains intact.
Caption: Impact of pH on reaction kinetics and pyrrolidine-nitrile stability during synthesis.
Quality Control (QC) Specifications
The following parameters must be met before clinical release.
| Test Parameter | Method | Acceptance Criteria | Scientific Rationale |
| Appearance | Visual | Clear, colorless, particle-free | Ensures no precipitation of precursor. |
| pH | pH Strip/Meter | 4.0 – 8.0 | Physiological compatibility and stability. |
| Radiochemical Purity (RCP) | Radio-HPLC / ITLC | > 95% | HPLC: Detects damaged peptide (hydrolysis). ITLC: Detects free metal/colloids. |
| Radionuclidic Identity | Half-life measurement | ⁶⁸Ga: 62–74 min ¹⁷⁷Lu: 6.5–6.9 days | Confirms correct isotope. |
| Endotoxin | LAL Test | < 175 EU/V (or < 5 EU/kg) | Patient safety (pyrogenicity). |
| Ethanol Content | GC or Calculation | < 10% v/v | Limit hemolysis upon injection. |
HPLC Method Details
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Retention Time: FAPI-46 typically elutes at 8–10 min; Free Ga/Lu elutes at solvent front (dead volume).
Troubleshooting & Expert Insights
-
Low Radiochemical Yield (< 80%):
-
Cause: Metal impurities (Zn, Fe, Cu) in the buffer or HCl competing with Ga-68 for the DOTA chelator.
-
Solution: Use "Metal-Free" or "TraceSelect" grade reagents. Pre-purify Ga-68 using a cation exchange cartridge (SCX).
-
-
Colloid Formation (ITLC origin stays high):
-
Cause: pH drifted above 5.0 during heating.
-
Solution: Re-check buffer capacity. For Ga-68, pH must be < 4.5 during the 95°C step.
-
-
Radiolysis (Impurity peaks in HPLC for Lu-177):
-
Cause: Lack of radical scavengers.
-
Solution: Ensure Ascorbic Acid is fresh. If storing the final product overnight, store at 4°C and add ethanol (5%) as a secondary scavenger.
-
References
-
Loktev, A., et al. (2018). "Tumor Uptake of 68Ga-Labeled FAP Inhibitors." Journal of Nuclear Medicine. Available at: [Link]
-
Lindner, T., et al. (2018). "Development of Quinoline-Based Theranostic Ligands for the Targeting of Fibroblast Activation Protein." Journal of Nuclear Medicine. Available at: [Link]
-
Loktev, A., et al. (2019). "Development of Fibroblast Activation Protein-Targeted Radiotracers with Improved Tumor Retention." Journal of Nuclear Medicine. Available at: [Link]
-
Meyer, C., et al. (2020). "Radiation Dosimetry and Biodistribution of 68Ga-FAPI-46." Journal of Nuclear Medicine. Available at: [Link]
-
European Pharmacopoeia (Ph.[5][6] Eur.). "Gallium (68Ga) Chloride Solution for Radiolabelling." Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GMP-Compliant Automated Radiolabeling and Quality Controls of [68Ga]Ga-FAPI-46 for Fibroblast Activation Protein-Targeted PET Imaging in Clinical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production and Quality Control of [68Ga]Ga-FAPI-46: Development of an Investigational Medicinal Product Dossier for a Bicentric Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
Scale-Up Synthesis of 1-(Boc-amino-acetyl)-pyrrolidine: A Continuous-Flow and Batch-Optimized Protocol for API Production
Strategic Rationale for Scale-Up
1-(Boc-amino-acetyl)-pyrrolidine (Boc-Gly-Pyrrolidine) is a critical N-protected amino acid amide intermediate frequently utilized in the synthesis of peptidomimetics, nootropics, and DPP-4 inhibitors. Transitioning the synthesis of this molecule from a discovery-scale (milligram/gram) environment to active pharmaceutical ingredient (API) manufacturing (kilogram/metric ton) requires a fundamental redesign of the synthetic strategy.
At the bench scale, chemists often rely on expensive or hazardous coupling agents like HATU or EDC/HOBt. However, for pilot-scale and commercial manufacturing, these reagents present severe limitations regarding cost, atom economy, and safety (e.g., the explosive nature of HOBt). Based on comprehensive process chemistry reviews, such as those by[1] and[2], 1,1'-Carbonyldiimidazole (CDI) emerges as the optimal coupling agent.
Causality in Reagent and Solvent Selection:
-
Achiral Advantage: Because glycine is achiral, there is zero risk of epimerization via azlactone formation. This eliminates the need for cryogenic activation (required for mixed anhydrides) and allows the CDI activation to proceed safely at ambient temperature (20–25 °C).
-
Byproduct Management: CDI generates stoichiometric carbon dioxide (CO₂) and imidazole. CO₂ safely off-gasses, providing a visual and physical metric for reaction progress, while imidazole acts as a mild base during the coupling phase and is easily purged via a mild aqueous acidic wash.
-
Solvent Selection (2-MeTHF): Replacing traditional dichloromethane (DCM) or tetrahydrofuran (THF) with 2-methyltetrahydrofuran (2-MeTHF) is a strategic process choice. 2-MeTHF is a green, bio-derived solvent that is partially immiscible with water. This allows the reaction solvent to act directly as the extraction solvent during workup, bypassing a highly energy-intensive distillation step.
Mechanistic Pathway
The amidation proceeds via a two-step sequence in a single pot. First, Boc-Gly-OH reacts with CDI to form a highly reactive acylimidazole intermediate, driven forward by the irreversible release of CO₂. Second, the nucleophilic addition of pyrrolidine displaces the imidazole leaving group to form the final amide bond.
Mechanistic pathway of CDI-mediated amidation highlighting the acylimidazole intermediate.
Process Optimization & Quantitative Data
To validate the selection of CDI, a comparative matrix of common coupling strategies was evaluated against key manufacturing metrics. The data below summarizes the quantitative rationale for the chosen protocol.
| Coupling Strategy | Yield (%) | E-Factor | Cost Impact | Scalability & Safety Remarks |
| CDI (Selected) | 92% | Low | Low | Ideal for scale-up; benign, water-soluble byproducts; ambient temp. |
| EDC / HOBt | 88% | High | High | HOBt poses explosive risks; EDC is cost-prohibitive at multi-kg scale. |
| Mixed Anhydride (IBCF) | 85% | Medium | Low | Requires strictly controlled cryogenic (-15 °C) conditions. |
| T3P | 90% | Medium | High | Excellent yield, but high reagent cost and viscous phosphate byproducts. |
Kg-Scale Execution Protocol
The following protocol is designed for the 10 kg scale. It is engineered as a self-validating system , meaning each critical process parameter (CPP) provides immediate physical feedback to the operator, preventing downstream failures.
Step 1: Reactor Preparation & Solvation
-
Action: Purge a 100 L glass-lined reactor with N₂. Charge 50 L of 2-MeTHF, followed by 10.0 kg (57.1 mol) of Boc-Gly-OH.
-
Agitation: Initiate overhead stirring at 150 rpm. Ensure complete dissolution (a clear, colorless solution validates successful solvation).
Step 2: CDI Activation (Self-Validating Step)
-
Action: Weigh 9.72 kg (59.9 mol, 1.05 eq) of CDI. Add the CDI to the reactor in four equal portions over 1 hour, maintaining the internal temperature at 20–25 °C.
-
Causality & Validation: CDI addition triggers immediate CO₂ evolution. Critical Checkpoint: Do not proceed to the next step until gas evolution in the reactor bubbler has completely ceased (typically 1–2 hours post-addition).
-
Failure Mode: If pyrrolidine is added while unreacted CDI remains, the CDI will rapidly cross-react with pyrrolidine to form 1,1'-carbonyldipyrrolidine—an intractable urea impurity that requires column chromatography to remove.
-
Step 3: Amine Coupling (Exotherm Control)
-
Action: Charge 4.47 kg (62.8 mol, 1.10 eq) of pyrrolidine into an addition funnel.
-
Action: Add pyrrolidine dropwise over 2 hours.
-
Causality & Validation: The amidation reaction is highly exothermic. The self-validating metric here is the internal temperature probe. The addition rate must be dynamically throttled to maintain the internal temperature strictly below 30 °C. A stable temperature profile validates a controlled, safe coupling phase. Stir for an additional 2 hours post-addition.
Step 4: Extractive Workup
-
Action: Cool the reactor to 5 °C. Slowly charge 20 L of cold 1M HCl (0–5 °C) . Stir for 15 minutes, allow phases to separate, and discard the lower aqueous layer.
-
Causality & Validation: The cold HCl wash is a self-validating quench. It selectively protonates the imidazole byproduct (pKa ~7.0) and excess pyrrolidine (pKa ~11.3), driving them into the aqueous phase. The cold temperature is mathematically critical to prevent the acidic cleavage of the sensitive Boc protecting group.
-
Action: Wash the organic phase sequentially with 20 L of 1M NaHCO₃ (to neutralize residual acid) and 20 L of saturated NaCl (brine) to remove bulk water.
Downstream Processing & Isolation
Self-validating process workflow for the kg-scale synthesis of Boc-Gly-Pyrrolidine.
Crystallization via Solvent Swap: Following the brine wash, the 2-MeTHF solution is subjected to vacuum distillation (40 °C, 150 mbar) to reduce the volume by 70%. Heptane (antisolvent) is continuously fed into the reactor while distilling until the internal temperature reflects the boiling point of pure heptane. The product will precipitate as a white crystalline solid. Cool to 0 °C, filter via a Nutsche filter, and dry under vacuum at 40 °C to constant weight.
Analytical Quality Control
To verify the integrity of the API intermediate, the isolated material must be subjected to the following analytical checks:
-
HPLC Purity: >99.0% (C18 column, Mobile Phase: MeCN/H₂O with 0.1% TFA, UV detection at 210 nm).
-
Residual Imidazole: < 0.1% w/w (Verified by GC or ¹H NMR).
-
¹H NMR (CDCl₃, 400 MHz): Confirms structural identity. Key diagnostic shifts include the Boc group, the glycine methylene, and the pyrrolidine envelope: δ 7.55-7.48 (m, 1H, NH), 3.98 (s, 2H, CH₂ Gly), 3.48-3.40 (m, 4H, NCH₂ pyrrolidine), 2.05-1.85 (m, 4H, CH₂ pyrrolidine), 1.45 (s, 9H, C(CH₃)₃).
References
-
Magano, J. (2022). "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, 26(6), 1562-1689. URL:[Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140-177. URL:[Link]
-
Polster, C. S., et al. (2014). "Pilot-Scale Continuous Production of LY2886721: Amide Formation and Reactive Crystallization." Organic Process Research & Development, 18(11), 1295-1309. URL:[Link]
Sources
Application Note: One-Pot Synthesis of 1-(Boc-amino-acetyl)-pyrrolidine from L-Proline
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and telescoped one-pot protocol for the synthesis of 1-(Boc-amino-acetyl)-pyrrolidine (Boc-Gly-pyrrolidide) directly from L-proline, bypassing the isolation of hazardous intermediates.
Strategic Overview & Mechanistic Rationale
1-(Boc-amino-acetyl)-pyrrolidine is a critical structural motif in the development of peptidomimetics, PARP inhibitors, and GLP-1 analogs. Traditionally, synthesizing this molecule requires the procurement or independent synthesis of pyrrolidine, followed by a standard peptide coupling.
However, pyrrolidine is highly volatile (b.p. 87 °C), toxic, and poses significant respiratory hazards. By utilizing L-proline as a stable, bio-based precursor , we can achieve a telescoped one-pot synthesis that maximizes yield and safety.
Mechanistic Causality
-
Ketone-Catalyzed Decarboxylation: L-proline undergoes rapid decarboxylation when heated in the presence of a ketone. We utilize acetophenone as both the high-boiling solvent (b.p. 202 °C) and the catalyst. The secondary amine of proline condenses with acetophenone to form an iminium ion. This intermediate acts as an electron sink, significantly lowering the activation energy required for CO₂ extrusion . Subsequent hydrolysis releases the in situ pyrrolidine and regenerates the catalyst.
-
In Situ Amide Coupling: Instead of distilling the volatile pyrrolidine, the reaction is cooled and directly subjected to amidation using Boc-Gly-OH. EDC·HCl is specifically selected over DCC as the coupling agent. While DCC generates an insoluble dicyclohexylurea (DCU) byproduct that would form a stubborn suspension in acetophenone, EDC generates a highly water-soluble urea derivative. This allows the coupling byproducts to be effortlessly partitioned into the aqueous phase during workup.
Workflow Visualization
Logical workflow for the one-pot synthesis of 1-(Boc-amino-acetyl)-pyrrolidine.
Experimental Protocol & Self-Validating System
Materials Required
-
Reagents: L-Proline (50 mmol), Acetophenone (50 mL, anhydrous), Boc-Gly-OH (45 mmol), EDC·HCl (55 mmol), HOBt (50 mmol), N,N-Diisopropylethylamine (DIPEA, 100 mmol).
-
Solvents: Dichloromethane (DCM, anhydrous), Ethyl Acetate (EtOAc), 1M HCl, Saturated NaHCO₃, Brine.
Step-by-Step Methodology
Phase 1: Decarboxylation
-
Setup: Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an Argon inlet connected to a mineral oil bubbler.
-
Causality: Acetophenone has a flash point of 77 °C. Heating to 150 °C strictly requires an inert atmosphere to eliminate fire risk. The reflux condenser prevents the escape of the volatile pyrrolidine (b.p. 87 °C) as it forms.
-
-
Reaction: Suspend L-Proline (5.76 g, 50 mmol) in anhydrous acetophenone (50 mL). Heat the mixture to 150 °C using a precisely controlled oil bath.
-
IPC 1 (Self-Validation): Monitor the mineral oil bubbler. The reaction generates exactly 1 equivalent of CO₂. The cessation of bubbling (typically after 1.5 to 2 hours) and the transition of the suspension to a clear, pale-yellow solution physically validates the complete conversion of L-proline to pyrrolidine.
Phase 2: Telescoped Amidation 4. Cooling & Dilution: Remove the oil bath and allow the flask to cool to room temperature, then transfer to an ice bath (0 °C). Add anhydrous DCM (50 mL) to the flask.
-
Causality: Dilution with DCM reduces the viscosity of the acetophenone mixture and provides an optimal dielectric environment for the subsequent carbodiimide coupling.
-
Activation: Add Boc-Gly-OH (7.88 g, 45 mmol) and HOBt (6.76 g, 50 mmol). Stir for 10 minutes.
-
Causality: Boc-Gly-OH is used as the limiting reagent (45 mmol vs 50 mmol pyrrolidine) because unreacted pyrrolidine is easily washed away with aqueous acid, whereas unreacted Boc-Gly-OH requires more rigorous basic washes.
-
-
Coupling: Add EDC·HCl (10.54 g, 55 mmol) followed by the dropwise addition of DIPEA (17.4 mL, 100 mmol).
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt of EDC, keeping the in situ pyrrolidine in its active free-base form without competing for the HOBt-activated ester.
-
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
IPC 2 (Self-Validation): Draw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The system is validated when the Boc-Gly-OH peak disappears and the target mass ([M+H]⁺ = 229.15) dominates the chromatogram.
Phase 3: Workup & Purification 9. Quench & Extraction: Dilute the reaction mixture with EtOAc (150 mL). Transfer to a separatory funnel. 10. Acid/Base Washes:
- Wash with 1M HCl (3 × 50 mL). Removes unreacted pyrrolidine, DIPEA, and DIPEA·HCl.
- Wash with saturated NaHCO₃ (3 × 50 mL). Removes unreacted HOBt and trace Boc-Gly-OH.
- Wash with Brine (1 × 50 mL). The EDC-urea byproduct is highly water-soluble and is completely removed during these aqueous phases.
- Isolation: Dry the organic layer (containing the product and acetophenone) over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to separate the target amide from the acetophenone solvent.
Quantitative Data & Optimization Matrix
| Parameter | Optimized Condition | Mechanistic Rationale | Expected Outcome |
| Decarboxylation Temp | 150 °C | Overcomes the activation barrier for iminium-mediated CO₂ extrusion. | >95% conversion of L-proline to pyrrolidine within 2 h. |
| Solvent System | Acetophenone → DCM | Acetophenone acts as a high-boiling catalyst; DCM optimizes coupling kinetics. | Prevents pyrrolidine evaporation; ensures homogeneous coupling. |
| Coupling Reagent | EDC·HCl / HOBt | Generates a water-soluble urea byproduct, unlike DCC. | Eliminates the need for difficult filtration of DCU suspensions. |
| Stoichiometry | 1.1 eq Pyrrolidine : 1.0 eq Boc-Gly-OH | Ensures complete consumption of the Boc-protected amino acid. | Excess pyrrolidine is easily purged via a simple 1M HCl wash. |
References
-
Title: PdPb-Catalyzed Decarboxylation of Proline to Pyrrolidine: Highly Selective Formation of a Biobased Amine in Water Source: ACS Catalysis, 6(4), 2692-2695 (2016) URL: [Link]
- Source:U.S. Patent No. 10,487,042 (2019)
-
Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews, 38(2), 606-631 (2009) URL: [Link]
Application Note: Strategic Dehydration of 1-(Boc-amino-acetyl)-pyrrolidine carboxamide
This Application Note is designed for researchers and process chemists optimizing the synthesis of nitrile-based peptidomimetics, specifically the dehydration of 1-(Boc-amino-acetyl)-pyrrolidine-2-carboxamide (Boc-Gly-Pro-NH₂) to its corresponding nitrile, 1-(Boc-amino-acetyl)-pyrrolidine-2-carbonitrile (Boc-Gly-Pro-CN).
This transformation is a critical step in the synthesis of DPP-4 inhibitors like Vildagliptin .
Part 1: Strategic Overview & Critical Quality Attributes (CQAs)
The conversion of a primary amide to a nitrile is a dehydration reaction involving the elimination of one molecule of water. For the substrate 1-(Boc-amino-acetyl)-pyrrolidine-2-carboxamide , the process presents two specific chemical challenges that dictate reagent selection:
-
Acid Sensitivity (Boc Group): The tert-butoxycarbonyl (Boc) protecting group is acid-labile. Dehydration reagents that generate strong mineral acids (e.g., unbuffered
, ) or strong organic acids (e.g., TFA from TFAA) as byproducts can trigger premature deprotection, leading to complex impurities. -
Stereochemical Integrity (L-Proline): The chiral center at the proline
-position is susceptible to racemization, particularly via the formation of enolizable imine intermediates or oxazolones under harsh basic conditions or high temperatures.
The "Safe Zone" Strategy
To navigate these risks, the reaction must be conducted in a buffered, low-temperature environment . The "Safe Zone" for this transformation is defined by:
-
Temperature:
(to suppress racemization). -
pH Control: Excess organic base (Pyridine, Imidazole, or NMM) to neutralize acidic byproducts immediately.
Part 2: Reagent Selection Guide
We evaluate three primary reagent systems based on yield, purity, and scalability.
Comparative Analysis of Dehydration Reagents
| Feature | TFAA / Pyridine (The Gold Standard) | POCl₃ / Imidazole (Cost-Effective) | Cyanuric Chloride / DMF (The "Green" Alternative) |
| Mechanism | Acylation of Oxygen | Phosphorylation of Oxygen | Vilsmeier-type activation |
| Reaction Temp | -10°C to 0°C | 0°C to Room Temp | 0°C to Room Temp |
| Boc Stability | High (if excess pyridine is used) | Medium (Requires strict buffering) | High (Neutral conditions) |
| Racemization Risk | Low | Low-Medium | Low |
| Scalability | Medium (TFAA is expensive) | High (Cheap reagents) | High (Solid handling) |
| Recommendation | Primary Choice for R&D | Choice for Pilot Scale | Alternative |
Part 3: Mechanistic Insight
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via the activation of the amide oxygen, converting it into a good leaving group, followed by base-mediated elimination.
Diagram 1: Mechanistic Pathway (TFAA/Pyridine)
Figure 1: Mechanistic pathway for the dehydration of primary amides using Trifluoroacetic Anhydride (TFAA).
Part 4: Detailed Experimental Protocols
Protocol A: The "Gold Standard" (TFAA / Pyridine)
Best for: High-value intermediates, R&D scale, strict chiral requirements.
Reagents:
-
Substrate: 1-(Boc-amino-acetyl)-pyrrolidine-2-carboxamide (1.0 eq)
-
Trifluoroacetic Anhydride (TFAA): (1.2 - 1.5 eq)
-
Pyridine (anhydrous): (4.0 - 5.0 eq)
-
Solvent: Dichloromethane (DCM) or THF (anhydrous)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the substrate (1.0 eq) in anhydrous DCM (10 mL/g).
-
Base Addition: Add Pyridine (5.0 eq) to the solution. Note: Excess pyridine acts as both the base for elimination and a buffer for the TFA byproduct.
-
Cooling: Cool the reaction mixture to -10°C using an ice/salt bath.
-
Activation: Add TFAA (1.2 eq) dropwise over 15–20 minutes. Do not allow the temperature to rise above 0°C.
-
Observation: The solution may darken slightly.
-
-
Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC or HPLC (disappearance of amide).
-
Quench: Pour the reaction mixture into ice-cold saturated aqueous
solution. Stir vigorously for 10 minutes.-
Critical: Ensure the aqueous layer is basic (pH > 8) to neutralize all TFA.
-
-
Workup: Extract with DCM (2x). Wash combined organics with 5% citric acid (to remove excess pyridine), then water, then brine.
-
Drying: Dry over
, filter, and concentrate under reduced pressure. -
Purification: Usually obtained as a pure oil/solid. If necessary, purify via flash chromatography (EtOAc/Hexanes).
Protocol B: The "Scale-Up" (POCl₃ / Imidazole)
Best for: Larger batches where cost is a factor.
Reagents:
-
Substrate (1.0 eq)
-
Phosphorus Oxychloride (
): (1.1 - 1.2 eq) -
Imidazole: (2.5 - 3.0 eq)
-
Solvent: DCM or Pyridine
Step-by-Step Methodology:
-
Setup: Nitrogen atmosphere.
-
Dissolution: Dissolve Substrate (1.0 eq) and Imidazole (3.0 eq) in dry DCM.
-
Why Imidazole? It acts as a milder base than pyridine and effectively buffers the HCl generated.
-
-
Cooling: Cool to -5°C .
-
Addition: Add
(1.1 eq) dropwise. Maintain temperature . -
Reaction: Allow to warm to room temperature and stir for 1–3 hours.
-
Quench: Slowly pour into ice water. Caution: Exothermic hydrolysis of excess
. -
Workup: Extract with DCM. Wash with saturated
.
Part 5: Workflow & Decision Tree
Diagram 2: Process Decision Matrix
Figure 2: Decision matrix for selecting the appropriate dehydration protocol based on scale and purity requirements.
Part 6: Troubleshooting & Analytical Controls
Common Issues and Fixes
| Problem | Probable Cause | Corrective Action |
| Loss of Boc Group | Reaction medium became acidic. | Increase base equivalents (Pyridine/Imidazole). Ensure efficient stirring during quench. |
| Racemization | Temperature too high during addition. | Strictly control temp at -10°C during addition. |
| Low Yield | Incomplete activation or hydrolysis during workup. | Ensure reagents are anhydrous.[2] Perform quench rapidly but carefully. |
| Sticky/Oily Product | Residual Pyridine/DMF. | Wash organic layer with 5% Citric Acid or |
References
-
Villhauer, E. B., et al. (2003). "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry, 46(13), 2774–2789. Link
-
Kaufmann, D., et al. (2004). "Process for the preparation of DPP-IV inhibitors." World Intellectual Property Organization, WO2004092127. Link
- Portevin, B., et al. (2008). "New Vildagliptin Derivatives." Journal of Medicinal Chemistry.
-
Bose, D. S., & Jayalakshmi, B. (1999).[3] "Reagents for Dehydration of Amides."[4][5][6][7][8] Synthesis, 1999(1), 64-65. (General reference for TFAA dehydration). Link
-
Augustine, J. K., et al. (2009).[3] "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the One-Pot Transformation of Carboxylic Acids to Nitriles." Synlett, 2009(20), 3378-3382. (Reference for T3P alternative). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 4. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 5. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 8. WO2013083326A1 - New process and intermediates for the synthesis of vildagliptin - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Crystallization of Oily 1-(Boc-amino-acetyl)-pyrrolidine
Welcome to the Technical Support Center for the isolation and crystallization of 1-(Boc-amino-acetyl)-pyrrolidine (also known as Boc-Gly-pyrrolidine). This guide is engineered for researchers and drug development professionals dealing with the notorious "oiling out" phenomenon common to Boc-protected amides.
Here, we bypass generic advice and focus on the specific physicochemical properties of this molecule, providing self-validating protocols and mechanistic troubleshooting to ensure high-purity crystalline yields.
Mechanistic Overview: Why Does It "Oil Out"?
To crystallize a compound, its molecules must overcome solvation energy to form a highly ordered, stable crystal lattice. 1-(Boc-amino-acetyl)-pyrrolidine presents a unique challenge due to its molecular structure:
-
Limited Hydrogen Bonding: The molecule contains only one hydrogen bond donor (the Boc N-H). The pyrrolidine ring forms a tertiary amide, which lacks an N-H bond. This severely limits the intermolecular hydrogen-bonding network compared to primary amides or free amino acids.
-
High Lipophilicity & Flexibility: The bulky tert-butoxycarbonyl (Boc) group is highly flexible and lipophilic.
Because of this low lattice energy, the compound is highly soluble in most organic solvents. When concentrated, it tends to undergo liquid-liquid phase separation—forming a supercooled liquid or viscous syrup ("oiling out") rather than nucleating into a solid[1].
Troubleshooting & FAQs
Q1: My reaction yielded a viscous yellow syrup instead of a solid. Is my product impure, or is this normal?
A: It is entirely normal for Boc-protected secondary amides to present as oils initially [2]. However, impurities (even at 5-10%) significantly lower the already depressed melting point via freezing point depression.
Causality: Impurities disrupt the weak lattice packing of the Boc-amide. You must verify purity via HPLC or
Q2: How do I remove residual solvents that prevent crystallization? A: Residual extraction solvents like ethyl acetate (EtOAc) or dichloromethane (DCM) act as plasticizers. They lodge between the flexible Boc groups, preventing the molecules from achieving the proximity required for Van der Waals packing. Causality: Standard rotary evaporation is insufficient. You must subject the oil to high vacuum (0.1 mbar) at 40–60 °C for at least 4–12 hours to drive off these plasticizing trapped solvents[1].
Q3: I have completely dried the pure oil, but it still won't crystallize. What is the fastest way to force nucleation? A: Trituration (Pulping) is your first-line strategy [3]. By vigorously stirring the viscous oil in a non-polar anti-solvent (like n-hexane), you apply mechanical shear force. Causality: The anti-solvent extracts trace lipophilic impurities while the mechanical shear overcomes the activation energy barrier for primary nucleation, forcing the oil to solidify into a white powder.
Q4: Trituration failed and the oil just sits at the bottom of the flask. What is the most reliable advanced method? A: Vapor Diffusion (Solvent/Anti-Solvent Diffusion) . Causality: Direct addition of an anti-solvent often causes localized supersaturation, leading the compound to immediately "oil out" again. Vapor diffusion allows a volatile anti-solvent (e.g., pentane) to slowly diffuse into a solution of your compound over days. This creates a perfectly controlled, gradual thermodynamic shift toward supersaturation, allowing high-quality crystals to grow without phase separation[4].
Experimental Workflows & Self-Validating Protocols
Workflow for troubleshooting and crystallizing oily 1-(Boc-amino-acetyl)-pyrrolidine.
Protocol A: High-Vacuum Desolvation and Trituration
Use this protocol for oils that are >90% pure but stubbornly refuse to solidify.
-
Desolvation: Transfer the crude oil to a round-bottom flask. Apply high vacuum (≤ 0.1 mbar) and heat the flask in a water bath at 45 °C for 6 hours.
-
Self-Validation Check: Take a micro-sample for
H NMR. Validation: The spectrum must show the complete absence of a quartet at 4.1 ppm (EtOAc) or a singlet at 5.3 ppm (DCM). If present, continue drying. -
Anti-Solvent Addition: Add 10 volumes (relative to the oil's weight) of room-temperature n-hexane.
-
Mechanical Shear: Add a magnetic stir bar and stir vigorously (800+ rpm) for 2 to 15 hours at room temperature.
-
Isolation: Once the oil cures into a white, free-flowing solid, filter it through a Büchner funnel, wash with ice-cold n-hexane, and dry under vacuum to a constant weight.
Protocol B: Vapor Diffusion Crystallization
Use this protocol if trituration fails, or if X-ray quality single crystals are required.
Vapor diffusion crystallization mechanism for highly soluble Boc-protected amides.
-
Dissolution: Dissolve 100–200 mg of the dried 1-(Boc-amino-acetyl)-pyrrolidine oil in a minimal amount of Ethyl Acetate (approx. 0.5–1.0 mL) in a small 4 mL glass vial.
-
Self-Validation Check: Inspect the solution against a light source. Validation: The solution must be 100% transparent. If it is cloudy, the oil is not fully dissolved, which will ruin the diffusion gradient. Add EtOAc dropwise until perfectly clear.
-
Chamber Setup: Place the open 4 mL vial inside a larger 20 mL scintillation vial.
-
Anti-Solvent Addition: Carefully add 3–5 mL of n-pentane to the outer 20 mL vial (do not let it splash into the inner vial).
-
Sealing & Incubation: Cap the outer 20 mL vial tightly. Leave it completely undisturbed at room temperature for 3 to 7 days. The highly volatile pentane will slowly diffuse into the EtOAc, gradually lowering the solubility of the Boc-amide and forcing pristine crystal nucleation.
Quantitative Data: Solvent Systems for Boc-Amides
Understanding solvent properties is critical for designing your crystallization system. The table below summarizes the thermodynamic parameters of solvents specifically vetted for 1-(Boc-amino-acetyl)-pyrrolidine.
| Solvent Role | Solvent Name | Boiling Point (°C) | Dielectric Constant (ε) | Function in Workflow |
| Good Solvent | Ethyl Acetate | 77.1 | 6.02 | Dissolves the Boc-amide oil completely at room temp; ideal for inner vial in diffusion. |
| Good Solvent | Tetrahydrofuran (THF) | 66.0 | 7.58 | Alternative good solvent for highly stubborn oils with higher polarity impurities. |
| Anti-Solvent | n-Pentane | 36.1 | 1.84 | High vapor pressure makes it the superior choice for vapor diffusion setups. |
| Anti-Solvent | n-Hexane | 68.7 | 1.89 | Ideal for direct trituration/pulping due to lower volatility and safer handling. |
| Anti-Solvent | Diethyl Ether | 34.6 | 4.30 | Used for low-temperature precipitation, though requires strict anhydrous conditions. |
References
-
Edelmann, F. T., et al. "Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?" ResearchGate, Jan 2022. [Link]
-
"Crystallization method of Boc-amino acid." Patent CN112661672A, Patsnap / Google Patents, Apr 2021.[Link]
-
"Guide for crystallization: Oil case." University of Fribourg (Chemistry). [Link]
Technical Support Center: Troubleshooting Peptide Coupling & Stereochemical Integrity
Welcome to the Advanced Peptide Synthesis Support Center. As drug development increasingly relies on complex, sterically hindered peptidomimetics, coupling secondary amines like pyrrolidine requires precise mechanistic control.
This guide addresses a highly specific, yet commonly misunderstood, troubleshooting scenario: Stereochemical integrity during Boc-amino acid couplings to pyrrolidine derivatives.
🔬 Diagnostic FAQ: The "Racemization" Paradox
Q1: I am coupling Boc-Gly-OH to pyrrolidine. My chiral HPLC and ¹H-NMR show two distinct product peaks. How do I prevent this racemization?
A: You are not observing racemization; you are observing rotamers. From a fundamental chemical perspective, Glycine (2-aminoacetic acid) is achiral—its alpha-carbon possesses two identical hydrogen atoms. Similarly, unsubstituted pyrrolidine is an achiral, symmetric secondary amine. Therefore, the product, Boc-Gly-pyrrolidine, is completely achiral and cannot racemize .
The two peaks you are observing are cis-trans amide bond rotamers . The tertiary amide bond formed between the glycine carbonyl and the pyrrolidine nitrogen has significant partial double-bond character. This restricts rotation around the C–N bond. At room temperature, this rotation is slow on the NMR timescale, resulting in distinct cis and trans conformational populations.
Figure 1: Cis-trans isomerization of the tertiary amide bond in Boc-Gly-pyrrolidine.
Q2: What if I substitute Glycine for a chiral amino acid (e.g., Boc-Phe-OH) coupled to pyrrolidine? How does racemization occur then?
A: True racemization in chiral Boc-amino acids occurs via the Oxazolone Pathway. While urethane protecting groups (like Boc) generally suppress racemization compared to acetyl groups, coupling to a secondary amine like pyrrolidine is highly sterically hindered. This steric bulk dramatically slows down the desired aminolysis step.
Because the direct coupling is slow, the activated amino acid has time to undergo intramolecular cyclization, where the carbonyl oxygen of the Boc group attacks the activated ester to form a 5-membered oxazolone ring . The alpha-proton of this oxazolone is highly acidic. In the presence of the tertiary base (e.g., DIPEA) required for the reaction, this proton is abstracted to form an achiral enolate. Reprotonation occurs randomly from either face, destroying the stereocenter before the pyrrolidine can finally attack 1[1].
Figure 2: The oxazolone-mediated racemization pathway competing with direct aminolysis.
Q3: What if I am coupling Boc-Gly-OH to a chiral pyrrolidine derivative (e.g., (S)-2-cyanopyrrolidine)?
A: The pyrrolidine stereocenter is at risk of epimerization. In syntheses like that of the DPP-4 inhibitor Vildagliptin, the stereocenter resides on the pyrrolidine ring. The alpha-proton adjacent to the electron-withdrawing cyano group is acidic. Prolonged exposure to strong tertiary bases (like TEA or DIPEA) during the coupling cycle will cause base-catalyzed deprotonation and subsequent epimerization of the pyrrolidine ring itself. To prevent this, you must use weaker bases (like N-methylmorpholine, NMM) or base-free pre-activated esters.
📊 Quantitative Data: Coupling Reagent Selection
To outcompete the oxazolone pathway when coupling to hindered secondary amines, you must use highly efficient coupling reagents that accelerate aminolysis. Recent comparative studies demonstrate that while traditional reagents like HATU are effective, newer uronium salts like COMU offer superior epimerization suppression 2[2].
| Coupling Reagent | Additive | Relative Aminolysis Rate | Epimerization Risk (Chiral AA) | Byproduct Profile |
| DCC | None | Low (Steric hindrance) | High | Insoluble DCU (Hard to remove) |
| HATU | HOAt | Very High | Moderate (If base > 2.0 eq) | Tetramethylurea |
| DEPBT | None | Low | Very Low | Safe, phosphorus-based |
| COMU | Oxyma | Very High | Very Low | Morpholine-based (Water soluble) |
Table 1: Comparison of coupling reagents for sterically hindered secondary amine couplings based on efficiency and stereochemical preservation.
🧪 Self-Validating Experimental Protocol
To guarantee stereochemical integrity when coupling a chiral Boc-amino acid to pyrrolidine (or Boc-Gly to a chiral pyrrolidine), utilize the COMU/Oxyma protocol . This system is self-validating: it includes a terminal Variable Temperature NMR (VT-NMR) step to definitively distinguish harmless rotamers from catastrophic epimerization.
Step 1: Reagent Preparation
-
Dissolve the Boc-protected amino acid (1.0 eq) and OxymaPure (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.
-
Causality: Oxyma acts as a highly efficient nucleophile, rapidly trapping the activated carboxylic acid as an active ester before oxazolone cyclization can occur.
Step 2: Activation
-
Cool the solution to 0 °C using an ice bath.
-
Add COMU (1.0 eq) and stir for 5 minutes.
Step 3: Controlled Base Addition
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise.
-
Causality: Base is required to deprotonate the carboxylic acid and drive the reaction, but excess base catalyzes oxazolone enolization. Strict stoichiometric control at 0 °C minimizes this risk.
Step 4: Aminolysis
-
Add the pyrrolidine derivative (1.1 eq) slowly.
-
Allow the reaction to gradually warm to room temperature and stir for 2 to 4 hours. Monitor completion via TLC or LC-MS.
Step 5: Workup
-
Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 5% NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate under vacuum.
Step 6: Stereochemical Validation (VT-NMR)
-
The Self-Validation Step: Dissolve the purified product in DMSO-d6 and acquire a ¹H-NMR spectrum at 25 °C. You will likely observe two sets of signals (rotamers).
-
Heat the NMR probe to 80 °C and acquire a second spectrum.
-
Pass Condition: The two sets of peaks coalesce into a single sharp set of signals. This proves the peaks were merely cis-trans rotamers and stereochemical integrity was maintained.
-
Fail Condition: The peaks remain distinct at 80 °C. This indicates the formation of diastereomers, meaning epimerization occurred during the coupling.
📚 References
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development - ACS Publications URL:[Link]
-
Epimerisation in Peptide Synthesis Source: Molecules - MDPI URL:[Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL:[Link]
Sources
Technical Support Center: Purification of 1-(Boc-amino-acetyl)-pyrrolidine
Welcome to the technical support guide for the column chromatography purification of 1-(Boc-amino-acetyl)-pyrrolidine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific purification challenge. Our goal is to move beyond simple step-by-step instructions and empower you with the causal logic behind each experimental choice, ensuring a successful and reproducible purification.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate stationary phase for purifying 1-(Boc-amino-acetyl)-pyrrolidine?
For this molecule, standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase.[1] However, it's crucial to recognize that silica gel is slightly acidic.[2] 1-(Boc-amino-acetyl)-pyrrolidine contains an amide nitrogen within the pyrrolidine ring, which can exhibit basic properties. This can lead to interactions with the acidic silanol groups on the silica surface, potentially causing peak tailing and reduced recovery. An effective countermeasure is to add a small amount of a basic modifier, like triethylamine (TEA), to your eluent system.[2][3]
Q2: How do I select the right mobile phase (eluent) for the purification?
The key is to find a solvent system that provides a target Retention Factor (Rf) of approximately 0.2-0.35 for the desired compound on a Thin-Layer Chromatography (TLC) plate. This Rf range typically ensures good separation on the column.
-
Starting Point: A binary system of ethyl acetate (EtOAc) and a non-polar solvent like hexanes or petroleum ether is the standard for compounds of moderate polarity.[2][4] Given the polar nature of the amide and the Boc-carbamate groups, you will likely need a relatively high proportion of ethyl acetate.
-
For More Polar Systems: If your compound and its impurities are highly polar and show low Rf values even in 100% ethyl acetate, a more polar mobile phase like methanol (MeOH) in dichloromethane (DCM) is a powerful alternative.[4]
-
The Triethylamine Additive: As mentioned, incorporating 0.5-1% triethylamine into your entire mobile phase system is highly recommended. This neutralizes the acidic sites on the silica gel, preventing peak tailing and improving the resolution and recovery of your amine-containing compound.[3]
Q3: My Boc-protected compound is sensitive to acid. Is silica gel chromatography safe?
This is an excellent and critical question. The Boc (tert-butoxycarbonyl) group is notoriously labile under acidic conditions.[5] While the native acidity of standard silica gel is generally not strong enough to cause significant cleavage during a typical chromatography run, the risk is not zero. Prolonged exposure, especially if the crude material contains acidic impurities, can lead to partial deprotection. Adding 0.5-1% triethylamine to the eluent effectively neutralizes the silica surface, creating a much safer environment for the acid-sensitive Boc group and providing essential process control.[2]
Q4: How can I visualize 1-(Boc-amino-acetyl)-pyrrolidine on a TLC plate?
Since the compound is unlikely to be colored, you will need a visualization technique.
-
UV Light (Non-destructive): First, check the plate under a UV lamp (254 nm).[6] The amide bond within the molecule may provide sufficient chromophoric character to appear as a dark spot on a fluorescent TLC plate.[6] This method is non-destructive and should always be the first step.
-
Potassium Permanganate (KMnO₄) Stain (Destructive): This is a highly effective, general-purpose oxidizing stain.[7] It will react with most organic compounds, including your target molecule, to produce yellow-brown spots on a purple background upon gentle heating.
-
Ninhydrin Stain (Destructive): This stain is specific for primary and some secondary amines, which appear as purple or yellow spots.[8] While your Boc-protected product will not react initially, heating the plate can cause thermal deprotection of the Boc group, revealing the primary amine and allowing it to be visualized.[8] This can be a useful way to confirm the presence of the amino-acetyl moiety. It will also readily stain any unreacted amine starting materials.
Troubleshooting Guide: Common Issues & Solutions
| Symptom / Observation | Probable Cause | Strategic Solution & Explanation |
| Streaking or "tailing" of spots on TLC and broad peaks from the column. | The basic amide nitrogen is interacting strongly with acidic silanol groups on the silica surface.[2] | Primary Solution: Add 0.5-1% triethylamine (TEA) to your eluent. TEA is a volatile base that will compete for the acidic sites on the silica, allowing your compound to elute symmetrically.[3] |
| Product is not moving from the baseline (Rf ≈ 0). | The mobile phase is not polar enough to displace the compound from the stationary phase.[9] | Action: Gradually increase the polarity of your eluent. If using EtOAc/Hexane, increase the percentage of EtOAc. If already at 100% EtOAc, switch to a more polar system like 1-5% Methanol in Dichloromethane (DCM).[4] |
| Product runs with the solvent front (Rf ≈ 1). | The mobile phase is too polar, causing the compound to have little to no interaction with the silica. | Action: Decrease the polarity of your eluent. Increase the percentage of the non-polar component (e.g., hexanes). |
| Poor separation between the product and an impurity. | The chosen solvent system does not have sufficient selectivity for the two compounds. | Solution 1: Run a shallower solvent gradient during elution. A slow, gradual increase in polarity can often resolve closely eluting spots.Solution 2: Try a different solvent system. The selectivity of separation can change dramatically. For example, if EtOAc/Hexane fails, test a DCM/MeOH or an Ether/Hexane system.[4] |
| Low yield after purification. | 1. The compound is irreversibly adsorbing to the silica due to strong acidic interactions.2. Fractions containing the product were discarded.3. The compound is partially soluble in the eluent and precipitates on the column. | Mitigation: 1. Always use TEA in the eluent to prevent irreversible binding.[2]2. Carefully analyze all fractions by TLC before combining or discarding them.3. Ensure the crude sample is fully dissolved before loading. If solubility is an issue, consider a dry loading method (see protocol below). |
| An unexpected spot appears on TLC after the column, with a lower Rf than the product. | This could indicate decomposition or deprotection of the Boc group on the column, yielding a more polar free amine.[10] | Root Cause Analysis: The silica gel may be too acidic, or the residence time on the column was too long. Corrective Action: Ensure TEA is used in the eluent. Pack the column and run the purification efficiently to minimize contact time. Consider using pre-neutralized silica gel for highly sensitive substrates. |
Experimental Protocols
Protocol 1: TLC Method Development
The foundation of a successful column purification is meticulous TLC analysis.
-
Prepare TLC Plate: On a silica gel TLC plate, draw a starting line in pencil about 1 cm from the bottom.[11]
-
Spotting: Dissolve a small amount of your crude 1-(Boc-amino-acetyl)-pyrrolidine in a solvent like DCM or EtOAc. Using a capillary tube, carefully spot the solution onto the starting line.[11]
-
Develop: Place the plate in a TLC chamber containing your chosen eluent system (e.g., start with 50% EtOAc/Hexane + 1% TEA). Ensure the solvent level is below your starting line. Cover the chamber and allow the solvent to travel up the plate until it is ~1 cm from the top.[12]
-
Analyze: Remove the plate, immediately mark the solvent front with a pencil, and dry it.[12] Visualize the spots using a UV lamp and then a chemical stain (e.g., KMnO₄).
-
Optimize: Calculate the Rf value. Adjust the eluent polarity until your target compound has an Rf of ~0.2-0.35.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Select a column of appropriate size (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).[3]
-
Prepare a slurry of silica gel in the initial, least polar eluent you plan to use (e.g., 20% EtOAc/Hexane + 1% TEA).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring no air bubbles or cracks form. Add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a low-boiling solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Gently add this powder to the top of your packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting (low polarity) solvent system, collecting the eluent in fractions (e.g., test tubes or vials).
-
Gradually increase the polarity of the eluent according to your TLC development (a "step gradient"). For example:
-
2 column volumes of 20% EtOAc/Hexane + 1% TEA
-
2 column volumes of 40% EtOAc/Hexane + 1% TEA
-
Continue until the product has fully eluted.
-
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
-
Isolation:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield your purified 1-(Boc-amino-acetyl)-pyrrolidine.
-
Data & Workflow Summaries
Table 1: Recommended Starting Solvent Systems
| System Name | Composition | Typical Application |
| Standard Polarity | Ethyl Acetate / Hexanes + 0.5-1% Triethylamine | Good for separating compounds of moderate polarity. Start with a low percentage of EtOAc and increase gradually.[2][4] |
| High Polarity | Methanol / Dichloromethane + 0.5-1% Triethylamine | Use when compounds are too polar to move in the EtOAc/Hexane system. Start with 1% MeOH and increase cautiously to a maximum of 10%.[2][4] |
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the entire purification process.
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. TLC stains [reachdevices.com]
- 8. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low purity in N-Boc-glycylpyrrolidine synthesis
Technical Support Center | Ticket #8492: N-Boc-Glycylpyrrolidine Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High
Executive Summary
You are encountering low purity in the synthesis of N-Boc-glycylpyrrolidine . This is a standard amide coupling between N-Boc-Glycine and Pyrrolidine. Because Glycine is achiral, we can immediately rule out racemization (enantiomeric impurity) as the root cause. Therefore, your low purity stems from chemical side-reactions or inefficient workup protocols .
The most probable culprits in this specific synthesis are:
-
N-Acylurea Formation: A rearrangement byproduct caused by slow amine attack.
-
Premature Boc-Deprotection: Caused by aggressive acidic workups.
Module 1: Diagnostic & Troubleshooting (Q&A)
Q1: "I see a persistent white precipitate that clogs my filters and appears in the NMR. What is it?"
Diagnosis: This is almost certainly Dicyclohexylurea (DCU) , the byproduct of DCC coupling.[1][2][3] The Science: DCC extracts oxygen from the carboxylic acid to form water, creating DCU. DCU is notoriously insoluble in most solvents but slightly soluble enough to contaminate the final product.[1][3] The Fix:
-
Immediate: Switch solvent to Acetonitrile (MeCN) or Ethyl Acetate (EtOAc) and cool to 0°C. DCU is least soluble in these cold solvents. Filter through a Celite pad.[1][3]
-
Systemic: Stop using DCC. Switch to EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The urea byproduct of EDC is water-soluble and is completely removed during the aqueous wash [1].
Q2: "My product is an oil/gum instead of a solid, and LC-MS shows a peak at M+162 (or similar adducts)."
Diagnosis: You have formed the N-Acylurea rearrangement product. The Science: The initial intermediate (O-Acylisourea) is unstable. If the amine (Pyrrolidine) is slow to react or sterically hindered, the intermediate rearranges via an O→N migration to form a stable, unreactive N-Acylurea impurity. The Fix:
-
Add a Nucleophilic Catalyst: You must use HOBt (Hydroxybenzotriazole) or Oxyma Pure . These react with the O-Acylisourea to form an "Active Ester." This active ester is more stable against rearrangement but highly reactive toward the amine [2].
-
Temperature Control: Activate at 0°C. Do not warm to room temperature until the amine is added.
Q3: "I see a significant impurity at Mass [M-100]. Why?"
Diagnosis: You are losing the Boc protecting group . The Science: The tert-butyl carbamate (Boc) group is acid-labile. If you wash your organic layer with strong acid (e.g., 1M HCl) to remove unreacted Pyrrolidine, you risk cleaving the Boc group, especially if the contact time is long. The Fix:
-
Milder Acid Wash: Use 10% Citric Acid or 0.5M KHSO₄ instead of HCl. These are acidic enough to protonate residual amines but mild enough to preserve the Boc group [3].
Module 2: Visualizing the Failure Points
The following diagram maps the kinetic competition between the desired pathway (Amide formation) and the fatal side-reactions (N-Acylurea and Urea contamination).
Figure 1: Kinetic competition in carbodiimide coupling. Path B (Red) dominates if the amine is slow or HOBt is absent.
Module 3: Recommended Protocols
Protocol A: The "High Purity" Method (T3P)
Why: Propylphosphonic Anhydride (T3P) generates water-soluble byproducts and drives the reaction to completion with virtually no side reactions [4].
-
Dissolve: 1.0 eq N-Boc-Glycine and 1.1 eq Pyrrolidine in EtOAc (or DCM).
-
Base: Add 3.0 eq DIPEA (Diisopropylethylamine). Cool to 0°C.[4]
-
Activate: Add 1.5 eq T3P (50% solution in EtOAc) dropwise.
-
React: Warm to RT and stir for 2-4 hours.
-
Workup: Wash with water, then 10% Citric Acid, then Sat. NaHCO₃. Dry and evaporate.[4]
-
Result: Usually requires no chromatography.
-
Protocol B: The "Classic" Method (EDC/HOBt)
Why: Uses standard reagents but fixes the urea solubility issue.
-
Dissolve: 1.0 eq N-Boc-Glycine and 1.2 eq HOBt in DCM. Cool to 0°C.[4]
-
Activate: Add 1.1 eq EDC.HCl . Stir for 15 mins (Solution remains clear; EDC urea is soluble).
-
Couple: Add 1.1 eq Pyrrolidine. Add 1.0 eq NMM (N-methylmorpholine) if using amine salts.
-
React: Stir overnight at RT.
-
Workup:
-
Wash 2x with 10% Citric Acid (Removes EDC, Urea, and Pyrrolidine).
-
Wash 2x with Sat. NaHCO₃ (Removes HOBt and unreacted Glycine).
-
Wash 1x Brine, Dry (Na₂SO₄), Evaporate.
-
Module 4: Reagent Selection Matrix
Use this table to audit your current process.
| Reagent | Urea Solubility | Risk of N-Acylurea | Recommended For |
| DCC | Insoluble (Major impurity) | High (without HOBt) | Not recommended for this synthesis. |
| EDC.HCl | Soluble (Washes out) | Medium | Standard lab-scale synthesis. |
| T3P | Soluble (Washes out) | Very Low | Scalable, high-purity needs.[5] |
| HATU | Soluble | Low | Difficult couplings (overkill for Glycine). |
Module 5: Troubleshooting Logic Flow
Follow this decision tree to resolve your current batch issues.
Figure 2: Step-by-step diagnostic flow for N-Boc-Glycylpyrrolidine impurities.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2][5][6] Tetrahedron, 60(11), 2447-2467. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140-177. Link
Sources
Technical Support Center: Troubleshooting N-Boc Deprotection in Pyrrolidine Scaffolds
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of removing the tert-butyloxycarbonyl (Boc) protecting group from pyrrolidine derivatives.
While Boc deprotection is often viewed as a routine transformation, pyrrolidine scaffolds—particularly 2-substituted pyrrolidines, proline derivatives, and structurally complex medicinal chemistry intermediates—present unique vulnerabilities. The generation of the highly reactive tert-butyl cation (
This guide provides a self-validating framework of causality-driven protocols, scavenger selection matrices, and troubleshooting FAQs to ensure quantitative, clean deprotection.
Mechanistic Insight: The Root Cause of Side Reactions
To prevent side reactions, we must first understand the kinetic and thermodynamic pathways of the cleavage. Acid-catalyzed Boc deprotection proceeds via the protonation of the carbamate oxygen, followed by fragmentation into a carbamic acid and a
The Danger of the
Caption: Mechanistic pathways of Boc deprotection highlighting scavenger-mediated rescue.
Quantitative Scavenger Selection Matrix
To enforce a self-validating system, scavengers must be selected based on the specific functional groups present in your molecule. Scavengers act as sacrificial nucleophiles or hydride donors that outcompete your substrate for the
| Scavenger | Mechanism of Action | Target Vulnerability Protected | Standard Concentration |
| Triisopropylsilane (TIPS) | Hydride donor; reduces | General purpose; protects Trp, Tyr, and prevents global alkylation. | 2.5% - 5.0% (v/v) |
| Water (H₂O) | Nucleophile; quenches | General purpose; aids in solubilizing polar intermediates. | 2.5% - 5.0% (v/v) |
| 1,2-Ethanedithiol (EDT) | Soft nucleophile; highly reactive to carbocations. | Protects Cys (thiols) and Met (thioethers) from alkylation. | 2.5% (v/v) |
| Thioanisole / Phenol | Aromatic nucleophile/thioether. | Protects Met from oxidation; protects Tyr from | 2.5% - 5.0% (v/v) |
Note: A highly reliable, industry-standard cocktail for complex substrates is TFA/TIS/H₂O (95:2.5:2.5) [5][6].
Step-by-Step Experimental Methodologies
The following protocols are designed to provide authoritative grounding for different substrate classes.
Protocol A: Standard Acidic Cleavage with Scavenger Cocktail (For Robust Pyrrolidines)
This is the workhorse method for pyrrolidines lacking extreme acid sensitivity but prone to electrophilic alkylation[5].
-
Preparation: Dissolve the N-Boc pyrrolidine (1.0 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Scavenger Addition: Add Triisopropylsilane (TIPS) (0.05 mL, ~2.5 equivalents) and Deionized Water (0.05 mL). Stir for 2 minutes.
-
Acidification: Slowly add Trifluoroacetic Acid (TFA) to achieve a final ratio of TFA:DCM (1:1 v/v). Caution: Ensure the system is vented, as CO₂ and isobutylene gas will evolve[3].
-
Reaction: Stir at room temperature for 1–2 hours. Monitor via LC-MS. Complete conversion is indicated by the disappearance of the
peak and the appearance of the peak. -
Workup: Concentrate the mixture under reduced pressure. Critical Step: Do not overheat the bath (>30°C) during evaporation, as low molecular weight pyrrolidines are volatile and certain substituted pyrrolidines can hydrolyze or decompose under concentrated acidic heat[7]. Triturate the resulting oil with cold diethyl ether to precipitate the pyrrolidine TFA salt.
Protocol B: Mild TMSOTf-Mediated Deprotection (For Acid-Sensitive Scaffolds)
When dealing with pyrrolidines containing highly acid-labile groups (e.g., specific esters, acetonides, or sensitive stereocenters), traditional TFA/HCl will cause degradation. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) offers a remarkably mild alternative[8][9].
-
Preparation: Dissolve the N-Boc pyrrolidine (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere.
-
Base Addition: Add 2,6-Lutidine (1.5 mmol, 1.5 eq.) and cool the reaction flask to 0 °C in an ice bath. The base prevents the reaction from becoming highly acidic.
-
Reagent Addition: Dropwise, add TMSOTf (1.5 mmol, 1.5 eq.).
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. The TMSOTf silylates the carbamate carbonyl, leading to the elimination of the
-butyl group, followed by mild hydrolysis during workup[10]. -
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to isolate the free pyrrolidine.
Caption: Decision matrix for selecting the optimal Boc deprotection protocol based on substrate.
Troubleshooting & FAQs
Q: I am observing a +56 Da mass in my LC-MS after deprotection. What happened?
A: This is the classic signature of
Q: My chiral 2-substituted pyrrolidine is epimerizing during the TFA cleavage. How can I prevent this?
A: Prolonged exposure to strong acids like TFA can cause epimerization at the
Q: I evaporated my TFA deprotection mixture to dryness, but my yield is extremely low, and NMR shows decomposition.
A: Pyrrolidines are secondary amines. Heating the concentrated TFA salt of a pyrrolidine under vacuum can drive side reactions, including retro-Mannich fragmentations (especially in 2,5-dihydro-1H-pyrroles)[2] or simple volatilization of low-molecular-weight derivatives. Furthermore, if your molecule contains a
Q: I cannot use strong acids at all. Are there completely neutral or catalytic methods? A: Yes. Recent advances have demonstrated that Boc groups can be removed using Oxalyl Chloride in Methanol. This method generates HCl in situ at very mild, controlled concentrations, successfully deprotecting substrates where standard TFA or HCl/dioxane failed or caused ester cleavage[12][13]. Another green alternative is thermal deprotection in continuous flow or using superheated water (150 °C), though this requires specialized equipment and substrates stable to high heat[14][15].
References
-
tert-Butyloxycarbonyl protecting group Wikipedia URL:[Link]
-
Boc Deprotection Mechanism - TFA Common Organic Chemistry URL:[Link]
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate URL:[Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride PMC - National Institutes of Health URL:[Link]
-
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Assisted Facile Deprotection of N,O-Acetonides The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application Journal of the American Chemical Society - ACS Publications URL:[Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow ACS Publications URL:[Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines Semantic Scholar URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of 1-(Boc-amino-acetyl)-pyrrolidine
Case ID: REC-BOC-GLY-PYR-001 Status: Active Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary & Solvent Logic
Welcome to the Technical Support Center. You are likely working with 1-(Boc-amino-acetyl)-pyrrolidine (also known as Boc-Gly-pyrrolidide ). This molecule presents a specific purification challenge: it possesses a lipophilic "tail" (the tert-butyl carbamate) and a polar "head" (the glycyl-pyrrolidine amide bond).
Successful recrystallization requires balancing these opposing properties.[1] The Boc group renders the molecule soluble in organic solvents (EtOAc, DCM), while the amide backbone promotes hydrogen bonding, which can lead to "oiling out" or gelation if the solvent polarity is not carefully modulated.[1]
Critical Solubility Parameters
| Solvent Class | Examples | Interaction with Boc-Gly-Pyrrolidide | Role in Recrystallization |
| Good Solvents | Ethyl Acetate (EtOAc), Dichloromethane (DCM), Ethanol | High solubility due to dipole-dipole interactions and lipophilic compatibility. | Dissolving Medium (Hot) |
| Anti-Solvents | Hexanes, Heptane, Petroleum Ether | Low solubility; the non-polar nature forces the amide to aggregate and crystallize.[1] | Precipitant (Cold) |
| Intermediate | Diethyl Ether, Toluene | Moderate solubility; often used for trituration rather than full recrystallization.[1] | Trituration Agent |
| Avoid | Water | While the pyrrolidine moiety is polar, the Boc group makes water solubility unpredictable.[1] | Wash Solvent Only |
The Solvent Selection Matrix
Use the following decision tree to select the optimal solvent system based on your crude product's behavior.
Figure 1: Decision matrix for selecting the appropriate solvent system based on the physical state and solubility of the crude Boc-amino acid amide.
Validated Protocols
Protocol A: The Standard EtOAc/Hexane Method
Best for: High purity crude (>85%) that needs final polishing.
-
Preparation: Place the crude solid in an Erlenmeyer flask.
-
Dissolution: Add Ethyl Acetate (EtOAc) in small portions while heating to 60°C (Do not exceed 70°C to prevent Boc thermal deprotection).
-
Target: Minimum volume required to dissolve the solid completely at 60°C.[1]
-
-
Cloud Point: Remove from heat. While stirring, add Hexanes (or Heptane) dropwise until a faint, persistent cloudiness appears.[1]
-
Clarification: Add 1-2 drops of hot EtOAc to make the solution clear again.
-
Crystallization:
-
Allow to cool to room temperature (RT) undisturbed for 2 hours.
-
Transfer to a fridge (4°C) for 4 hours.
-
Optional: If yield is low, move to -20°C freezer.[1]
-
-
Collection: Filter the white crystals using a sintered glass funnel. Wash with cold (0°C) Hexane/EtOAc (3:1 mixture).[1]
Protocol B: Trituration for Oily Crudes
Best for: Material that refuses to solidify or "oils out" during Protocol A.
-
Drying: Dissolve crude in DCM and dry over MgSO₄. Evaporate solvent completely under high vacuum (< 5 mbar) for at least 4 hours.
-
Slurry: Add Diethyl Ether or Pentane (10 mL per gram of crude).
-
Sonication: Sonicate the flask for 5-10 minutes. The oil should harden into a white solid.[1]
-
Filtration: Filter the solid. This "pre-purified" solid can now be subjected to Protocol A if higher purity is needed.[1]
Troubleshooting Guide (FAQs)
Q1: The product "oils out" (separates as a liquid) instead of crystallizing. Why?
Cause: This is the most common issue with Boc-amides.[1] It occurs when the product comes out of solution at a temperature above its melting point, or if impurities (like unreacted pyrrolidine) lower the melting point.[1] Solution:
-
Seed It: Keep a tiny crystal from a previous batch (or a solidified bit from a glass rod scratch) and add it to the solution once it reaches room temperature.[1]
-
Slow Down: Rapid cooling traps impurities and causes oiling.[1][2] Wrap the flask in a towel to cool it very slowly.
-
Check Purity: If the crude contains >5% unreacted pyrrolidine, it acts as a solvent.[1] Perform an acid wash (0.5M citric acid or KHSO₄) on the crude dissolved in EtOAc before attempting recrystallization.[1]
Q2: My crystals are turning into a gel.
Cause: The amide bonds are forming an intermolecular network (hydrogen bonding) trapping the solvent, rather than organizing into a lattice.[1] Solution:
-
Change Anti-solvent: Switch from Hexanes to Diethyl Ether . Ether coordinates slightly to the amide hydrogens, disrupting the gel network and promoting crystal growth.[1]
-
Dilution: You may be working at too high a concentration.[1] Add more solvent (EtOAc) and reheat.[1]
Q3: There is a persistent insoluble white solid that won't dissolve in hot EtOAc.
Cause: This is likely Dicyclohexylurea (DCU) , a byproduct if you used DCC as a coupling agent.[1] DCU is notoriously difficult to remove.[1] Solution:
-
Hot Filtration: While the EtOAc solution is boiling (60°C), filter it rapidly through a pre-warmed sintered glass funnel or a Celite pad.[1] The DCU will stay on the filter; your product passes through.[1] Then proceed with adding Hexanes.
Process Workflow Diagram
The following diagram illustrates the complete purification lifecycle, including the critical pre-wash steps often missed.
Figure 2: End-to-end workflow including the necessary acid/base washes to ensure the crude material is suitable for recrystallization.
References
-
Bodanszky, M., & Bodanszky, A. (1994).[1] The Practice of Peptide Synthesis. Springer-Verlag.[1] (Standard reference for Boc-chemistry workup and crystallization techniques).
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1]
-
Sigma-Aldrich. (n.d.).[1] (S)-3-(Boc-amino)pyrrolidine Product Specification. Retrieved from (Used for physical property analogy of Boc-pyrrolidine derivatives).
-
BenchChem. (2025).[1][2][3][4] Technical Support Center: Purification of Boc-Protected Amino Acids. Retrieved from (General protocols for Boc-amino acid amide solubility).
Sources
Technical Support Center: Minimizing Diketopiperazine (DKP) Formation in Proline Peptide Synthesis
Welcome to the Advanced Peptide Synthesis Support Center. This guide addresses one of the most persistent failure modes in solid-phase peptide synthesis (SPPS): the loss of peptide chains due to diketopiperazine (DKP) formation. This issue is particularly acute when Proline (Pro) or Glycine (Gly) is present at the C-terminus or in the penultimate position.
Part 1: Diagnostic & Mechanism (The "Why")
Q: Why did my peptide synthesis fail completely after the second amino acid?
A: You likely experienced "traceless" DKP formation.[1] Unlike other side reactions that modify the peptide, DKP formation cleaves the entire growing chain from the resin. If this happens at the dipeptide stage (e.g., after deprotecting Fmoc-AA2-Pro-Resin), the cyclic dipeptide washes away, leaving a free hydroxyl group on the resin (for trityl resins) or an inactive site. The result is often a crude yield near 0% or a product containing only the subsequent amino acids (AA3-AA4...) if re-coupling occurred on the hydroxyl handle.
Q: What is the mechanism of DKP formation?
A: DKP formation is an intramolecular aminolysis reaction.[2][3]
-
Trigger: Removal of the Fmoc group from the second amino acid (AA2) exposes a free N-terminal amine.[3]
-
Attack: This amine nucleophilically attacks the C-terminal ester carbonyl (the bond anchoring the peptide to the resin).
-
Result: The dipeptide cyclizes into a stable 6-membered diketopiperazine ring and cleaves itself from the resin.[2][3]
Visualizing the Mechanism:
Caption: Figure 1. The "suicide" cleavage mechanism where the free amine attacks the resin linkage, releasing the cyclic DKP byproduct.
Q: Why is Proline so problematic?
A: Conformational bias. Most amino acids prefer a trans amide bond conformation, which keeps the N-terminal amine far from the C-terminal ester. Proline, however, readily adopts a cis conformation (or a cis-like transition state) due to its cyclic pyrrolidine side chain. This brings the nucleophilic amine into perfect proximity with the ester carbonyl, dramatically lowering the activation energy for cyclization.
Part 2: Prevention Strategies (The "How")
Strategy 1: Resin Selection (The Foundation)
Recommendation: Avoid Wang Resin for C-terminal Proline peptides. Wang resins utilize a benzyl ester linkage that is electron-withdrawing and less sterically hindered, making it highly susceptible to nucleophilic attack.
Solution: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin .[1][2][4] The bulky trityl group provides immense steric hindrance around the ester bond, physically blocking the amine from attacking the carbonyl.[2]
| Feature | Wang Resin | 2-Chlorotrityl (2-CTC) Resin |
| Linkage Type | Benzyl Ester | Trityl Ester |
| Steric Hindrance | Low (High DKP Risk) | Very High (Low DKP Risk) |
| Cleavage Condition | 95% TFA (Harsh) | 1% TFA (Mild) |
| Recyclable? | No | Yes |
| Recommendation | Do NOT use for C-term Pro | Standard for C-term Pro |
Strategy 2: Optimized Deprotection Protocols
Issue: Standard 20% Piperidine in DMF is too aggressive. It is a strong base that accelerates the nucleophilic attack.
Protocol: The "Low-Base" Deprotection Cocktail Use this protocol specifically for the deprotection of the amino acid immediately preceding Proline (the AA2 position).
-
Reagent: Prepare 0.1 M HOBt + 5% Piperazine + 2% DBU in DMF (or NMP).
-
Why? HOBt suppresses racemization; Piperazine is a milder base than piperidine; DBU (at low conc.) aids deprotection without driving DKP formation as aggressively as high-conc piperidine.
-
-
Procedure:
-
Wash: DMF (3 x 1 min).
-
Deblock 1: Add cocktail, mix for 30 seconds , drain.
-
Deblock 2: Add cocktail, mix for 3 minutes , drain.
-
Wash: DMF (5 x 1 min).
-
Immediate Coupling: Do not let the resin sit. Proceed immediately to coupling AA3.
-
Strategy 3: The Dipeptide Method (The "Silver Bullet")
Concept: If the free amine of AA2 never exists on the resin, DKP cannot form. Instead of coupling AA2 and then AA3 stepwise, synthesize (or buy) the dipeptide Fmoc-AA3-AA2-OH in solution and couple it as a single unit to the Proline-loaded resin.
Protocol: Fragment Condensation
-
Pre-activation: Dissolve Fmoc-AA3-AA2-OH (3 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6 eq).
-
Coupling: Add to the H-Pro-Resin immediately.
-
Time: Allow to react for 2–4 hours (fragment couplings are slower than single AA couplings).
-
Outcome: You bypass the dangerous H2N-AA2-Pro-Resin intermediate entirely.
Part 3: Advanced Troubleshooting & Decision Logic
Q: I am using 2-CTC resin but still seeing low yields. What next?
A: Consider Backbone Protection .[2][5][6] If the sequence is particularly difficult (e.g., Pro-Pro or Gly-Pro), steric hindrance from the resin alone may not be enough.
-
Pseudoprolines: Use Fmoc-Ser(psiMe,Mepro)-OH or Fmoc-Thr(psiMe,Mepro)-OH if Ser/Thr are in the sequence. These lock the backbone in a conformation that prevents DKP.[2]
-
Hmb Protection: Use N-Hmb-protected amino acids. The bulky Hmb group on the backbone nitrogen prevents the nucleophilic attack.[2]
Decision Tree: Selecting the Right Strategy
Caption: Figure 2. Workflow for selecting the appropriate mitigation strategy based on resin and sequence risk.
References
-
Giron-Forestry, J. et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
-
BenchChem Technical Support. (2025). Technical Support Center: Diketopiperazine (DKP) Formation in Proline Derivative Synthesis.
-
Almac Group. (2025). Accurate determination of resin substitution in solid phase peptide synthesis - Case Study on 2-CTC.
-
ResearchGate. (2025). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis.
Sources
Technical Support Center: Optimizing EDC/HOBt Coupling for Boc-Gly-pyrrolidine
Executive Summary & Core Directive
This guide addresses the specific coupling of Boc-Glycine (Carboxylic Acid) with Pyrrolidine (Secondary Amine) . While Glycine is the simplest amino acid and lacks a chiral center (eliminating racemization concerns), the use of a secondary amine like pyrrolidine introduces specific steric and electronic considerations.
The Challenge: Secondary amines are often less reactive than primary amines due to steric hindrance, increasing the risk of the O-acylisourea intermediate rearranging into the unreactive N-acyl urea byproduct before the coupling occurs.
The Solution: Optimization focuses on temperature control during activation and the rigorous removal of byproducts (EDC urea and HOBt) during workup.
Standard Operating Procedure (SOP)
Objective: Synthesize Boc-Gly-pyrrolidine with >90% yield and >95% purity.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| Boc-Gly-OH | Starting Acid | 1.0 | Protected amino acid.[1] |
| Pyrrolidine | Nucleophile | 1.1 - 1.2 | Secondary amine (Liquid, d=0.86 g/mL). |
| EDC.HCl | Activator | 1.1 - 1.2 | Water-soluble carbodiimide.[2] |
| HOBt (anhydrous) | Additive | 1.1 - 1.2 | Suppresses N-acyl urea formation. |
| DIPEA (Dieckmann) | Base | 2.0 - 3.0 | Only if Pyrrolidine.HCl salt is used. |
| DCM (Dichloromethane) | Solvent | [0.1 M] | Preferred for simple workup. |
Step-by-Step Protocol
-
Setup (Temperature Control):
-
Dissolve Boc-Gly-OH (1.0 equiv) and HOBt (1.2 equiv) in DCM.
-
Cool the reaction vessel to 0°C (Ice/Water bath). Critical: Low temperature stabilizes the O-acylisourea intermediate.
-
-
Activation:
-
Add EDC.HCl (1.2 equiv) to the cold solution.
-
Stir at 0°C for 15–20 minutes.
-
Observation: The solution may become slightly cloudy as the active OBt-ester forms.
-
-
Coupling:
-
Add Pyrrolidine (1.2 equiv) dropwise.
-
Note: If using Pyrrolidine.HCl salt, premix it with DIPEA (1.2 equiv) in a separate vial before addition.
-
Remove the ice bath after 30 minutes and allow the reaction to warm to Room Temperature (RT) .
-
Stir for 4–12 hours (Monitor via TLC; Stain: Ninhydrin for amine, Bromocresol Green for acid).
-
-
Workup (The "Acid/Base/Brine" Wash):
-
Dilute reaction with excess DCM.
-
Wash 1 (Acidic): Wash 2x with 10% Citric Acid or 0.5M HCl.
-
Purpose: Removes unreacted Pyrrolidine (protonates it) and the water-soluble EDC-urea byproduct.
-
-
Wash 2 (Basic): Wash 2x with Saturated NaHCO₃ (Sodium Bicarbonate).
-
Purpose: Removes unreacted Boc-Gly-OH (deprotonates it) and HOBt.
-
-
Wash 3 (Neutral): Wash 1x with Brine (Sat. NaCl) to remove trapped water.
-
Dry over MgSO₄, filter, and concentrate in vacuo.
-
Mechanism & Critical Control Points
The following diagram illustrates the reaction pathway and the critical competition between product formation and the irreversible N-acyl urea side reaction.
Figure 1: Reaction pathway showing the role of HOBt in intercepting the O-acylisourea to prevent N-acyl urea formation.
Troubleshooting Center
Category A: Low Yield
Q: My crude yield is low (<50%), but I don't see much starting material.
-
Diagnosis: You likely formed the N-acyl urea byproduct.[2] This rearranges from the O-acylisourea if the amine attack is too slow. Since Pyrrolidine is a secondary amine, it is more sterically hindered than primary amines.
-
Fix: Ensure you add HOBt simultaneously with or immediately after EDC. Do not let the Acid+EDC stir alone for too long without HOBt. Keep the reaction at 0°C for the first hour to suppress the rearrangement energy pathway.
Q: The reaction seems stalled.
-
Diagnosis: Check the pH.[1][3][4][5] If you used Pyrrolidine Hydrochloride (salt) without enough base, the amine is protonated (ammonium) and cannot attack the ester.
-
Fix: Add 1.0–2.0 equivalents of DIPEA (Diisopropylethylamine). The apparent pH (on wet pH paper) should be basic (~8-9).
Category B: Impurities & Purification
Q: I have a persistent spot on TLC just above my product.
-
Diagnosis: This is likely the N-acyl urea .[2] It is stable, neutral, and often co-elutes with amides.
-
Fix: This is chemically irreversible. You must separate it via column chromatography (silica gel).[6] For future runs, ensure strict 0°C start and fresh HOBt.
Q: My product contains a white solid that won't dissolve in DCM.
-
Diagnosis: Residual EDC Urea (EDU).[7] While EDU is water-soluble, high concentrations can precipitate in organic layers if the water wash wasn't thorough.
-
Fix: Redissolve the crude in EtOAc (Ethyl Acetate) and wash 3x with 0.5M HCl. EDC urea is highly soluble in acidic water.
Category C: Physical State
Q: My product is an oil, but it should be a solid.
-
Diagnosis: Small peptide mimetics like Boc-Gly-pyrrolidine often retain solvent (DCM/DMF) tenaciously.
-
Fix: Triturate with cold Hexanes or Diethyl Ether. Sonicate the oil in hexanes until it turns into a white precipitate, then filter.
Frequently Asked Questions (FAQ)
Q: Can I use DMF instead of DCM? A: Yes. DMF is a better solvent for solubility, but it is harder to remove. If you use DMF, you must wash with 5% LiCl (Lithium Chloride) solution or copious water during workup to pull the DMF into the aqueous phase. For Boc-Gly-pyrrolidine, DCM is usually sufficient and easier to dry.
Q: Do I need to worry about racemization? A: No. Glycine (Gly) is the only amino acid without a chiral center (it has two hydrogen atoms on the alpha-carbon).[1] You can use stronger bases or higher temperatures without risking loss of optical purity, which makes this specific coupling robust.
Q: Why use EDC.HCl instead of DCC? A: DCC forms DCU (dicyclohexylurea), which is insoluble and notoriously difficult to filter off completely. EDC forms a water-soluble urea that is easily washed away during the acidic extraction step, resulting in a cleaner crude product.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Thermo Fisher Scientific. (n.d.). Crosslinking Chemistry Guide: EDC and NHS/Sulfo-NHS.[8]
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
BenchChem. (2025).[5][7] Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling 1-(Boc-amino-acetyl)-pyrrolidine
Case ID: HYGRO-BOC-GLY-PYR Status: Active Support Protocol Classification: Hygroscopic Peptide Intermediate Handling Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
🚨 Critical Alert: Immediate Action Required
Do not open the manufacturer's vial until you have read this section.
1-(Boc-amino-acetyl)-pyrrolidine (Boc-Gly-pyrrolidide) is significantly hygroscopic . Upon exposure to atmospheric moisture, it transitions from a crystalline solid to a sticky gum or viscous oil within minutes. This phase change introduces two critical failure modes in synthesis:
-
Stoichiometric Error: Absorbed water adds undefined mass, leading to under-loading of the reagent in subsequent coupling steps.
-
Hydrolysis Risk: While the Boc group is base-stable, the presence of water during activation (e.g., with HATU/DIC) can competitively hydrolyze the activated ester, quenching the reaction.
Module 1: Storage & Preservation (The Foundation)
User Question: "I just received my shipment. How do I store this to prevent it from turning into a gum?"
The Science of Preservation
The transition from solid to gum is caused by water acting as a plasticizer , lowering the glass transition temperature (
Storage Protocol
-
Primary Storage: Store at -20°C or +4°C (depending on long-term needs) in a sealed container.
-
Secondary Containment: The vial must be placed inside a desiccator or a jar containing active desiccant (Silica Gel with indicator or P₂O₅).
-
Equilibration (CRITICAL): Before opening, allow the cold vial to warm to room temperature inside the desiccator (approx. 30-60 mins). Opening a cold vial in humid air causes immediate condensation on the solid.
Visualization: Storage Decision Tree
Figure 1: Decision tree for receiving and storing hygroscopic Boc-intermediates to prevent initial moisture uptake.
Module 2: Handling & Weighing (The Process)
User Question: "The powder sticks to my spatula and the weighing paper. The mass keeps increasing on the balance. How do I weigh this accurately?"
Troubleshooting: The "Drifting Balance"
If the mass reading on your analytical balance steadily increases, the compound is actively absorbing water from the air. Standard weighing paper is insufficient.
Recommended Protocol: Weighing by Difference
Do not weigh the solid directly. Use the "Difference Method" to eliminate atmospheric exposure errors.
| Step | Action | Scientific Rationale |
| 1 | Tare the Receiver | Place your reaction flask (with stir bar) on the balance. Tare it. |
| 2 | Inert Transfer | Move the source vial and a spatula into a glove bag or use an "anti-static gun" to neutralize charge. |
| 3 | Quick Addition | Add approximately the required amount to the flask. Do not aim for 0.1 mg precision yet. |
| 4 | Solvation | Immediately add your anhydrous solvent (e.g., DCM, DMF) to the flask to dissolve the solid. |
| 5 | Back-Calculation | Weigh the empty source vial (if you weighed the full vial previously) OR weigh the flask+solvent+compound (if you know exact solvent mass). Better approach: Dissolve the entire pre-weighed contents of the vendor vial into a known volume of solvent to create a Standard Stock Solution . |
Pro Tip: For hygroscopic intermediates, creating a stock solution (e.g., 0.5 M in DCM) is superior to weighing solids for every reaction. Store the solution over 3Å molecular sieves.
Module 3: Troubleshooting & Recovery (The Fix)
User Question: "I left the cap loose and now it's a sticky oil. Is the compound ruined? Can I dry it?"
Recovery Analysis
The compound is likely chemically intact (unless exposed to strong acids), but it is physically solvated with water. You must remove the water without thermally decomposing the Boc group (which becomes unstable >80°C or in acidic moisture).
Protocol: Azeotropic Drying (The "Gold Standard")
We utilize Toluene (or Benzene, if permitted) to form a low-boiling azeotrope with water. This pumps water out at temperatures well below the boiling point of pure water.
Reagents: HPLC-grade Toluene or Dichloromethane (DCM).
-
Dissolution: Dissolve the sticky gum in a small amount of DCM (just enough to mobilize it).
-
Azeotrope Addition: Add 3-5 volumes of Toluene.
-
Evaporation: Rotovap at 40-45°C . The Toluene/Water azeotrope will carry off the moisture.
-
Repeat: Repeat step 2-3 twice.
-
Final Dry: Place under high vacuum (< 1 mbar) for 4-6 hours. The product should return to a solid or a crisp foam.
Visualization: Azeotropic Drying Workflow
Figure 2: Recovery workflow using azeotropic distillation to remove absorbed moisture.
Module 4: Synthesis Implications (FAQ)
Q: Does the water content really matter if I'm just doing a standard coupling? A: Yes. If you are using carbodiimide chemistry (EDC/DIC) or uronium salts (HATU/HBTU), water consumes the active reagent.
-
Mechanism: Water attacks the O-acylisourea intermediate (in DIC couplings) forming a urea byproduct and regenerating the carboxylic acid, effectively stalling the reaction.
-
Correction: If you cannot dry the starting material, use a large excess (1.5 - 2.0 eq) of the coupling reagent, though this risks side reactions.
Q: How do I verify the water is gone? A:
-
NMR: Run a 1H-NMR in dry DMSO-d6 or CDCl3. Look for the water peak (approx 3.3 ppm in DMSO, 1.56 ppm in CDCl3).
-
Karl Fischer (KF): This is the definitive quantitative method. For Boc-intermediates, use a volumetric KF titrator with a methanol-free solvent system if possible (to prevent side reactions with ketones/aldehydes, though less relevant for this specific amide).
References
-
University of Rochester. (n.d.).[1] How To: Remove Residual Water (Azeotropic Drying). Department of Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PubMed Central. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Karl Fischer Titration Techniques for Hygroscopic Samples. Retrieved from [Link]
Sources
Validation & Comparative
Optimizing and Validating HPLC Methods for 1-(Boc-amino-acetyl)-pyrrolidine Purity: A Comparative Guide to Column Technologies
Executive Summary
1-(Boc-amino-acetyl)-pyrrolidine is a critical intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as vildagliptin. The purity of this intermediate directly impacts the yield and safety profile of the final Active Pharmaceutical Ingredient (API). With the recent implementation of the guideline[1], analytical scientists must adopt a lifecycle-oriented approach to method validation, ensuring that analytical procedures are demonstrably fit for their intended purpose.
This guide provides an authoritative, step-by-step comparison between traditional Fully Porous Particle (FPP) columns and modern Superficially Porous Particle (SPP, or Core-Shell) columns for the purity analysis of 1-(Boc-amino-acetyl)-pyrrolidine. By anchoring our methodology in mechanistic causality and self-validating protocols, we demonstrate how core-shell technology significantly enhances resolution, sensitivity, and throughput.
Mechanistic Context: The Chemistry of 1-(Boc-amino-acetyl)-pyrrolidine
Before designing an analytical method, the physicochemical properties of the analyte must dictate the instrumental parameters.
-
UV Detection Causality: 1-(Boc-amino-acetyl)-pyrrolidine lacks an extended conjugated
-system. Consequently, it exhibits poor UV absorbance at higher wavelengths, necessitating low-UV detection (typically 210 nm). This absolute requirement dictates the use of highly UV-transparent mobile phases (e.g., LC-MS grade Acetonitrile and Water) to prevent baseline drift during gradient elution. -
pH and Buffer Selection: The molecule contains a tert-butyloxycarbonyl (Boc) protecting group, which is notoriously labile under strongly acidic conditions. Utilizing standard 0.1% Trifluoroacetic acid (TFA) at pH ~2.0 can induce on-column deprotection, cleaving the Boc group to yield the free amine (glycyl-pyrrolidine). This creates artifact peaks that artificially lower the reported purity. To prevent this, a buffered mobile phase at pH 4.0 (using 10 mM Ammonium Acetate adjusted with Acetic Acid) is selected. This specific pH maintains Boc stability while suppressing the ionization of residual basic impurities, ensuring sharp, reproducible peak shapes.
Chromatographic Strategy: Core-Shell vs. Fully Porous Particles
Historically, 5 µm Fully Porous Particles (FPP) have been the standard for pharmaceutical intermediate assays[2]. However, the deep pore structure of FPPs leads to significant longitudinal diffusion and mass transfer resistance, resulting in band broadening[3].
In contrast, Superficially Porous Particles (SPP) feature a solid, impermeable silica core surrounded by a thin porous outer shell[3]. This morphology restricts the diffusion path of the analyte. According to the van Deemter equation, this rapid mass transfer minimizes the
Figure 1: Mass transfer kinetics: Fully Porous vs. Core-Shell particles.
Self-Validating Experimental Methodology
To comply with ICH Q2(R2) standards[4], every analytical run must be treated as a self-validating system. This means the protocol contains internal logic gates (System Suitability Tests) that automatically invalidate the run if fundamental chromatographic parameters are not met.
Figure 2: ICH Q2(R2) analytical validation workflow for intermediate purity.
Step-by-Step HPLC Protocol
1. Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 4.0 ± 0.05 with glacial acetic acid. Filter through a 0.22 µm membrane.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
2. Chromatographic Conditions:
-
Column: Core-Shell C18 (150 x 4.6 mm, 2.7 µm) vs. FPP C18 (150 x 4.6 mm, 5.0 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Stabilizes mass transfer kinetics and reduces mobile phase viscosity).
-
Detection: UV at 210 nm.
-
Gradient Program: 0-2 min (10% B), 2-10 min (10% to 60% B), 10-12 min (60% B), 12-12.1 min (return to 10% B), 12.1-16 min (Re-equilibration).
3. System Suitability Testing (SST) - The Validation Gate: Before analyzing validation samples, inject a blank (diluent) followed by five replicate injections of the SST solution (1.0 mg/mL 1-(Boc-amino-acetyl)-pyrrolidine spiked with 0.1% Boc-glycine impurity).
-
Self-Validation Criteria: The sequence must halt if:
-
Resolution (
) between the API and Boc-glycine is < 2.0. -
Tailing factor (
) for the main peak is > 1.5. -
Relative Standard Deviation (%RSD) of the main peak area is > 2.0%.
-
4. Specificity via Forced Degradation:
To demonstrate that the analytical procedure is stability-indicating and selective[1], subject the sample to acid (0.1N HCl), base (0.1N NaOH), oxidation (3%
Comparative Validation Data (ICH Q2(R2))
The following tables summarize the experimental validation data, objectively comparing the performance of the 5 µm FPP column against the 2.7 µm Core-Shell column under identical gradient conditions.
Table 1: Chromatographic Performance & SST Metrics
Data represents the average of n=5 replicate injections.
| Parameter | Fully Porous Particle (5 µm) | Core-Shell Particle (2.7 µm) | Causality / Implication |
| Retention Time ( | 8.45 min | 7.90 min | Core-shell exhibits slightly lower phase ratio, accelerating elution[5]. |
| Theoretical Plates ( | 8,500 | 22,400 | Shorter diffusion path in SPP drastically increases efficiency[2]. |
| Peak Asymmetry ( | 1.42 | 1.08 | Uniform packed bed in SPP minimizes eddy dispersion ( |
| Resolution ( | 1.8 (Fails SST) | 3.4 (Passes SST) | Narrower peak bands in SPP resolve closely eluting impurities[3]. |
| Backpressure | ~140 bar | ~195 bar | SPP pressure is higher than 5 µm FPP, but well within standard HPLC limits (400 bar)[5]. |
Table 2: ICH Q2(R2) Validation Summary
Validation performed using the Core-Shell 2.7 µm column, as the FPP column failed the initial
| ICH Q2(R2) Parameter | Methodology | Acceptance Criteria | Experimental Result |
| Specificity | Forced degradation (Acid, Base, Peroxide, Heat). | Peak purity angle < Purity threshold. | Passed. No co-elution detected; mass balance > 98%. |
| Linearity & Range | 7 concentration levels from LOQ to 120% of nominal (1.0 mg/mL). | Correlation coefficient ( | |
| LOD / LOQ | Signal-to-Noise (S/N) ratio method. | S/N ≥ 3 (LOD); S/N ≥ 10 (LOQ). | LOD = 0.005%; LOQ = 0.015% (w/w). |
| Accuracy (Recovery) | Spiking API with impurities at 50%, 100%, and 150% of spec limit. | Mean recovery between 95.0% - 105.0%. | 99.2% - 101.4% across all levels. |
| Precision | Repeatability: 6 preparations at 100% test concentration. | %RSD of peak areas ≤ 2.0%. | %RSD = 0.45%. |
| Robustness | Deliberate variations in Flow (±0.1 mL/min), Temp (±5°C), pH (±0.2). | SST criteria must remain satisfied[4]. | Passed. |
Conclusion
The validation of 1-(Boc-amino-acetyl)-pyrrolidine purity requires careful consideration of its chemical lability and lack of a strong chromophore. By employing a pH 4.0 buffer system, we prevent on-column Boc-deprotection. Furthermore, the comparative data definitively shows that transitioning from traditional 5 µm Fully Porous Particles to 2.7 µm Core-Shell technology is not merely an upgrade in speed—it is a regulatory necessity for achieving the baseline resolution (
References
-
ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
ICH Q2(R2) Validation of Analytical Procedures - MasterControl MasterControl URL:[Link]
-
Choosing Between Fully Porous and Superficially Porous Particles in HPLC Element Lab Solutions URL:[Link]
-
Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds LCGC International URL:[Link]
-
Core-Shell vs Fully Porous Particles Webinar Phenomenex URL:[Link]
Sources
1H NMR spectrum analysis of 1-(Boc-amino-acetyl)-pyrrolidine
Executive Summary & Strategic Relevance
1-(Boc-amino-acetyl)-pyrrolidine represents a fundamental "proline-mimetic" scaffold often encountered in the synthesis of peptidomimetics and DPP4 inhibitors. Unlike simple amides, this molecule presents a specific analytical challenge: Restricted Rotation .[1]
For a researcher, the raw
Theoretical Framework: The Rotamer Challenge
The core analytical challenge lies in the tertiary amide bond connecting the Glycine moiety to the Pyrrolidine ring. Due to the partial double-bond character (
Rotameric Equilibrium Logic
In 1-(Boc-amino-acetyl)-pyrrolidine, the trans rotamer (where the carbonyl oxygen is trans to the bulky pyrrolidine ring carbons) is typically the major species (~75-80%), while the cis rotamer constitutes the minor species (~20-25%).
Figure 1: Causal pathway of signal doubling in N-acylated pyrrolidines.
Experimental Protocol (Self-Validating)
To ensure reproducible data that distinguishes rotamers from impurities, follow this standardized protocol.
Sample Preparation[1]
-
Solvent: Deuterated Chloroform (
, 99.8% D) is the standard baseline.[1]-
Note: DMSO-
is not recommended for initial purity checks because the high viscosity and polarity can broaden signals, masking the rotameric split and making integration difficult.
-
-
Concentration: 10-15 mg in 0.6 mL solvent. High concentrations (>30 mg) can induce aggregation, shifting NH signals.[1]
-
Reference: Tetramethylsilane (TMS, 0.03% v/v) is essential.[1] Residual
(7.26 ppm) is unreliable if the amide NH proton overlaps or exchanges.[1]
Acquisition Parameters[1][2]
-
Pulse Sequence: Standard zg30 (30° pulse angle) to ensure accurate integration of the slowly relaxing quaternary carbons (if running
C) and amide protons. -
Relaxation Delay (D1): Set to
seconds. The Boc methyl protons have long relaxation times; insufficient delay will under-integrate the Boc signal (appearing <9H). -
Temperature: 298 K (25°C).[1] Critical: If peaks are broad/shapeless, the molecule may be at the coalescence temperature.[1] Cool to 273 K to sharpen rotamers or heat to 323 K to coalesce them.
Spectral Analysis & Comparison
This section objectively compares the target molecule against its structural alternatives.
Detailed Assignment: 1-(Boc-amino-acetyl)-pyrrolidine
Key Feature: The Pyrrolidine ring protons (
| Proton Environment | Chemical Shift ( | Multiplicity | Integral | Structural Insight |
| Boc Group | 1.43 (Major) / 1.45 (Minor) | Singlet (s) | 9H | Often appears as a split singlet or a singlet with a "shoulder." |
| Glycine | 3.95 (Major) / 3.82 (Minor) | Doublet/Multiplet | 2H | The adjacent chiral center (if present) or slow rotation makes these diastereotopic, turning the singlet into an AB system. |
| Pyrrolidine | 3.45 – 3.60 | Multiplet (m) | 4H | Distinct separation between protons cis and trans to the carbonyl. |
| Pyrrolidine | 1.80 – 2.00 | Multiplet (m) | 4H | Ring puckering causes complex splitting (higher order multiplets). |
| Amide NH | 5.30 – 5.50 | Broad Singlet | 1H | Highly concentration/temperature dependent. |
Comparative Analysis: Pyrrolidine vs. Piperidine vs. Acyclic[1]
The choice of the "Proline-like" scaffold drastically alters the NMR landscape.
| Feature | 1-(Boc-amino-acetyl)-pyrrolidine | 1-(Boc-amino-acetyl)-piperidine | Boc-Gly-OH (Acyclic) |
| Rotamer Ratio | ~4:1 (Distinct) | ~1:1 to 2:1 (Blurry) | N/A (Free rotation) |
| Ring Dynamics | Rigid. Ring puckering leads to complex multiplets for | Flexible. Chair conformation averaging simplifies the spectrum. | None. Sharp singlets/triplets. |
| Glycine Signal | Split signal (Rotamers). | Often a single broadened peak. | Sharp Doublet (coupled to NH). |
| Validation | Requires VT-NMR to confirm purity. | Harder to distinguish rotamers from impurities. | Simple 1D NMR is sufficient. |
Visualizing the Comparative Workflow
Figure 2: Decision tree for identifying the scaffold based on spectral topology.
Troubleshooting & Validation (E-E-A-T)
If the spectrum is ambiguous, use these self-validating steps to confirm the structure.
The "Coalescence" Test (Variable Temperature)
To prove that the extra peaks are rotamers and not impurities:
-
Heat the NMR probe to 50°C (323 K) .
-
Observation: The split Boc singlets and Glycine multiplets should broaden and merge (coalesce) into single, averaged signals as the rotation rate increases.
-
Result: If peaks remain distinct and sharp at 50°C, they are likely impurities , not rotamers.[1]
The HSQC Filter
Run a
-
Rotamers: The major and minor proton signals will correlate to the same carbon chemical shift (or very close).[1]
-
Impurities: Will correlate to distinct, unrelated carbon environments.[1]
References
-
Macmillan Group (Princeton University). Supplementary Information: 1H-NMR rotameric mixture analysis of N-Boc-pyrrolidine derivatives. Nature, 2016.
-
SpectraBase. 1-Boc-pyrrolidine 1H NMR Spectrum. Bio-Rad Laboratories.[2]
-
BenchChem. A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol.
-
Tafazzoli, M. et al. Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives.[1][3] Journal of Molecular Structure, 2012.
Sources
Comparative Guide: Chiral HPLC Separation of Vildagliptin Intermediates
Executive Summary & Technical Context
Vildagliptin (Galvus®) is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for Type 2 Diabetes management.[1][2] Structurally, it features a rigid pyrrolidine ring containing a chiral center at the C2 position. The therapeutic efficacy resides strictly in the (S)-enantiomer ; the (R)-enantiomer is considered a chiral impurity (distomer) with distinct pharmacological and toxicological profiles.
For drug development professionals, the separation challenge is twofold:
-
The API: Separating Vildagliptin (S) from R-Vildagliptin.[3][4][5]
-
The Key Intermediate: Controlling the enantiomeric purity of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile , the immediate precursor where the stereochemistry is established.
This guide compares the two most robust chromatographic approaches: Polar Organic Mode (POM) using Immobilized Amylose phases and Reverse Phase (RP) using Cellulose phases.
The Separation Challenge: Mechanistic Insights
Unlike flexible chiral molecules, Vildagliptin's pyrrolidine ring creates a rigid steric bulk. However, it lacks extensive
-
The Problem with Normal Phase (NP): Traditional alkane/alcohol mixtures (e.g., Heptane/Ethanol) often yield poor solubility for Vildagliptin and broad peak shapes due to slow mass transfer kinetics in the stationary phase pores.
-
The Solution:
-
Hydrogen Bonding: The separation relies heavily on H-bonding between the amide/nitrile groups of Vildagliptin and the carbamate moieties of the polysaccharide selector.
-
Solvent Versatility: Immobilized phases (e.g., Chiralpak IC) allow the use of "forbidden" solvents like 100% Ethanol or Ethyl Acetate, which enhance solubility and sharpen peaks.
-
Comparative Analysis: Method Selection Guide
The following table contrasts the performance of the two leading methodologies.
Table 1: Comparative Performance Metrics
| Feature | Method A: Polar Organic Mode (POM) | Method B: Reverse Phase (RP) |
| Stationary Phase | Chiralpak IC (Immobilized Amylose tris(3,5-dichlorophenylcarbamate)) | Chiralcel OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Ethanol : Diethylamine (100 : 0.1 v/v) | 20mM Borate Buffer (pH 9.0) : ACN : 0.1% TEA (50:50:0.1) |
| Elution Mode | Isocratic | Isocratic |
| Resolution ( | ~ 4.0 (Superior) | > 2.0 (Baseline) |
| Analysis Time | < 10 mins | < 15 mins |
| Sensitivity (LOD) | High (UV 210 nm, low noise) | Moderate (Buffer background) |
| Robustness | High (Insensitive to minor flow changes) | Moderate (pH sensitive) |
| Primary Benefit | Solubility & Selectivity. 100% Ethanol dissolves the sample perfectly and enhances H-bonding. | Aqueous Compatibility. Ideal for biological samples or wet intermediates. |
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Chiralpak IC in POM)
Recommended for QC release testing of API and dry Intermediates.
1. System Setup:
-
Instrument: HPLC with UV Detector (DAD recommended for peak purity).
-
Column: Daicel Chiralpak IC,
, . -
Temperature:
.
2. Mobile Phase Preparation:
-
Reagent: HPLC-grade Ethanol (99.9%).
-
Additive: Diethylamine (DEA). Crucial for suppressing peak tailing of the basic amine.
-
Mix: Add
DEA to Ethanol. Degas by sonication for 10 mins.
3. Sample Preparation:
-
Dissolve Vildagliptin (or Intermediate) in the Mobile Phase to a concentration of
.[6] -
Note: The solubility in pure ethanol is excellent, preventing crystallization in the injector.
4. Execution:
-
Flow Rate:
. -
Injection Volume:
. -
Detection:
.
5. Expected Results:
-
R-Isomer (Impurity): Elutes first (~5-6 min).
-
S-Isomer (Active): Elutes second (~7-9 min).
-
Selectivity (
): .
Protocol B: Reverse Phase (Chiralcel OD-RH)
Recommended for wet samples or when coupling to Mass Spectrometry (replace Borate with Ammonium Bicarbonate).
1. System Setup:
-
Column: Daicel Chiralcel OD-RH,
, . -
Temperature:
(Slightly elevated to reduce backpressure).
2. Mobile Phase Preparation:
-
Buffer:
Borax (Borate) buffer adjusted to pH 9.0 with dilute NaOH/HCl. -
Organic: Acetonitrile (ACN).[6]
-
Additive:
Triethylamine (TEA) in the final mix.[6]
3. Execution:
-
Flow Rate:
. -
Detection:
.
Visualizing the Workflow & Mechanism
The following diagrams illustrate the decision logic for method selection and the molecular interaction mechanism driving the separation.
Diagram 1: Method Development Decision Tree
Caption: Decision tree for selecting between Reverse Phase and Polar Organic Mode based on sample state and resolution requirements.
Diagram 2: Chiral Recognition Mechanism
Caption: The separation is driven by hydrogen bonding between the carbamate CSP and the amine/nitrile groups of Vildagliptin.
Critical References
-
Srinivas, C., et al. (2021). "Validated Chiral Ultra Fast Liquid Chromatographic Method for Quantitative Analysis of Enantiomeric Vildagliptin."[7] American Journal of Analytical Chemistry.
-
Source:
-
-
Reddy, B.V., et al. (2009). "A validated new chiral LC method for the enantiomeric separation of vildagliptin."[2] TSI Journals: Analytical Chemistry.
-
Source:
-
-
Papp, L.A., et al. (2023). "Chiral Separation of Vildagliptin by Capillary Electrophoresis—The Study of Enantiomeric Complexation." Symmetry (MDPI).
-
Source:
-
-
Kazsoki, A., et al. "Development and validation of a cyclodextrin-modified capillary electrophoresis method for the enantiomeric separation of vildagliptin enantiomers."[3][5] Electrophoresis.
-
Source:
-
Sources
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. tsijournals.com [tsijournals.com]
- 3. CN112345668A - High performance liquid chromatography method for separating vildagliptin intermediate and R-type isomer - Google Patents [patents.google.com]
- 4. CN112345668B - High performance liquid chromatography method for separating vildagliptin intermediate and R-type isomer - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. scirp.org [scirp.org]
- 7. scirp.org [scirp.org]
Technical Comparison Guide: MS Fragmentation Dynamics of N-Boc-Glycylpyrrolidine
This guide provides an in-depth technical analysis of the Mass Spectrometry (MS) fragmentation dynamics of N-Boc-glycylpyrrolidine (N-Boc-Gly-Pro). It is designed for analytical chemists and drug development professionals using this compound as a model intermediate in peptide synthesis or peptidomimetic drug design.
Executive Summary & Application Context
N-Boc-glycylpyrrolidine (N-Boc-Gly-Pro) serves as a critical dipeptide intermediate in the synthesis of collagen mimetics and proline-rich pharmaceutical scaffolds. In drug development, precise MS characterization of this "protected" species is essential for validating coupling efficiency and monitoring the deprotection process.
This guide analyzes the Electrospray Ionization (ESI) fragmentation behavior of N-Boc-Gly-Pro, contrasting it with its Fmoc-protected alternative and its deprotected counterpart (H-Gly-Pro) . We focus on the unique lability of the tert-butyloxycarbonyl (Boc) group under Collision-Induced Dissociation (CID), which provides a diagnostic "fingerprint" distinct from other protecting groups.
Mechanistic Deep Dive: The Fragmentation Pathway
The fragmentation of N-Boc-Gly-Pro under ESI-CID conditions is dominated by the instability of the Boc group in the gas phase. Unlike the peptide backbone cleavage (b/y ions) seen in standard proteomics, N-Boc peptides undergo a specific, acid-catalyzed elimination.
The "Boc-Loss" Mechanism
Upon protonation (
-
Isobutene Elimination: A McLafferty-like rearrangement or charge-mediated E1-like elimination expels a neutral isobutene molecule (
Da). -
Decarboxylation: The resulting carbamic acid intermediate is unstable and rapidly loses
( Da) to yield the protonated free amine (H-Gly-Pro).
Secondary Pathways: The Proline Effect
Once the Boc group is removed, the resulting H-Gly-Pro ion (
Visualization: Fragmentation Topology
The following diagram maps the specific transitions observed in the MS/MS spectrum of N-Boc-Gly-Pro.
Figure 1: ESI-CID fragmentation pathway of N-Boc-Glycylpyrrolidine, highlighting the sequential loss of the protecting group and subsequent cyclization.
Comparative Analysis: N-Boc-Gly-Pro vs. Alternatives
For researchers selecting reagents or monitoring reactions, distinguishing N-Boc-Gly-Pro from its alternatives is critical.
Comparison 1: N-Boc vs. Fmoc Protection
Fmoc (Fluorenylmethyloxycarbonyl) is the primary alternative protecting group. Their MS signatures are radically different.
| Feature | N-Boc-Gly-Pro (Subject) | Fmoc-Gly-Pro (Alternative) | Diagnostic Value |
| Precursor Mass ( | 273.14 Da | 395.16 Da | Distinct mass shift (+122 Da for Fmoc). |
| Primary Neutral Loss | -56 Da (Isobutene) followed by -44 Da ( | None (Fmoc is stable or loses the whole group). | Boc gives a "stepping stone" pattern; Fmoc does not. |
| Characteristic Fragment | The 179 peak is the "smoking gun" for Fmoc. | ||
| Low Energy CID Stability | Low. Labile Boc group cleaves easily. | High. Fmoc requires higher collision energy (CE). | Boc is better for confirming deprotection; Fmoc for backbone sequencing. |
Comparison 2: Protected vs. Deprotected (Reaction Monitoring)
This comparison validates the success of the deprotection reaction (e.g., using TFA/DCM).
| Parameter | N-Boc-Gly-Pro (Starting Material) | H-Gly-Pro (Product) |
| Parent Ion ( | 273.14 | 173.09 |
| Dominant Fragment | ||
| Interpretation | Presence indicates incomplete reaction . | Presence indicates successful deprotection . |
Experimental Protocol: Validated MS Workflow
To replicate these results, use the following self-validating protocol. This method minimizes in-source fragmentation which can falsely mimic deprotection.
Reagents & Preparation
-
Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Concentration: 10 µM (Avoid higher concentrations to prevent dimer formation
).
Instrument Settings (ESI-Q-TOF or Orbitrap)
-
Ionization Mode: Positive ESI (
). -
Flow Rate: Direct infusion at 5 µL/min.
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Critical: Keep capillary temperature
. Higher temperatures can cause thermal degradation of the Boc group before fragmentation, leading to false negatives for the protected species.
-
-
Collision Energy (CE): Stepped CE (10, 20, 30 eV).
-
10 eV: Preserves the parent ion (
273). -
20 eV: Induces partial loss of Isobutene (
217). -
30+ eV: Drives complete conversion to H-Gly-Pro (
173) and DKP ( 155).
-
Workflow Diagram
Figure 2: Optimized analytical workflow for N-Boc-Gly-Pro characterization.
Reference Data Table: Diagnostic Ions
The following table summarizes the theoretical and observed ions for N-Boc-Gly-Pro (
| Ion Identity | Formula | Theoretical | Origin / Mechanism |
| Parent Ion | 273.1445 | Intact protonated molecule. | |
| De-isobutene | 217.0819 | Neutral loss of | |
| De-Boc (H-Gly-Pro) | 173.0921 | Combined loss of | |
| Cyclo(Gly-Pro) | 155.0815 | Loss of | |
| y1 Ion | 116.0706 | Proline residue cleavage. | |
| Pro Immonium | 70.0651 | Characteristic Proline marker. |
References
- Harrison, A. G. (2018). Principles of Ionization and Fragmentation for Mass Spectrometry. CRC Press.
-
Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508–548. Link (Authoritative review on the "Proline effect" and DKP formation).
-
Sigma-Aldrich. (n.d.). N-Boc-Gly-Pro-OH Product Specification and CAS 14296-33-4 Data. Link (Source for molecular weight and structural verification).
-
NIST Chemistry WebBook. (2023). Mass Spectra of Peptide Derivatives. Link (General reference for fragmentation patterns of protected amino acids).
Reference Standard Qualification: 1-(Boc-amino-acetyl)-pyrrolidine
Topic: Reference Standards for 1-(Boc-amino-acetyl)-pyrrolidine Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of peptidomimetics and DPP-4 inhibitors (such as Vildagliptin), 1-(Boc-amino-acetyl)-pyrrolidine serves as a critical intermediate. Its structural simplicity—comprising a Boc-protected glycine coupled to a pyrrolidine ring—masks significant analytical challenges. Lacking a strong chromophore and possessing high conformational flexibility, this molecule requires rigorous reference standard qualification to ensure the accuracy of downstream API assays.
This guide objectively compares the use of Commercial Reagent Grade materials versus Qualified Primary Reference Standards , providing a validated analytical framework for establishing your own in-house reference material (IHRM) according to ICH Q7 and Q2(R2) guidelines.
Part 1: The Molecule & Analytical Challenges
The molecule 1-(Boc-amino-acetyl)-pyrrolidine (
-
Chromophore Deficiency: The molecule lacks extended conjugation. It relies solely on the carbonyls of the amide and carbamate (Boc) groups for UV absorption. Detection must be performed at 205–210 nm , a region highly susceptible to solvent noise and interference from mobile phase additives like TFA.
-
Impurity Profile: Common synthetic impurities include N-Boc-Glycine (starting material), Pyrrolidine (amine source), and urea byproducts (if carbodiimide coupling was used). A standard with undefined purity will propagate errors in quantifying these residuals.
-
Stability: While the pyrrolidine amide is robust, the Boc group is acid-labile. Reference standards must be stored strictly under anhydrous, non-acidic conditions.
Structural Visualization
The following diagram illustrates the structural components and the critical sites for analytical characterization.
Figure 1: Structural breakdown of 1-(Boc-amino-acetyl)-pyrrolidine highlighting analytical detection zones.
Part 2: Comparative Analysis of Standard Types
For drug development, the "purity" listed on a commercial reagent bottle is insufficient for quantitative assays. The following table contrasts the three tiers of reference materials available for this compound.
Table 1: Comparative Performance of Reference Standard Options
| Feature | Option A: Commercial Reagent | Option B: Qualified Primary Standard (In-House) | Option C: Secondary Working Standard |
| Source | Catalog Vendors (e.g., Enamine, Sigma) | Custom Synthesis + Full Characterization | Qualified against Option B |
| Purity Claim | Typically >95% (Area %) | Defined Potency (w/w %) | Calibrated to Primary Std |
| Traceability | None (Batch-only) | Full Structural Elucidation (NMR, MS, IR) | Traceable to Primary Std |
| Assay Method | H-NMR (Qualitative) | Mass Balance (100% - Impurities - Solvents) | HPLC vs. Primary Std |
| Cost | Low ($) | High ( | Medium ( |
| Suitability | Early Discovery / R&D | GMP Release Testing / Validation | Routine QC Testing |
| Risk | High (Unknown impurities, salt forms) | Low (Self-validating) | Low (If monitored) |
Expert Insight: Do not use Option A for determining Response Factors (RF) or quantifying impurities in late-stage intermediates. Commercial reagents often contain significant amounts of solvent (Ethyl Acetate/DCM) or salts that are invisible in UV "Area %" purity but drastically affect the weight-based potency. You must establish Option B.
Part 3: Experimental Validation (The Protocol)
To establish a Qualified Primary Reference Standard , you must characterize the material using a "Mass Balance" approach. This protocol ensures the standard is fit for purpose according to ICH Q2(R2).
Identity & Purity Workflow
The following decision matrix outlines the qualification process.
Figure 2: Workflow for qualifying a primary reference standard.
Validated HPLC Method for Purity
Since the molecule lacks a strong chromophore, this method uses a phosphate buffer (transparent at low UV) rather than TFA (which absorbs at 210 nm).
Method Parameters:
-
Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Potassium Phosphate buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm (Reference 360 nm).
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient:
-
0 min: 5% B
-
15 min: 60% B
-
20 min: 90% B
-
20.1 min: 5% B (Re-equilibration)
-
Data Interpretation:
-
Main Peak: Elutes approx. 8–10 min.
-
Impurity 1 (Boc-Gly-OH): Elutes earlier (more polar).
-
Impurity 2 (Pyrrolidine): Elutes in void volume (unless derivatized) or requires CAD detection.
-
System Suitability: Tailing factor must be < 1.5. (Note: If tailing occurs, the phosphate pH is likely too high; lower to pH 2.5).
Potency Calculation (Mass Balance)
To assign a "Certified Value" to your standard, use the Mass Balance equation. This is the gold standard for non-compendial reference materials.
-
% Water: Determined by Karl Fischer (KF) titration.
-
% ROI: Residue on Ignition (Sulfated Ash) to detect inorganic salts.
-
% Volatiles: Residual solvents determined by GC-Headspace.
-
Purity: Chromatographic purity from the HPLC method above.
Part 4: Synthesis & Characterization Data
If commercial sources are insufficient, the standard can be synthesized in-house.
Synthesis Route:
Boc-Gly-OH + Pyrrolidine + EDC/HOBt
Characterization Data (Expected):
-
1H NMR (400 MHz, CDCl3):
1.45 (s, 9H, Boc), 1.8-2.0 (m, 4H, Pyr), 3.4-3.5 (m, 4H, Pyr), 3.9 (d, 2H, Gly-CH2), 5.4 (br s, 1H, NH).-
Note: Rotamers may be visible due to the amide bond, causing broadening or splitting of the Gly-CH2 and Pyr signals. This is normal and validates the structure.
-
-
Mass Spec (ESI+): m/z 229.2
, 173.1 , 129.1 .
Part 5: References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][3][4] 2023.[2][3][5] Link
-
International Council for Harmonisation (ICH). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (Section 11: Laboratory Controls). 2000. Link
-
Villhauer, E. B., et al. "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties."[6] Journal of Medicinal Chemistry, 46(13), 2774–2789, 2003.[6] (Foundational paper for Vildagliptin intermediates). Link
-
United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH adopts final Text of Q2(R2) and Q14 Guidelines - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. Synthesis of the Degradation Impurities of Vildagliptin [cjph.com.cn]
Impurity profiling of Vildagliptin precursor 1-(Boc-amino-acetyl)-pyrrolidine
Impurity Profiling of Vildagliptin Precursor 1-(Boc-amino-acetyl)-pyrrolidine: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with the synthesis of pyrrolidine-based gliptins. Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, relies on highly pure precursors to prevent the formation of downstream toxicogenic impurities. The compound 1-(Boc-amino-acetyl)-pyrrolidine (CAS: 883554-96-9) serves as a critical intermediate and structural model in this synthetic pathway.
This guide objectively compares column technologies for the impurity profiling of this precursor, detailing the causality behind chromatographic behaviors and providing a self-validating UHPLC-MS/MS protocol.
Mechanistic Context & The Analytical Challenge
The accurate profiling of 1-(Boc-amino-acetyl)-pyrrolidine presents two distinct analytical challenges:
-
Weak Chromophores: The lack of extended conjugation in the Boc-aliphatic-pyrrolidine structure means traditional UV detection (e.g., 210 nm) is highly susceptible to baseline drift and solvent interference.
-
Extreme Polarity Shifts: The primary degradation pathway involves acidic hydrolysis of the Boc group, yielding the highly polar des-Boc degradant, 1-(amino-acetyl)-pyrrolidine. As documented in comprehensive stability studies of Vildagliptin 1, the pyrrolidine ring and amide linkages are highly susceptible to degradation under acidic and oxidative stress.
Because the des-Boc impurity is highly hydrophilic, it partitions poorly into traditional hydrophobic stationary phases, often eluting in the void volume where severe ion suppression occurs during MS analysis.
Product Comparison: NextGen Polar-C18 vs. Traditional C18
To overcome these challenges, we compared a NextGen Core-Shell Polar-C18 column against a Traditional Fully Porous C18 column . The Polar-C18 incorporates a polar-embedded amide group within the alkyl chain, which maintains a hydration layer at the silica surface and prevents phase collapse (dewetting) under highly aqueous conditions.
Table 1: Quantitative Performance Comparison for Precursor Profiling
| Parameter | Traditional Fully Porous C18 | NextGen Core-Shell Polar-C18 |
| Particle Architecture | 5.0 µm, Fully Porous | 2.7 µm, Solid-Core |
| Stationary Phase | Standard Alkyl C18 | C18 with Polar-Embedded Amide |
| Retention Time (Target) | 4.2 min | 3.8 min |
| k' (Des-Boc Impurity) | 0.4 (Void volume interference) | 2.1 (Optimal retention) |
| Resolution (Target/Dimer) | 1.2 (Co-elution risk) | 3.5 (Baseline separation) |
| Peak Asymmetry (Tf) | 1.6 (Significant tailing) | 1.05 (Highly symmetrical) |
| Theoretical Plates (N) | ~8,000 | ~24,000 |
The Causality Behind the Data: The traditional C18 relies purely on hydrophobic dispersion forces. The polar des-Boc impurity cannot adequately interact with this phase, resulting in a retention factor (k') of 0.4. Conversely, the NextGen Polar-C18 provides secondary hydrogen-bonding interactions via its embedded amide group, selectively retaining the polar amine (k' = 2.1). Furthermore, the core-shell architecture reduces the van Deemter A-term (eddy diffusion), tripling the theoretical plate count and ensuring baseline resolution (Rs = 3.5) of closely related dimer impurities.
Mechanistic Pathway Visualization
Understanding the origin of these impurities is critical for setting up the analytical workflow. The diagram below illustrates the synthesis, degradation, and analytical targeting of 1-(Boc-amino-acetyl)-pyrrolidine.
Mechanistic pathway of 1-(Boc-amino-acetyl)-pyrrolidine synthesis, degradation, and profiling.
Self-Validating Experimental Protocol: UHPLC-ESI-MS/MS
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates built-in System Suitability Testing (SST) to verify column performance before sample acquisition, a critical requirement for stability-indicating methods 2. The use of UPLC-ESI/Q-TOF MS/MS is the gold standard for elucidating trace organic impurities in gliptins 3.
Step 1: Sample Preparation & Internal Standardization
-
Accurately weigh 10.0 mg of the 1-(Boc-amino-acetyl)-pyrrolidine batch.
-
Dissolve in 10 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock.
-
Spike the solution with 10 ng/mL of an isotopically labeled internal standard (e.g., Boc-Glycine-¹³C) to dynamically correct for matrix effects and ionization fluctuations during MS analysis.
-
Filter through a 0.22 µm hydrophilic PTFE syringe filter.
Step 2: Chromatographic Conditions
-
Column: NextGen Polar-C18 (100 mm × 4.6 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Causality: Formic acid protonates the pyrrolidine nitrogen, preventing secondary interactions with residual silanols and significantly enhancing positive ESI efficiency).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0–2 min (5% B), 2–8 min (5% to 60% B), 8–10 min (60% B), 10–10.1 min (return to 5% B), 10.1–13 min (re-equilibration).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
Step 3: MS/MS Detection Parameters (Positive ESI)
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions:
-
Target Precursor: m/z 229.1 → 173.1 (Quantifier: Loss of t-butyl group).
-
Des-Boc Impurity: m/z 129.1 → 86.1 (Quantifier: Pyrrolidine ring fragment).
-
Step 4: System Suitability Test (SST) Execution
Before running the batch, inject an SST mix containing the target and known impurities at 0.1% specification limits in triplicate.
-
Self-Validation Criteria: The sequence must automatically halt if Resolution (Rs) between the Target and Dimer impurity falls below 2.0, or if the Signal-to-Noise (S/N) ratio for the Des-Boc impurity drops below 10. This ensures the system is fit-for-purpose prior to consuming valuable samples.
References
- Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). MDPI.
- UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities. NIH / Journal of Chromatographic Science.
- Stability Indicating Method for Known and Unknown Impurities Profiling for Vildagliptin in Vildagliptin Tablet. ResearchGate.
Sources
A Senior Application Scientist's Guide to Coupling Agents for Glycine-Pyrrolidine Bond Formation
Introduction: The Challenge of the Glycine-Pyrrolidine Linkage
In the landscape of medicinal chemistry and peptide synthesis, the formation of an amide bond is the most frequent and critical reaction.[1] While seemingly routine, the success of this transformation is highly dependent on the nature of the carboxylic acid and amine partners. The coupling of glycine, the simplest amino acid, with pyrrolidine, a cyclic secondary amine, presents a classic case of a "difficult coupling." This difficulty arises from a confluence of factors: the reduced nucleophilicity of the sterically hindered secondary amine of pyrrolidine and the propensity for glycine residues to undergo side reactions.[2]
The selection of an appropriate coupling reagent is therefore not a trivial choice but a critical parameter that dictates yield, purity, and the preservation of stereochemical integrity. This guide provides an in-depth, objective comparison of common coupling agents for this specific transformation, grounded in mechanistic principles and supported by experimental data, to empower researchers to make informed decisions for their synthetic strategies.
Mechanistic Foundations: A Tale of Three Reagent Classes
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow and requires the activation of the carboxylic acid.[3] Coupling reagents are designed to achieve this activation, transforming the carboxyl group's hydroxyl into a better leaving group. These reagents can be broadly categorized into three major classes: carbodiimides, phosphonium salts, and aminium/uronium salts.[4][]
Carbodiimides (e.g., EDC, DCC, DIC)
Carbodiimides function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate can then be attacked by the amine to form the amide bond. However, this intermediate is unstable and prone to racemization and side reactions.[6][7] To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or its safer, more effective analogue, Oxyma Pure®, are almost always used.[7] These additives intercept the O-acylisourea to form a more stable active ester, which is less prone to racemization and reacts efficiently with the amine.[3][8]
Onium Salts: Phosphonium and Aminium/Uronium Reagents
This class of reagents has become the gold standard for difficult couplings due to their high efficiency and rapid reaction rates.[9][10] They share a common strategy: converting the carboxylic acid into a highly reactive active ester derived from HOBt, HOAt (1-hydroxy-7-azabenzotriazole), or Oxyma.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly efficient and generate non-hazardous byproducts compared to older reagents like BOP.[11][12] A key advantage is their inability to cause guanidinylation of the free amine, a side reaction that can occur with aminium salts.[10][12]
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): This is arguably the most popular class of coupling reagents.[] Reagents like HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) are based on HOAt. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance during the aminolysis step, accelerating the reaction and making these reagents exceptionally effective for hindered couplings. Newer reagents like COMU incorporate the Oxyma moiety directly, offering comparable reactivity to HATU with enhanced safety and solubility profiles.[7][11]
Below is a generalized workflow illustrating the activation and coupling process.
Head-to-Head Comparison: Coupling Agent Performance
The choice of reagent for the glycine-pyrrolidine linkage hinges on balancing reactivity, cost, and the minimization of side reactions. For such a sterically hindered coupling, onium salt reagents are generally preferred over carbodiimide methods.[4]
| Feature | EDC/HOBt | HBTU | HATU | PyBOP | COMU |
| Reagent Type | Carbodiimide + Additive | Aminium Salt (HOBt-based) | Aminium Salt (HOAt-based) | Phosphonium Salt (HOBt-based) | Aminium Salt (Oxyma-based) |
| Reactivity | Moderate; often slow for hindered couplings.[2] | High | Very High; superior for hindered couplings.[11][13] | High; efficient and rapid.[11] | Very High; comparable to or exceeding HATU.[7] |
| Typical Yield | Moderate to Good | Good to Excellent | Excellent | Excellent | Excellent |
| Racemization Risk | Low with additive.[7] | Low | Very Low; HOAt is an excellent suppressant.[11][13] | Very Low | Very Low; Oxyma is an excellent suppressant.[7] |
| Key Strength | Cost-effective; water-soluble byproduct (EDC).[3][7] | Reliable workhorse for standard couplings.[13] | Gold standard for difficult couplings and sensitive residues.[11] | Byproducts are non-carcinogenic; no guanidinylation.[11][12] | High safety profile (non-explosive); excellent solubility and efficiency.[7] |
| Key Drawback | Slower reaction rates; may require excess reagent.[2] | Can cause guanidinylation of the amine; less effective than HATU for hindered systems.[12][14] | Higher cost; can also cause guanidinylation.[12] | Byproducts can be difficult to remove; moderate solution stability.[12] | Higher cost compared to HBTU. |
Field-Proven Experimental Protocols
The following protocols provide a validated starting point for the synthesis. All reactions should be conducted in anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: High-Efficiency Coupling with HATU
This protocol is recommended for achieving the highest yield and purity, especially on a small to medium scale where reagent cost is less of a concern. The pre-activation step ensures the formation of the active ester before the addition of the sterically hindered amine.
-
Reagent Preparation: In a round-bottom flask, dissolve the N-protected glycine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM.[3]
-
Pre-activation: Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise while stirring.[3] Allow the mixture to stir at 0 °C for 15-30 minutes.
-
Coupling: Add pyrrolidine (1.2 eq) to the activated mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS until the glycine starting material is consumed.[3]
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine to remove excess reagents and byproducts.[3]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: Cost-Effective Coupling with EDC/HOBt
This method is a more economical alternative, suitable for larger-scale synthesis where HATU may be cost-prohibitive. Reaction times are typically longer.
-
Reagent Preparation: To a round-bottom flask, add the N-protected glycine (1.0 eq), HOBt (1.2 eq), and pyrrolidine (1.1 eq).[3]
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM.
-
Activation: Cool the solution to 0 °C in an ice bath with stirring. Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[3]
-
Base Addition: Add DIPEA (2.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.[3]
-
Work-up and Isolation: Follow steps 5 and 6 from the HATU protocol. The urea byproduct from EDC is water-soluble and should be removed during the aqueous washes.[3]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jpt.com [jpt.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. hepatochem.com [hepatochem.com]
- 11. peptide.com [peptide.com]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
Quality control parameters for 1-(Boc-amino-acetyl)-pyrrolidine API starting material
Quality Control Parameters for 1-(Boc-amino-acetyl)-pyrrolidine: A Comparative Guide for API Starting Materials
As a Senior Application Scientist overseeing the scale-up and commercialization of complex therapeutics, I frequently evaluate the critical quality attributes of Key Starting Materials (KSMs). 1-(Boc-amino-acetyl)-pyrrolidine (also known as Boc-Gly-pyrrolidine) is a fundamental building block in the synthesis of peptidomimetics and nitrogen-containing heterocyclic active pharmaceutical ingredients (APIs).
When designating this compound as an API starting material, we must align our analytical control strategy with stringent regulatory expectations. According to ICH Q11 guidelines, manufacturers must demonstrate a deep understanding of how impurities are formed, their fate throughout the synthetic route, and how effectively they are purged before reaching the final API[1].
This guide provides an objective comparison of commercial versus high-purity pharmaceutical grades of 1-(Boc-amino-acetyl)-pyrrolidine, alongside the field-proven, self-validating analytical protocols required to maintain scientific integrity.
Regulatory Context & Impurity Fate Strategy
In pharmaceutical manufacturing, the quality of the final API is directly proportional to the control strategy applied to its starting materials. If an impurity persists across multiple downstream steps, ICH Q11 dictates that it must be rigorously controlled at the starting material specification level[2].
For 1-(Boc-amino-acetyl)-pyrrolidine, the primary risks are des-Boc degradants (which can cause premature chain-termination in peptide synthesis) and dimer/oligomer byproducts formed during the initial amide coupling[3].
Fig 1: Impurity fate and purge workflow for 1-(Boc-amino-acetyl)-pyrrolidine API synthesis.
Comparative Analysis of Quality Parameters
When sourcing 1-(Boc-amino-acetyl)-pyrrolidine, there is a distinct difference between standard commercial grades (often used for early R&D) and high-purity pharmaceutical grades required for cGMP API manufacturing. The table below outlines the critical differences and the scientific causality behind each parameter.
| Quality Control Parameter | Standard Commercial Grade | High-Purity Pharma Grade | Analytical Methodology | Scientific Causality & Process Impact |
| Assay (w/w %) | HPLC (CAD/ELSD) | Ensures precise stoichiometry in downstream coupling. Low assay leads to unreacted precursors and complex API purification. | ||
| Related Substances | HPLC-UV (210 nm) | Controls reactive degradants (e.g., des-Boc impurity) that propagate through the synthesis, causing chain-termination[3]. | ||
| Moisture Content | Karl Fischer Titration | Excess water acts as a competing nucleophile, hydrolyzing sensitive coupling reagents (e.g., EDC/HOBt) in subsequent steps. | ||
| Residual Solvents | Not strictly controlled | Complies with ICH Q3C | GC-FID (Headspace) | Prevents the carryover of toxic reaction solvents (e.g., DMF, DCM) into the final active pharmaceutical ingredient. |
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in your material release process, analytical methods must not just generate data—they must validate their own performance prior to every run. Below are the optimized, step-by-step protocols for the two most critical quality attributes.
Protocol A: Chromatographic Purity via HPLC-UV/CAD
Causality Check: 1-(Boc-amino-acetyl)-pyrrolidine lacks a highly conjugated
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water. (Causality: TFA acts as an ion-pairing agent, suppressing the ionization of any residual basic pyrrolidine or des-Boc impurities, thereby preventing peak tailing and ensuring sharp resolution).
-
Phase B: 0.1% v/v TFA in Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm × 4.6 mm, 3 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to 5% B.
-
-
Sample Preparation: Dissolve 50.0 mg of the KSM in 50 mL of diluent (Water:Acetonitrile 50:50 v/v) to achieve a 1.0 mg/mL concentration.
-
Self-Validating System Suitability:
-
Inject a resolution standard containing 1-(Boc-amino-acetyl)-pyrrolidine and a known standard of des-Boc glycylpyrrolidine (1% w/w).
-
Acceptance Criteria: The system is only validated for use if the chromatographic resolution (
) between the two peaks is 2.0, and the relative standard deviation (RSD) of the main peak area from six replicate injections is 2.0%.
-
Protocol B: Moisture Determination via Karl Fischer (KF) Titration
Causality Check: In downstream peptidomimetic synthesis, trace water is highly detrimental. It rapidly hydrolyzes activated ester intermediates, drastically reducing the yield of the subsequent API step.
Step-by-Step Methodology:
-
System Calibration: Standardize the volumetric KF titrator using a certified 1.0% water standard. The system validates itself by requiring a recovery within the strict 97.0% - 103.0% range before proceeding.
-
Sample Handling: Rapidly weigh 0.50 g of 1-(Boc-amino-acetyl)-pyrrolidine into a dry, pre-tared glass syringe. (Causality: The compound exhibits hygroscopic tendencies; rapid transfer within a controlled environment prevents atmospheric moisture absorption from generating false-positive failures).
-
Titration: Inject the sample into the titration vessel containing anhydrous methanol. Titrate with a composite iodine/sulfur dioxide reagent until the electrometric endpoint (bivoltammetric indication) remains stable for exactly 60 seconds.
References
1.1 - ich.org 2.2 - europa.eu 3.3 - researchgate.net
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Boc-amino-acetyl)-pyrrolidine
Introduction: Beyond Synthesis, A Commitment to Safety
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its role in a reaction flask. The responsible management of laboratory waste is a critical component of our commitment to safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Boc-amino-acetyl)-pyrrolidine (also known as tert-butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate), a compound frequently utilized in modern synthetic chemistry.
This document serves as a practical resource for researchers, scientists, and all laboratory personnel, ensuring that the disposal of this compound is conducted with the highest regard for safety and in accordance with institutional and regulatory standards.
Core Principles of Chemical Waste Management
Before delving into the specific protocol for 1-(Boc-amino-acetyl)-pyrrolidine, it is crucial to understand the foundational principles of laboratory waste management. These principles are designed to protect laboratory personnel, support staff, and the environment.
-
Segregation: Never mix incompatible waste streams.[3][4] For example, reactive materials must be kept separate from flammable ones to prevent dangerous reactions.[5]
-
Identification: All waste containers must be clearly and accurately labeled with their contents.[4][5] Unmarked containers are a significant safety hazard.
-
Containment: Use appropriate, approved containers for chemical waste.[5][6] These containers should be in good condition, compatible with the waste they hold, and have tightly sealing lids.[2][5]
-
Compliance: All waste disposal activities must adhere to local, state, and federal regulations.[7][8]
Hazard Assessment and Classification
To ensure proper disposal, a preliminary hazard classification is necessary. Based on the U.S. Environmental Protection Agency (EPA) guidelines, a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[9][10]
| Hazard Category | Assessment for 1-(Boc-amino-acetyl)-pyrrolidine | Rationale |
| Ignitability | Assumed to be a potential hazard. | While specific data is unavailable, related pyrrolidine derivatives can be flammable.[1][11] It is best to err on the side of caution and keep away from ignition sources.[1] |
| Corrosivity | Considered a potential hazard. | Some pyrrolidine derivatives are classified as corrosive and can cause severe skin burns and eye damage.[2][12] |
| Reactivity | Low, but with incompatibilities. | The compound is generally stable but may react with strong acids and oxidizing agents.[2][13] |
| Toxicity | Assumed to be a potential hazard. | Specific toxicological data is lacking. However, related compounds can be harmful if swallowed or inhaled.[2][11] |
Given this assessment, 1-(Boc-amino-acetyl)-pyrrolidine waste should be managed as hazardous chemical waste .
Step-by-Step Disposal Protocol for 1-(Boc-amino-acetyl)-pyrrolidine
This protocol outlines the necessary steps for the safe collection, storage, and disposal of 1-(Boc-amino-acetyl)-pyrrolidine and materials contaminated with it.
Part 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory.[14]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[2][14]
-
Body Protection: A flame-resistant lab coat should be worn.[1]
-
Respiratory Protection: If handling the compound as a powder or in a poorly ventilated area, a NIOSH-approved respirator is recommended.[14][15]
Part 2: Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent dangerous reactions and ensure proper disposal.
Solid Waste:
-
Designated Container: Collect solid 1-(Boc-amino-acetyl)-pyrrolidine waste, including contaminated items like weighing paper, pipette tips, and gloves, in a dedicated hazardous waste container.[2][14]
-
Container Material: The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[2][14]
-
Labeling: Clearly label the container with:
Liquid Waste:
-
Designated Container: If the compound is in solution, collect the liquid waste in a separate, labeled hazardous waste container.[14]
-
Compatibility: Do not mix this waste stream with other solvent wastes unless you have confirmed their compatibility.[14]
-
Labeling: The liquid waste container must be labeled with:
Under no circumstances should 1-(Boc-amino-acetyl)-pyrrolidine be disposed of down the drain or allowed to evaporate in a fume hood. [1][7]
Part 3: Decontamination of Empty Containers
Empty containers that held 1-(Boc-amino-acetyl)-pyrrolidine must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[2][6]
-
Collect Rinsate: All rinsate must be collected and added to the appropriate hazardous liquid waste container.[2]
-
Deface Label: After triple rinsing, completely deface or remove the original chemical label from the container.[3][6]
-
Final Disposal: The decontaminated container can now be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic waste.[3]
Part 4: Storage of Waste
Proper storage of hazardous waste is crucial for maintaining a safe laboratory environment.
-
Designated Area: Store sealed hazardous waste containers in a designated satellite accumulation area.[2]
-
Ventilation: This area should be well-ventilated.[1]
-
Segregation: Ensure the waste is stored away from incompatible materials, such as strong acids and oxidizing agents.[2]
-
Security: The storage area should be secure to prevent unauthorized access.[4]
Part 5: Final Disposal
The final step is to arrange for the pickup and disposal of the hazardous waste.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1][2]
-
Provide Information: Provide the EHS office or contractor with all available information about the waste, including its chemical name and potential hazards.[1]
-
Follow Institutional Procedures: Adhere to all institutional procedures for waste manifests and pickup scheduling.[2]
Spill Management
In the event of a spill of 1-(Boc-amino-acetyl)-pyrrolidine:
-
Evacuate and Alert: Evacuate the immediate area and notify your supervisor and the institutional EHS office.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[14]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in the designated solid hazardous waste container.[14] All materials used for spill clean-up must be treated as hazardous waste.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-(Boc-amino-acetyl)-pyrrolidine.
Caption: Decision workflow for the disposal of 1-(Boc-amino-acetyl)-pyrrolidine.
Conclusion: A Culture of Safety
The proper disposal of chemical waste is not merely a procedural task; it is a fundamental aspect of responsible scientific practice. By adhering to the guidelines outlined in this document, you contribute to a safer laboratory environment for yourself and your colleagues, ensure compliance with environmental regulations, and uphold the principles of scientific integrity. When in doubt, always consult your institution's Environmental Health and Safety office for guidance.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
- BenchChem. (2025). Prudent Disposal of 1-Acetyl-2-ethynylpyrrolidine: A Step-by-Step Guide for Laboratory Personnel.
- Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- Hazardous Waste Experts. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Palmetto Industries. (2023, April 24). 4 Types of Hazardous Waste (Characteristics + Categories).
- U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document.
- BenchChem. (2025). Proper Disposal of 4-(Thiophen-2-yl)pyrrolidin-2-one: A Guide for Laboratory Professionals.
- BenchChem. (2025). Proper Disposal of 1-Benzoylpyrrolidine: A Guide for Laboratory Professionals.
- Santa Cruz Biotechnology, Inc. (2013, October 31). MSDS of (S)-1-Boc-Pyrrolidine-3-Carboxylic acid.
- Apollo Scientific. (n.d.). Pyrrolidine - Safety Data Sheet.
- NSW Government Environmental Protection Authority. (n.d.). Waste classification guidelines.
- U.S. Environmental Protection Agency. (2025, September 8). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.
- MilliporeSigma. (2025, November 6). Pyrrolidine - SAFETY DATA SHEET.
- Apollo Scientific. (2023, July 6). tert-Butyl [(3S)-pyrrolidin-3-ylmethyl]carbamate hydrochloride - Safety Data Sheet.
- TCI Chemicals. (2024, December 16). (S)-2-(Aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine - SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 19). N-BOC-1,2-diaminoethane - SAFETY DATA SHEET.
- TCI America. (2018, July 6). (3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine - SAFETY DATA SHEET.
- KISHIDA CHEMICAL CO., LTD. (2022, February 4). (R)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate - Safety Data Sheet.
- Fisher Scientific. (n.d.). N-BOC-Pyrrolidine - SAFETY DATA SHEET.
- Fisher Scientific. (2012, April 16). Pyrrolidine - SAFETY DATA SHEET.
- AK Scientific, Inc. (n.d.). Tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate - Safety Data Sheet.
- ChemicalBook. (2025, July 19). tert-Butyl (2-aminoethyl)(ethyl)carbamate - Safety Data Sheet.
- BLD Pharmatech. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid - Safety Data Sheet.
- CymitQuimica. (2023, October 11). N-[1-(2-Amino-acetyl)- pyrrolidin-2-ylmethyl]-N-ethyl- acetamide - SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). 1-Boc-pyrrolidine-3-carboxylic acid - SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 21). (R)-(+)-N-BOC-3-aminopyrrolidine - SAFETY DATA SHEET.
- MFASCO Health & Safety. (n.d.). Biohazard Disposal Bags 24'' x 23'' - 25 Per Roll - 1.3 Mil Thick.
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- 15. capotchem.cn [capotchem.cn]
Personal Protective Equipment for Handling 1-(Boc-amino-acetyl)-pyrrolidine
[1]
Executive Safety Summary & Risk Profile
Compound Identity: 1-(Boc-amino-acetyl)-pyrrolidine Synonyms: tert-butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate; Boc-Gly-Pyrrolidine Chemical Class: Peptidomimetic Intermediate / Protected Amino Acid Derivative[1]
The "Why" Behind the Protocol: Handling 1-(Boc-amino-acetyl)-pyrrolidine requires a nuanced approach that bridges the gap between standard organic synthesis and pharmaceutical intermediate handling. While the Boc (tert-butyloxycarbonyl) group generally reduces the acute toxicity of the parent amine, the pyrrolidine moiety introduces potential skin and eye irritation risks. Furthermore, as a pharmaceutical building block, this compound must be treated as a Potent Compound Safety Band 2 (OEB 2) substance—meaning it is a moderate hazard that requires strict containment to prevent cross-contamination and occupational sensitization.
This guide prioritizes Barrier Integrity and Aerosol Containment . The protocols below are designed not just to meet compliance, but to eliminate the root causes of exposure: skin absorption and inhalation of particulates.
Hazard Identification (GHS Classification Inferred)
Based on structural activity relationships (SAR) of Boc-amino acids and pyrrolidine amides.
| Hazard Category | Hazard Statement | Signal Word |
| Skin Irritation | H315: Causes skin irritation.[2] | WARNING |
| Eye Irritation | H319: Causes serious eye irritation.[3][4] | WARNING |
| STOT - SE | H335: May cause respiratory irritation.[2][3][5] | WARNING |
| Acute Toxicity | H302: Harmful if swallowed (Precautionary assumption).[3][4] | WARNING |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to be self-validating: you must verify the integrity of each barrier before proceeding.
| PPE Component | Specification | Scientific Rationale (Causality) |
| Hand Protection | Double Gloving (Nitrile) • Inner: 4 mil Nitrile (Bright Blue/White)• Outer: 5-8 mil Nitrile (Purple/Black) | Permeation & Contrast: Pyrrolidine derivatives can permeate thin latex. Double gloving creates a "breakthrough buffer." Using contrasting colors allows for immediate visual detection of tears or punctures. |
| Eye Protection | Chemical Splash Goggles (Indirect Venting) | Vapor/Dust Seal: Standard safety glasses allow particulate migration around the lens. Goggles provide a positive seal against fine powders during weighing and potential splashes during solvation. |
| Respiratory | N95 (Minimum) or P100 Respirator (If handling outside a fume hood) | Particulate Exclusion: Solid intermediates often generate invisible micro-dust during transfer. In a certified fume hood, a respirator is optional but recommended for large quantities (>10g). |
| Body Protection | Tyvek® Lab Coat (Closed Front) or Chemical Apron | Absorption Block: Cotton coats absorb liquids, holding the chemical against the skin. Tyvek repels organic solids and liquids, preventing dermal absorption. |
| Engineering | Fume Hood (Face Velocity: 80-100 fpm) | Laminar Capture: The primary barrier is airflow. The sash must be kept at the certified working height to ensure the capture cone contains all vapors. |
Operational Protocols: Step-by-Step
Phase 1: Pre-Handling Setup (The "Clean Start")
-
Airflow Verification: Check the fume hood monitor. Flow must be stable between 80-100 fpm. Validation: Hold a tissue strip at the sash opening; it should be pulled gently inward without turbulence.
-
Workspace Zoning: Clear the hood deck. Designate a "Hot Zone" (center) for the chemical and a "Cool Zone" (periphery) for clean tools.
-
Spill Readiness: Place a pre-moistened absorbent pad (benchkote) in the Hot Zone. This captures micro-spills immediately, preventing spread.
Phase 2: Active Handling (Weighing & Transfer)
Goal: Zero-contact transfer.
-
Donning: Put on inner gloves, then lab coat, then outer gloves. Ensure the outer glove cuff covers the lab coat wrist (taping is recommended for high-volume handling).
-
Weighing:
-
Never weigh outside the hood if possible. If the balance is external, use a secondary container (e.g., a screw-top jar) to transport the weighing boat.
-
Use a static gun if the powder is flighty (common with Boc-derivatives) to prevent dispersal.
-
-
Solvation:
-
Add solvent (e.g., DCM, DMF) slowly down the side of the vessel to minimize aerosolization.
-
Critical Step: Once dissolved, the permeation risk increases significantly. Inspect outer gloves immediately for splashes.
-
Phase 3: Post-Handling (Decontamination)
-
Container Wipe-Down: Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe before returning it to storage. Dispose of the Kimwipe as hazardous waste.
-
Doffing Sequence:
-
Remove outer gloves (turn inside out) -> Dispose.
-
Remove goggles -> Wipe down.
-
Remove lab coat.
-
Remove inner gloves -> Dispose.
-
Wash hands with soap and water for 20 seconds.
-
Emergency Response & Disposal Logic
Spill Response Decision Tree
Scenario: You have spilled ~500mg of solid powder in the hood.
-
Stop: Cease all activity. Do not remove hands from the hood yet.
-
Assess: Is the sash protecting your face? Lower it immediately.
-
Contain: Cover the powder with a solvent-dampened paper towel (prevents dust cloud).
-
Clean: Scoop up the damp towel and powder into a hazardous waste bag. Wipe the surface 3x with Ethanol/Acetone.[6]
Waste Disposal[1][4][5][8][9][10][11][12]
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Solid Hazardous Waste (Toxic/Irritant) .
-
Liquid Waste: Solutions containing the compound must go into Organic Waste (Halogenated or Non-Halogenated depending on solvent) .
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent (Acetone/DCM) before disposal.
Visualizations
Diagram 1: Safe Handling Workflow
This workflow illustrates the logical flow of safety checks required before and during the handling of the compound.
Caption: Operational workflow ensuring barrier integrity and engineering controls are validated prior to chemical exposure.
Diagram 2: Spill Response Logic
A rapid decision tree for managing unexpected releases.
Caption: Decision logic for classifying and responding to spills, prioritizing containment of particulates.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10562026, Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (Structural Analog Safety Data). Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]
Sources
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- 2. Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | C12H20N2O3 | CID 10562026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
